Ethynyl Estradiol-d4
Description
Properties
IUPAC Name |
(8R,9S,13S,14S,17R)-2,4,16,16-tetradeuterio-17-ethynyl-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,5,7,12,16-18,21-22H,4,6,8-11H2,2H3/t16-,17-,18+,19+,20+/m1/s1/i5D,11D2,12D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPYWIDHMRZLRN-LJEVPYBISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC([C@]4(C#C)O)([2H])[2H])C)C(=C1O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30661946 | |
| Record name | (17alpha)-(2,4,16,16-~2~H_4_)-19-Norpregna-1,3,5(10)-trien-20-yne-3,17-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30661946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
350820-06-3 | |
| Record name | (17α)-19-Norpregna-1,3,5(10)-trien-20-yne-2,4,16,16-d4-3,17-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=350820-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (17alpha)-(2,4,16,16-~2~H_4_)-19-Norpregna-1,3,5(10)-trien-20-yne-3,17-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30661946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What is Ethynyl Estradiol-d4 and its chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethynyl Estradiol-d4 is a deuterated analog of Ethynyl Estradiol, a synthetic estrogen widely used in oral contraceptives.[1] The incorporation of four deuterium atoms at specific positions enhances its utility as an internal standard in quantitative bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3][4] This guide provides a comprehensive overview of the chemical properties, synthesis, and analytical applications of this compound, with a focus on its role in enhancing the accuracy and precision of ethinyl estradiol quantification in biological matrices.
Chemical Properties
This compound is specifically labeled with deuterium at the 2, 4, 16, and 16 positions of the estradiol steroid nucleus.[5][6] This isotopic labeling results in a molecule with a higher molecular weight than its non-deuterated counterpart, allowing for its differentiation in mass spectrometric analysis. The key chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | (17α)-19-Norpregna-1,3,5(10)-trien-20-yne-2,4,16,16-d4-3,17-diol | [1] |
| Synonyms | 17α-Ethynylestradiol-d4, Ethinylestradiol-d4 | [6] |
| Molecular Formula | C₂₀H₂₀D₄O₂ | [6] |
| Molecular Weight | 300.43 g/mol | [6] |
| CAS Number | 350820-06-3 | [6] |
| Appearance | White to off-white solid | |
| Purity | Typically ≥98% | [6] |
| Storage | Store at room temperature, protected from light and moisture. | [6] |
Chemical Structure
The chemical structure of this compound, with the deuterium atoms highlighted, is depicted below.
References
- 1. (17alpha)-19-Norpregna-1,3,5(10)-trien-20-yne-2,4,16,16-d4-3,17-diol | C20H24O2 | CID 45039155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ijpsr.com [ijpsr.com]
- 3. Development and validation of a high-sensitivity liquid chromatography/tandem mass spectrometry (LC/MS/MS) method with chemical derivatization for the determination of ethinyl estradiol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Estradiol, Estrone and Ethinyl Estradiol Metabolism Studied by High Resolution LC-MS/MS Using Stable Isotope Labeling and Trapping of Reactive Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 17-α-Ethynylestradiol (2,4,16,16-Dâ, 97-98%) - Cambridge Isotope Laboratories, DLM-4691-0.01 [isotope.com]
In-Depth Technical Guide: Synthesis and Characterization of Ethynyl Estradiol-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of Ethynyl Estradiol-d4, a crucial internal standard for the quantitative analysis of Ethynyl Estradiol in various biological matrices. This document outlines a plausible synthetic route, detailed analytical methodologies for characterization, and relevant data presented in a clear, structured format.
Introduction
Ethynyl Estradiol, a synthetic estrogen, is a common component of oral contraceptives. Accurate quantification of its concentration in plasma is vital for pharmacokinetic and bioequivalence studies. This compound, a deuterated isotopologue, serves as an ideal internal standard for mass spectrometry-based assays due to its similar chemical and physical properties to the unlabeled drug, with a distinct mass difference. This guide details a synthetic approach and the subsequent characterization of this compound.
Synthesis of this compound
The synthesis of this compound (competing with deuterium at the 2, 4, 16, and 16 positions) can be envisioned as a two-stage process: first, the deuteration of the precursor, estrone, followed by the ethynylation of the deuterated estrone.
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for this compound from Estrone.
Experimental Protocols
Step 1: Deuteration of Estrone
This process involves two sequential deuteration reactions to label the aromatic and the C16 positions.
-
Protocol for Aromatic Deuteration (C2 and C4):
-
To a solution of estrone in a suitable inert solvent, add deuterated sulfuric acid (D₂SO₄) and deuterium oxide (D₂O).
-
The reaction mixture is stirred at an elevated temperature to facilitate the electrophilic aromatic substitution of protons with deuterons at the ortho and para positions to the hydroxyl group.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is quenched with a deuterated base, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated under reduced pressure to yield the partially deuterated estrone.
-
-
Protocol for C16 Deuteration:
-
The partially deuterated estrone is dissolved in a deuterated solvent such as methanol-d4.
-
A solution of sodium deuteroxide (NaOD) in D₂O is added to the mixture.
-
The reaction is stirred at room temperature, allowing for the base-catalyzed enolization and subsequent deuterium exchange at the C16 position, which is alpha to the carbonyl group.
-
The reaction is monitored by LC-MS for the incorporation of two additional deuterium atoms.
-
After the reaction is complete, the mixture is neutralized with a deuterated acid, and the product, Estrone-d4, is isolated by extraction and purified by column chromatography.
-
Step 2: Ethynylation of Deuterated Estrone
This step introduces the ethynyl group at the C17 position.
-
Protocol for Ethynylation:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), potassium hydroxide powder is reacted with acetylene gas to generate potassium acetylide.
-
In a separate flask, the purified Estrone-d4 is dissolved in anhydrous tetrahydrofuran (THF).
-
The solution of Estrone-d4 is added dropwise to the suspension of potassium acetylide in THF at a low temperature (e.g., -5 to 5 °C).
-
The reaction mixture is stirred for a specified period to allow for the nucleophilic addition of the acetylide to the C17 ketone.
-
The reaction is quenched by the slow addition of water.
-
The product, this compound, is extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by recrystallization or column chromatography to yield high-purity this compound.
-
Characterization of this compound
The synthesized this compound is characterized using various analytical techniques to confirm its identity, purity, and isotopic enrichment.
Mass Spectrometry
Mass spectrometry is a primary tool for confirming the molecular weight and isotopic purity of this compound.
Table 1: Mass Spectrometry Data
| Parameter | Non-deuterated Ethynyl Estradiol | This compound |
| Molecular Formula | C₂₀H₂₄O₂ | C₂₀H₂₀D₄O₂ |
| Molecular Weight | 296.41 g/mol | 300.43 g/mol |
| Key Mass Fragments (EI-MS) | m/z 296 (M+), 213, 160, 133 | m/z 300 (M+), 217, 162, 135 (predicted) |
Experimental Protocol for Mass Spectrometry:
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a suitable ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).
-
Sample Preparation: A dilute solution of the synthesized compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions are recorded. For LC-MS/MS analysis, specific multiple reaction monitoring (MRM) transitions can be established.[1][2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the structural integrity and the specific locations of the deuterium labels.
Table 2: Predicted ¹H NMR Chemical Shifts (δ) in CDCl₃
| Proton | Non-deuterated Ethynyl Estradiol (ppm) | This compound (ppm) |
| H-2 | ~6.64 (d) | Absent |
| H-4 | ~6.58 (s) | Absent |
| H-16 | ~1.95 (m), ~2.35 (m) | Absent |
| Ethynyl-H | ~2.60 (s) | ~2.60 (s) |
| C18-CH₃ | ~0.92 (s) | ~0.92 (s) |
Table 3: Predicted ¹³C NMR Chemical Shifts (δ) in CDCl₃
| Carbon | Non-deuterated Ethynyl Estradiol (ppm) | This compound (ppm) |
| C-2 | ~115.3 | Signal attenuated or absent (due to C-D coupling) |
| C-4 | ~112.7 | Signal attenuated or absent (due to C-D coupling) |
| C-16 | ~32.8 | Signal attenuated or absent (due to C-D coupling) |
| C-17 | ~80.0 | ~80.0 |
| Ethynyl-C | ~87.5, ~74.1 | ~87.5, ~74.1 |
Experimental Protocol for NMR Spectroscopy:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: The purified sample is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Analysis: Both ¹H and ¹³C NMR spectra are acquired. The absence of signals at the expected chemical shifts for H-2, H-4, and H-16 in the ¹H NMR spectrum, and the characteristic changes in the ¹³C NMR spectrum (e.g., splitting of signals for deuterated carbons, or their disappearance in proton-decoupled spectra) would confirm the successful deuteration.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the chemical purity of the synthesized this compound.
Table 4: HPLC Purity Analysis
| Parameter | Typical Value |
| Purity | >98% |
| Retention Time | Similar to non-deuterated Ethynyl Estradiol |
Experimental Protocol for HPLC Analysis:
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A mixture of acetonitrile and water or a suitable buffer.
-
Detection: UV detection at a wavelength where Ethynyl Estradiol has significant absorbance (e.g., ~280 nm).
-
Analysis: The sample is injected into the HPLC system, and the chromatogram is recorded. The purity is calculated based on the area of the main peak relative to the total area of all peaks.
Workflow and Logical Relationships
The overall process from synthesis to characterization can be visualized as a sequential workflow.
Caption: Workflow for the synthesis and characterization of this compound.
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of this compound. The proposed synthetic route is based on established chemical principles for the deuteration of steroids and the ethynylation of ketones. The analytical methods described are standard techniques for the structural elucidation and purity assessment of isotopically labeled compounds. The successful synthesis and thorough characterization of this compound are critical for its application as a reliable internal standard in bioanalytical assays, ultimately contributing to the accurate and precise quantification of Ethynyl Estradiol in clinical and research settings.
References
Ethinyl Estradiol-d4 as an Internal Standard: A Technical Guide to its Mechanism of Action in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the core principles and practical applications of Ethinyl Estradiol-d4 as an internal standard in quantitative bioanalysis, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies.
The Fundamental Role of an Internal Standard
In quantitative analysis, particularly within complex biological matrices like plasma, significant variability can be introduced during sample preparation, chromatographic separation, and mass spectrometric detection.[1][2] An internal standard (IS) is a compound with physicochemical properties closely resembling the analyte of interest, which is added at a known concentration to all samples, calibrators, and quality controls at the beginning of the analytical process.[2] Its primary function is to compensate for variations that can occur at different stages of the analysis, thereby improving the accuracy and precision of the measurement of the target analyte.[1][3]
Mechanism of Action of Ethinyl Estradiol-d4 as an Internal Standard
Ethinyl Estradiol-d4 is a stable isotope-labeled (SIL) version of Ethinyl Estradiol, where four hydrogen atoms have been replaced with deuterium atoms.[4][5] This subtle modification in mass is the key to its efficacy as an internal standard in mass spectrometry, while its chemical structure remains virtually identical to the analyte.
The core mechanism of action of Ethinyl Estradiol-d4 revolves around the principle of co-elution and differential detection .
-
Similar Physicochemical Behavior: Due to the near-identical chemical structure, Ethinyl Estradiol-d4 exhibits the same behavior as the unlabeled Ethinyl Estradiol throughout the analytical workflow. This includes:
-
Extraction Efficiency: During sample preparation steps like solid-phase extraction (SPE) or liquid-liquid extraction (LLE), any loss of the analyte will be mirrored by a proportional loss of the internal standard.[2][6]
-
Chromatographic Co-elution: Both compounds have nearly identical retention times in reverse-phase liquid chromatography, meaning they elute from the analytical column at virtually the same time.[6][7] This is crucial because it ensures that both the analyte and the internal standard are subjected to the same matrix effects at the point of ionization.[7]
-
Ionization Efficiency: In the mass spectrometer's ion source, both molecules will ionize with very similar efficiency. Any suppression or enhancement of the ion signal due to co-eluting matrix components will affect both the analyte and the internal standard to a similar degree.[1][3]
-
-
Differential Mass Detection: While behaving almost identically chemically, the mass spectrometer can easily distinguish between Ethinyl Estradiol and Ethinyl Estradiol-d4 due to their mass difference.[5] The instrument is set to monitor the specific mass-to-charge (m/z) transitions for both the analyte and the internal standard (Multiple Reaction Monitoring - MRM).[5][8]
By calculating the ratio of the peak area of the analyte to the peak area of the internal standard, the variations introduced during the analytical process are normalized. This ratio is then used to construct the calibration curve and quantify the unknown concentration of Ethinyl Estradiol in the samples with high accuracy and precision.[1][2]
Quantitative Data Summary
The following tables summarize quantitative data from various validated bioanalytical methods employing Ethinyl Estradiol-d4 as an internal standard for the quantification of Ethinyl Estradiol.
Table 1: Linearity and Sensitivity of Ethinyl Estradiol Quantification
| Linearity Range (pg/mL) | Lower Limit of Quantification (LLOQ) (pg/mL) | Correlation Coefficient (r²) | Reference |
| 5.000 – 308.560 | 5.000 | ≥ 0.9942 | [9][10] |
| 5 - 200 | 5 | 0.997 | [11] |
| 2.5 - 100 | 2.5 | Not Reported | [12] |
| 5 - 200 | 5 | 0.993 | [13] |
| 1.500 – 150.0 | 1.500 | ≥ 0.9996 | [5] |
| 1.0 - 200.0 | 1.0 | 0.9988 | [14] |
Table 2: Precision and Accuracy Data
| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |
| Low, Medium, High | < 3.9% | < 4.4% | Not Reported | [12] |
| Low, Medium, High | < 19.74% | < 19.74% | Not Reported | [9][10] |
| Not Specified | Within 1.58% to 10.86% | Within 4.62% to 19.74% | Not Reported | [15] |
| Standard Curve & QC | Not Reported | Not Reported | 99% (Standards), 96% (QC) | [16] |
Table 3: Extraction Recovery
| QC Level | Mean Extraction Recovery (%) | Reference |
| Across QC levels | 68.48% | [9][10] |
| Not Specified | 86.91% - 103.15% | [15] |
Experimental Protocols
Below are detailed methodologies for key experiments involving the use of Ethinyl Estradiol-d4 as an internal standard.
4.1. Sample Preparation: Solid-Phase Extraction (SPE) and Derivatization
This protocol is adapted from a method for the determination of Ethinyl Estradiol in human plasma.[11][13]
-
Sample Pretreatment:
-
Solid-Phase Extraction (SPE):
-
Condition a SOLA SCX (30 mg/2 mL) 96-well SPE plate with 1000 µL of methanol, followed by 1000 µL of water.[13]
-
Load the entire 2000 µL of the pre-treated sample onto the SPE well.[13]
-
Wash the wells twice with 1000 µL of water/methanol (95/5, v/v).[13]
-
Wash the wells with 1000 µL of water/methanol (80/20, v/v).[13]
-
Elute the analyte and internal standard with 2 x 500 µL of methanol.[13]
-
-
Dry Down and Reconstitution:
-
Derivatization:
4.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The following conditions are a composite from several published methods.[5][9][10][15]
-
LC System: UHPLC system
-
Analytical Column: C18 column (e.g., SB C18 HT, 50mm x 3.0mm, 1.8 µm)[9][10][15]
-
Mobile Phase: Acetonitrile and 2 mM Ammonium Formate Buffer (80:20 v/v)[9][10]
-
Column Temperature: 40°C[5]
-
Injection Volume: Varies by method
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)[5][8]
-
MRM Transitions:
Visualizations
Diagram 1: General Workflow for Bioanalysis using an Internal Standard
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Simultaneous determination of etonogestrel and ethinyl estradiol in human plasma by UPLC-MS/MS and its pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. texilajournal.com [texilajournal.com]
- 7. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 8. Determination of Ethinyl Estradiol and Levonorgestrel in Human Plasma with Prednisone as Internal Standard Using Ultra-performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijpsr.com [ijpsr.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. ESTIMATING SYSTEMIC EXPOSURE TO ETHINYL ESTRADIOL FROM AN ORAL CONTRACEPTIVE - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. lcms.cz [lcms.cz]
- 15. researchgate.net [researchgate.net]
- 16. waters.com [waters.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated Ethinyl Estradiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethinyl estradiol, a potent synthetic estrogen, has been a cornerstone of hormonal therapies for decades. The strategic replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen, has emerged as a valuable tool in drug development to modulate pharmacokinetic properties. This technical guide provides a comprehensive overview of the physical and chemical properties of deuterated ethinyl estradiol, with a focus on ethinyl estradiol-d4, offering a comparative analysis with its non-deuterated counterpart. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the study and application of this important compound.
Rationale for Deuteration
The substitution of hydrogen with deuterium can significantly alter the metabolic fate of a drug. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a kinetic isotope effect. This effect can slow down metabolic processes that involve the cleavage of these bonds, potentially leading to:
-
Reduced metabolic clearance: A slower rate of metabolism can increase the drug's half-life and overall exposure.
-
Altered metabolite profile: Deuteration can shift metabolism towards alternative pathways, potentially reducing the formation of toxic or inactive metabolites.
-
Improved pharmacokinetic profile: The overall result can be a more predictable and sustained drug concentration in the body, potentially leading to improved efficacy and safety.
Physical and Chemical Properties: A Comparative Analysis
This section provides a detailed comparison of the key physical and chemical properties of ethinyl estradiol and its deuterated analog, ethinyl estradiol-d4.
| Property | Ethinyl Estradiol | Deuterated Ethinyl Estradiol (Ethinyl Estradiol-d4) |
| Chemical Formula | C₂₀H₂₄O₂[1] | C₂₀H₂₀D₄O₂[2] |
| Molecular Weight | 296.41 g/mol [3] | 300.43 g/mol [4][5] |
| Appearance | White to creamy-white crystalline powder[1] | White to off-white solid[2] |
| Melting Point | 182-184 °C[3] | Data not available |
| Solubility | Soluble in ethanol (1 part in 6), ether (1 part in 4), acetone (1 part in 5), dioxane (1 part in 4), and chloroform (1 part in 20). Soluble in vegetable oils and in solutions of fixed alkali hydroxides. Insoluble in water.[1] | Soluble in DMSO (250 mg/mL). Insoluble in water (<0.1 mg/mL).[2] |
| pKa | Data not available | Data not available |
Spectroscopic Properties
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of molecules. The substitution of hydrogen with deuterium in ethinyl estradiol-d4 leads to characteristic changes in both ¹H and ¹³C NMR spectra. In ¹H NMR, the signals corresponding to the deuterated positions will be absent. In ¹³C NMR, the carbons directly bonded to deuterium will exhibit a characteristic triplet multiplicity due to spin-spin coupling with deuterium (spin I=1), and their chemical shifts may be slightly altered.
¹H NMR Data for Ethinyl Estradiol:
-
A publicly available ¹H NMR spectrum for ethinyl estradiol can be found on DrugBank (Accession Number: DB00977).[6]
¹³C NMR Data for Ethinyl Estradiol:
-
Detailed ¹³C NMR assignments for ethinyl estradiol have been reported, providing a reference for comparison with its deuterated analog.[7]
Note: Publicly available ¹H and ¹³C NMR spectra for ethinyl estradiol-d4 were not found during the literature search. Researchers synthesizing or using this compound would typically acquire this data for characterization.
Mass Spectrometry (MS)
Mass spectrometry is a key analytical technique for distinguishing between deuterated and non-deuterated compounds due to the mass difference. The molecular ion of ethinyl estradiol-d4 will appear at an m/z value that is 4 units higher than that of ethinyl estradiol. This mass shift is fundamental to its use as an internal standard in quantitative bioanalysis.
Experimental Protocols
Synthesis of Deuterated Ethinyl Estradiol (Conceptual)
While a specific, detailed protocol for the synthesis of ethinyl estradiol-d4 is not publicly available, a general approach can be conceptualized based on known synthetic routes for ethinyl estradiol and general deuteration techniques. A plausible method would involve the ethynylation of a deuterated estrone precursor.
For example, estrone could be deuterated at specific positions through acid- or base-catalyzed exchange reactions in a deuterated solvent (e.g., D₂O, CH₃OD) or by using deuterated reagents. The resulting deuterated estrone would then be reacted with a source of the ethynyl group, such as potassium acetylide, to introduce the ethynyl moiety at the C17 position.[8]
A general synthesis of tritiated (a radioactive isotope of hydrogen) ethinyl estradiol has been described, which involves the ethynylation of a labeled estrone precursor, providing a conceptual basis for the synthesis of a deuterated analog.[9]
Quantification of Ethinyl Estradiol in Human Plasma using LC-MS/MS with a Deuterated Internal Standard
The following protocol is a composite of methodologies described in the scientific literature for the sensitive quantification of ethinyl estradiol in biological matrices.[10][11][12][13][14][15]
1. Sample Preparation: Solid-Phase Extraction (SPE) and Derivatization
-
Objective: To extract ethinyl estradiol from plasma and derivatize it to enhance its ionization efficiency for mass spectrometric detection.
-
Internal Standard: Add a known amount of ethinyl estradiol-d4 solution in methanol to the plasma sample.[10][14]
-
Extraction:
-
Condition a solid-phase extraction (SPE) cartridge (e.g., SOLA SCX) with methanol and water.[10][14]
-
Load the plasma sample onto the conditioned cartridge.
-
Wash the cartridge with aqueous methanol solutions of increasing organic content to remove interferences.
-
Elute the analyte and internal standard with methanol.[14]
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
-
Derivatization with Dansyl Chloride:
-
Reconstitute the dried residue in a sodium bicarbonate buffer (pH ~10.5).
-
Add a solution of dansyl chloride in acetone.[16]
-
Incubate the mixture at an elevated temperature (e.g., 60°C) to facilitate the reaction.[16] Dansyl chloride reacts with the phenolic hydroxyl group of ethinyl estradiol, introducing a readily ionizable tertiary amine.[16]
-
The derivatized product is then ready for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used (e.g., Syncronis C18, Luna C18).[10]
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous component (e.g., water with 0.1% formic acid or ammonium formate buffer) and an organic component (e.g., acetonitrile or methanol) is employed.[11]
-
Flow Rate: Typical flow rates are in the range of 0.3-0.6 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization: Heated electrospray ionization (HESI) in positive ion mode is commonly used for the dansylated derivatives.[13]
-
Detection Mode: Selected Reaction Monitoring (SRM) is used for its high selectivity and sensitivity.
-
SRM Transitions:
-
Signaling Pathways of Ethinyl Estradiol
Ethinyl estradiol, like endogenous estrogens, exerts its biological effects primarily through interaction with estrogen receptors (ERs), ERα and ERβ. These receptors function as ligand-activated transcription factors. The signaling pathways can be broadly categorized into genomic and non-genomic pathways.
Genomic Signaling Pathway
The classical genomic pathway involves the diffusion of ethinyl estradiol into the cell, where it binds to ERs located in the cytoplasm or nucleus. This binding induces a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. The receptor-ligand complex then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. This process ultimately leads to changes in protein synthesis and cellular function.
References
- 1. Ethinylestradiol | C20H24O2 | CID 5991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ethinyl Estradiol | 57-63-6 [chemicalbook.com]
- 4. 17-α-Ethynylestradiol (2,4,16,16-Dâ, 97-98%) - Cambridge Isotope Laboratories, DLM-4691-0.01 [isotope.com]
- 5. 17-α-Ethynylestradiol (2,4,16,16-Dâ, 97-98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Complete NMR assignment and conformational analysis of 17-α-ethinylestradiol by using RDCs obtained in grafted graphene oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN103204891A - High-purity ethinyloestradiol synthesis method - Google Patents [patents.google.com]
- 9. Preparation of 9-alpha,11-xi-tritiated 17-alpha-ethynylestradiol, mestranol, estradiol-alpha-17-beta, and norethindrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Determination of Ethinyl Estradiol and Levonorgestrel in Human Plasma with Prednisone as Internal Standard Using Ultra-performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lcms.cz [lcms.cz]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. lcms.cz [lcms.cz]
- 16. Derivatization of ethinylestradiol with dansyl chloride to enhance electrospray ionization: application in trace analysis of ethinylestradiol in rhesus monkey plasma. | Semantic Scholar [semanticscholar.org]
Ethynyl Estradiol-d4: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Ethynyl Estradiol-d4, a deuterated isotopologue of the synthetic estrogen, Ethynyl Estradiol. This document furnishes key physicochemical data, explores its primary applications in analytical and research contexts, and outlines relevant biological pathways and experimental methodologies.
Core Compound Data
This compound is principally utilized as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), for the precise measurement of Ethynyl Estradiol in biological matrices. Its stable isotope-labeled nature ensures that it co-elutes with the unlabeled analyte and experiences similar ionization efficiency, correcting for matrix effects and variations in sample processing.
| Property | Value | Citations |
| CAS Number | 350820-06-3 | [1] |
| Molecular Formula | C₂₀H₂₀D₄O₂ | |
| Molecular Weight | 300.43 g/mol | |
| Synonyms | (17α)-19-Norpregna-1,3,5(10)-trien-20-yne-2,4,16,16-d4-3,17-diol, 17α-Ethynylestradiol-d4 | [1] |
| Appearance | White to off-white solid |
Mechanism of Action and Signaling Pathways
Ethynyl Estradiol, and by extension its deuterated form, exerts its biological effects by mimicking the action of the endogenous estrogen, 17β-estradiol. It is an agonist of the estrogen receptors, ERα and ERβ.[2] The binding of Ethynyl Estradiol to these receptors initiates a cascade of cellular events through two primary signaling pathways: a genomic and a non-genomic pathway.[3]
-
Genomic Pathway: This classical pathway involves the translocation of the estrogen-receptor complex into the nucleus. Here, it binds to specific DNA sequences known as Estrogen Response Elements (EREs) on the promoters of target genes, thereby modulating their transcription. This process typically occurs over hours to days.[4]
-
Non-Genomic Pathway: This rapid signaling cascade is initiated by estrogen receptors located at the cell membrane. Activation of these receptors leads to the swift activation of various protein kinase cascades, such as the MAPK/ERK and PI3K/Akt pathways, influencing cellular function within seconds to minutes.[5][6]
The primary contraceptive action of Ethynyl Estradiol involves the suppression of gonadotropin-releasing hormone (GnRH) from the hypothalamus, which in turn blunts the preovulatory surge of luteinizing hormone (LH), thereby inhibiting ovulation.[7] It also alters the cervical mucus and the endometrium, making them less conducive to sperm penetration and embryo implantation, respectively.[8][9]
Experimental Protocols
Analytical Method for Quantification of Ethynyl Estradiol in Human Plasma
This compound is a critical component in the bioanalytical validation for the quantification of Ethynyl Estradiol. A common method involves Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
a. Sample Preparation (Solid Phase Extraction - SPE)
-
To 500 µL of human plasma, add 25 µL of a standard spiking solution of Ethynyl Estradiol and 50 µL of an internal standard solution of this compound.
-
Condition a SOLA SCX SPE cartridge with 1000 µL of methanol followed by 1000 µL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge twice with 1000 µL of a water/methanol solution (95:5 v/v).
-
Wash the cartridge again with 1000 µL of a water/methanol solution (80:20 v/v).
-
Elute the analyte and internal standard with 1000 µL of methanol.
-
Dry the eluate under a stream of nitrogen at 50 °C.
-
The dried extract may then be derivatized to enhance ionization efficiency.
b. LC-MS/MS Conditions
-
LC Column: A C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm) is typically used.
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., 5mM Ammonium Formate) and an organic solvent (e.g., acetonitrile/methanol mixture) is employed.
-
Flow Rate: A flow rate of approximately 300 µL/min is common.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a heated electrospray ionization (HESI) source is used.
-
Ionization Mode: Positive ion mode is generally used.
-
Detection: Multiple Reaction Monitoring (MRM) is used to detect the specific precursor-to-product ion transitions for both Ethynyl Estradiol and this compound.
References
- 1. (17alpha)-19-Norpregna-1,3,5(10)-trien-20-yne-2,4,16,16-d4-3,17-diol | C20H24O2 | CID 45039155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethinylestradiol | C20H24O2 | CID 5991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cusabio.com [cusabio.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Molecular mechanism of estrogen–estrogen receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. What is the mechanism of Ethinyl Estradiol? [synapse.patsnap.com]
- 9. Levonorgestrel/Ethinyl Estradiol: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
Isotopic Purity of Ethynyl Estradiol-d4: A Technical Guide for Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopic purity of Ethynyl Estradiol-d4 (EE-d4), a critical internal standard for quantitative mass spectrometry assays. Understanding the isotopic composition of deuterated standards is paramount for ensuring the accuracy, precision, and reliability of bioanalytical methods in drug development and clinical research.
The Role of Isotopic Purity in Quantitative Mass Spectrometry
In liquid chromatography-tandem mass spectrometry (LC-MS/MS) based quantification, stable isotope-labeled internal standards (SIL-IS) like EE-d4 are the gold standard. The ideal SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes. This allows for the correction of variability during sample preparation and analysis.
However, the presence of unlabeled analyte (d0) or partially labeled isotopologues (d1, d2, d3) in the SIL-IS can interfere with the measurement of the analyte, especially at the lower limit of quantification (LLOQ). Therefore, a thorough characterization of the isotopic purity of the EE-d4 standard is essential.
Isotopic Purity of Commercially Available this compound
Several vendors supply this compound for research and clinical applications. The stated purity specifications typically include chemical purity and isotopic enrichment.
| Vendor | Product Name | Chemical Purity | Isotopic Purity (Atom % D) |
| CDN Isotopes | 17α-Ethynylestradiol-2,4,16,16-d4 | Not specified | 98 atom % D[1] |
| Cambridge Isotope Laboratories | 17-α-Ethynylestradiol (2,4,16,16-D₄, 97-98%) | 98%[2][3] | 97-98% |
| MedChemExpress | This compound | 97.04% / 97.31% / 99.00%[4][5] | Not specified as atom % D |
| LGC Standards | Ethynyl Estradiol-2,4,16,16-d4 | >95% (HPLC)[6] | >95%[6] |
| Expert Synthesis Solutions | Ethynyl Estradiol-2,4,16,16-D4 (major) | 99.0% by HPLC | >98% atom D[7] |
While atom % D provides a general measure of deuterium incorporation, a detailed isotopic distribution analysis by mass spectrometry provides a more complete picture of the standard's quality. Although a specific certificate of analysis with the full isotopic distribution for this compound was not publicly available, a certificate for a structurally similar deuterated steroid, Dihydrofolliculin-d4 (Estradiol-d4), from LGC Standards provides a representative example of the expected isotopic distribution for a high-purity standard.[8]
Example Isotopic Distribution for a Deuterated Steroid (Dihydrofolliculin-d4) [8]
| Isotopologue | Normalized Intensity (%) |
| d0 | 0.18 |
| d1 | 0.39 |
| d2 | 0.63 |
| d3 | 3.86 |
| d4 | 94.94 |
This detailed distribution is crucial for correcting for the contribution of the internal standard to the analyte signal, a process known as isotopic correction.
Experimental Protocols for Isotopic Purity Assessment
The determination of isotopic purity is typically performed by the manufacturer using high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) spectroscopy. End-users can verify the isotopic purity and monitor the stability of the standard using their own LC-MS/MS systems.
Sample Preparation
A stock solution of this compound is prepared in a suitable organic solvent such as methanol or acetonitrile. This stock solution is then further diluted to an appropriate concentration for direct infusion or LC-MS analysis.
Mass Spectrometry Analysis
High-resolution mass spectrometry is the preferred method for determining the isotopic distribution of a deuterated compound.[9]
Workflow for Isotopic Purity Assessment by HRMS
Caption: Workflow for determining the isotopic purity of this compound.
Key Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), either positive or negative mode. Derivatization with agents like dansyl chloride can enhance ionization efficiency in positive mode.
-
Scan Type: Full scan analysis to capture all isotopologues.
-
Resolution: High resolution (>10,000) is necessary to resolve the isotopic peaks from potential interferences.
-
Mass Accuracy: High mass accuracy ensures correct identification of the different isotopologues.
Methodologies for Ethynyl Estradiol Quantification using EE-d4
Numerous validated bioanalytical methods have been published for the quantification of Ethynyl Estradiol in biological matrices, predominantly human plasma, using EE-d4 as the internal standard. These methods typically involve protein precipitation or liquid-liquid extraction, followed by derivatization and analysis by LC-MS/MS.
General Experimental Workflow for EE Quantification
Caption: A typical workflow for the quantification of Ethynyl Estradiol in plasma.
Summary of Exemplary LC-MS/MS Methodologies
| Parameter | Method 1 | Method 2 |
| Extraction | Liquid-Liquid Extraction (LLE) with methyl t-butyl ether | Solid Phase Extraction (SPE) followed by LLE with TBME |
| Derivatization | Dansyl chloride | Dansyl chloride |
| Chromatography | Luna C18 column with isocratic elution (water:acetonitrile with 1% formic acid) | SB C18 HT column with isocratic elution (Acetonitrile: 2 mM Ammonium Formate Buffer) |
| Mass Spectrometry | Tandem Mass Spectrometry (MS/MS) | API 5500 LC/MS/MS with turbo ion spray |
| Ionization Mode | Electrospray Ionization (ESI) | Positive Ion Mode |
| Detection | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |
| LLOQ | 2.5 pg/mL | 5.0 pg/mL |
| Reference | [4] | [10] |
Conclusion
The isotopic purity of this compound is a critical parameter that directly impacts the quality and reliability of quantitative bioanalytical data. A high degree of isotopic enrichment, with minimal contribution from d0 and other lower mass isotopologues, is essential. Researchers and scientists should source EE-d4 from reputable suppliers who provide comprehensive certificates of analysis detailing both chemical and isotopic purity. Furthermore, understanding the experimental protocols for both the assessment of isotopic purity and the quantification of ethynyl estradiol is crucial for the successful implementation of robust and accurate LC-MS/MS assays in drug development and related fields.
References
- 1. cdnisotopes.com [cdnisotopes.com]
- 2. 17-α-Ethynylestradiol (2,4,16,16-Dâ, 97-98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 3. 17-α-Ethynylestradiol (2,4,16,16-Dâ, 97-98%) - Cambridge Isotope Laboratories, DLM-4691-0.01 [isotope.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Ethynyl Estradiol-2,4,16,16-d4 | LGC Standards [lgcstandards.com]
- 7. esschemco.com [esschemco.com]
- 8. lgcstandards.com [lgcstandards.com]
- 9. Determination of Isotope Distribution and Abundance of Deuterium Labeled Compounds by High Resolution Mass Spectrometry [ccspublishing.org.cn]
- 10. medchemexpress.com [medchemexpress.com]
A Technical Guide to Ethynyl Estradiol-d4 Certified Reference Material for Researchers and Drug Development Professionals
This in-depth guide provides comprehensive information on the commercially available Ethynyl Estradiol-d4 certified reference material (CRM). It is intended for researchers, scientists, and drug development professionals who require a high-purity, certified internal standard for the quantitative analysis of Ethynyl Estradiol. This document outlines the key specifications from various suppliers, details on certification, and validated experimental protocols for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
Commercial Suppliers and Product Specifications
This compound is a deuterated analog of Ethynyl Estradiol, a synthetic estrogen widely used in oral contraceptives. Its application as an internal standard in mass spectrometry-based assays is crucial for correcting analytical variability and ensuring accurate quantification. Several reputable suppliers offer this compound as a certified reference material. The following tables summarize the key quantitative data from prominent commercial vendors.
| Supplier | Product Code | CAS Number | Chemical Purity | Isotopic Purity/Enrichment | Format |
| LGC Standards | DRE-C13245105 | 350820-06-3 | >95% (HPLC)[1] | >95%[2] | Neat[1] |
| DRE-A13245105AL-100 | 350820-06-3 | N/A | N/A | 100 µg/mL in Acetonitrile[3] | |
| Cambridge Isotope Laboratories, Inc. | DLM-4691 | 350820-06-3 | 98%[4] | 97-98%[4] | Neat[4] |
| MedChemExpress | HY-B0216S | 350820-06-3 | >98%[5] | N/A | Neat |
| HPC Standards | 687159 | 350820-06-3 | N/A | N/A | Neat |
Certification and Quality Standards
For use in regulated environments and for ensuring the highest data quality, it is critical to use a certified reference material. Several suppliers provide this compound produced under stringent quality management systems.
-
LGC Standards states that their products are produced under an ISO/IEC 17025 scope of accreditation, with a leading product range manufactured according to their ISO 17034 accreditation.[3] This ensures the competence of the testing and calibration laboratories and the production of reference materials to the highest standards.
-
HPC Standards also indicates that their D4-17-alpha-Ethinylestradiol is an ISO 17034 certified reference material.
-
Sigma-Aldrich offers Ethinyl Estradiol (the non-deuterated form) as a Pharmaceutical Secondary Standard, which is a Certified Reference Material (CRM) produced and certified in accordance with ISO 17034 and ISO/IEC 17025.[6] While this is for the parent compound, it highlights the availability of CRMs for this class of analytes.
When selecting a supplier, researchers should always request a Certificate of Analysis (CoA) to verify the certified values, uncertainty, and traceability to a national or international standard.
Experimental Protocols for Quantification of Ethynyl Estradiol using this compound
This compound is predominantly used as an internal standard in LC-MS/MS methods for the quantification of Ethynyl Estradiol in various biological and environmental matrices. Below are detailed experimental protocols adapted from peer-reviewed scientific literature.
Protocol 1: Quantification of Ethynyl Estradiol in Human Plasma
This protocol is based on a validated LC-MS/MS method for the determination of Ethynyl Estradiol in human plasma, suitable for pharmacokinetic and bioequivalence studies.[3][7]
1. Sample Preparation (Solid Phase Extraction - SPE followed by Liquid-Liquid Extraction - LLE) [7]
-
To a 1.0 mL aliquot of human plasma, add a known concentration of this compound internal standard solution.
-
Perform a solid-phase extraction using a suitable SPE cartridge (e.g., C18).
-
Follow with a liquid-liquid extraction using methyl t-butyl ether (MTBE).
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. Chromatographic Conditions [3][7]
-
LC System: API 5500 LC-MS/MS system with a Shimadzu LC-20ADVP pump and SIL-HTC autosampler.[3]
-
Mobile Phase: Acetonitrile : 2 mM Ammonium Formate Buffer (80:20 v/v).[7]
-
Flow Rate: 0.300 mL/min.[7]
-
Injection Volume: Not specified, typically 5-20 µL.
-
Column Temperature: Not specified, typically ambient or 40°C.
-
Run Time: 4.0 min.[3]
3. Mass Spectrometric Conditions [3][7]
-
Mass Spectrometer: API 5500 Triple Quadrupole.[7]
-
Ionization Mode: Turbo Ion Spray, Positive Ion Mode.[7]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[7]
-
MRM Transitions: To be optimized for Ethynyl Estradiol and this compound. For derivatized EE-d4, a transition of m/z 530.30/171.10 has been reported.[1]
4. Derivatization (Optional, for Enhanced Sensitivity) [2]
For ultra-sensitive analysis, derivatization with dansyl chloride can be performed after the initial extraction.
-
After extraction with MTBE, derivatize the sample with dansyl chloride.
-
Perform a back-extraction into hexane.
-
Evaporate the hexane phase to dryness and reconstitute for injection.
Protocol 2: Quantification of Ethynyl Estradiol in Water Samples
This protocol is adapted from methods for the analysis of endocrine-disrupting compounds in environmental water samples.[5][8]
1. Sample Preparation (Solid Phase Extraction - SPE) [8]
-
Acidify a 1 L water sample.
-
Fortify the sample with a known amount of this compound internal standard.
-
Pass the sample through a C18-based SPE cartridge.
-
Elute the analytes with a polar solvent such as acetonitrile or methanol.
-
Concentrate the eluate under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
2. Chromatographic Conditions
-
LC System: Agilent 1290 Infinity LC.
-
Column: Agilent InfinityLab Poroshell HPH-C18 (e.g., 4 µm or 2.7 µm).
-
Mobile Phase: A gradient of 0.02% ammonium hydroxide in water and 0.02% ammonium hydroxide in methanol (high pH).
-
Flow Rate: To be optimized based on column dimensions.
-
Injection Volume: Not specified.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: Agilent 6460 Triple Quadrupole LC/MS system.
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for underivatized Ethynyl Estradiol.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: For 13C2-Ethynylestradiol (as an example of an isotopically labeled standard), transitions of m/z 277.2 -> 186.1 and 277.2 -> 170.1 have been used.
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Ethynyl Estradiol Quantification in Human Plasma.
Caption: Workflow for Ethynyl Estradiol Quantification in Water Samples.
Caption: Hierarchy of Certified Reference Material (CRM) Production.
This technical guide provides a foundational understanding of this compound certified reference material, its commercial availability, and its application in validated analytical methods. For specific applications, it is always recommended to perform in-house method development and validation according to the relevant regulatory guidelines.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of a high-sensitivity liquid chromatography/tandem mass spectrometry (LC/MS/MS) method with chemical derivatization for the determination of ethinyl estradiol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lcms.cz [lcms.cz]
- 5. Determination of 17β-estradiol and 17α-ethinylestradiol in water at sub-ppt levels by liquid chromatography coupled to tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. 17-α-Ethynylestradiol (2,4,16,16-Dâ, 97-98%) - Cambridge Isotope Laboratories, DLM-4691-0.01 [isotope.com]
- 7. ijpsr.com [ijpsr.com]
- 8. www2.gov.bc.ca [www2.gov.bc.ca]
Ethynyl Estradiol-d4: A Technical Guide to Stability and Storage
This technical guide provides an in-depth overview of the stability and recommended storage conditions for Ethynyl Estradiol-d4. The information is intended for researchers, scientists, and drug development professionals who utilize this deuterated analog of Ethynyl Estradiol in their work. The stability of isotopically labeled standards is critical for accurate quantification in pharmacokinetic and metabolic studies. This document summarizes key stability data, outlines experimental protocols for stability assessment, and provides visual representations of relevant biological pathways and experimental workflows.
Chemical Information
| IUPAC Name | (8R,9S,13S,14S,17R)-2,4,16,16-tetradeuterio-17-ethynyl-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol |
| CAS Number | 350820-06-3 |
| Molecular Formula | C₂₀H₂₀D₄O₂ |
| Molecular Weight | 300.43 g/mol |
| Primary Use | Internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[1] |
Stability Profile
The following table summarizes the known stability data for Ethinyl Estradiol, which can be used to infer the stability of this compound.
Table 1: Summary of Ethinyl Estradiol Stability Data
| Stress Condition | Details | Observations and Results |
| Thermal Degradation | Thermogravimetric analysis (TGA) | Anhydrous Ethinyl Estradiol is thermally stable up to 177°C. The main decomposition occurs in the temperature range of 187–324°C.[2] |
| Photodegradation | UV radiation photolysis | Ethinyl Estradiol is susceptible to photodegradation with half-lives on the order of 10 days under ideal conditions.[3] The degradation is more effective with polychromatic medium-pressure UV lamps compared to monochromatic low-pressure UV lamps.[4][5] |
| Visible-light irradiation | Time-dependent photodegradation is observed under visible light.[6][7] | |
| Oxidative Degradation | Hydrogen Peroxide (H₂O₂) | The UV/H₂O₂ advanced oxidation process is more effective for degradation than direct UV photolysis.[4][5] |
| FeIII-TAML/H₂O₂ | Rapid oxidation occurs, with the half-life of Ethinyl Estradiol being 2.1 minutes at pH 10.21.[8] | |
| Nitrifying activated sludge | Capable of degrading Ethinyl Estradiol at a maximum rate of 1 µg g⁻¹ DW h⁻¹.[9] | |
| Hydrolytic Degradation | Acid and Alkali Hydrolysis | Forced degradation studies under acidic and alkaline conditions have been performed as part of the development of stability-indicating HPLC methods.[10][11] |
| Biodegradation | River water microorganisms | Ethinyl Estradiol is much more resistant to biodegradation compared to 17β-estradiol.[3] |
Recommended Storage Conditions
Proper storage is crucial to maintain the integrity and stability of this compound. The recommended storage conditions vary depending on whether the compound is in solid form or in solution.
Table 2: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Additional Notes |
| Solid (Neat) | Room Temperature | Not specified | Store away from light and moisture. |
| -20°C | Up to 3 years | For long-term storage. | |
| 4°C | Up to 2 years | For intermediate-term storage. | |
| Solution (in Acetonitrile) | -18°C | Not specified | Recommended by some suppliers. |
| -20°C | Up to 1 month | For short-term storage.[1] | |
| -80°C | Up to 6 months | For long-term storage of stock solutions.[1] |
Experimental Protocols
The following is a representative experimental protocol for a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, adapted from methods developed for the non-deuterated Ethinyl Estradiol.[10][12][13] This method can be used to separate this compound from its potential degradation products.
Chromatographic Conditions
-
Instrument: Waters HPLC system with a PDA detector or equivalent.
-
Column: Phenomenex Gemini C18 (250 mm × 4.6 mm i.d., 5 µm particle size) or equivalent.
-
Mobile Phase: A mixture of phosphate buffer and acetonitrile (e.g., 75:25 v/v), with the pH adjusted to 3.6 using dilute orthophosphoric acid.
-
Flow Rate: 1.0 ml/min.
-
Detection Wavelength: 237 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
Preparation of Solutions
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) to obtain a stock solution of a known concentration (e.g., 100 µg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 1-20 µg/mL).
Forced Degradation Studies
To assess the stability-indicating nature of the method, forced degradation studies should be performed on a solution of this compound.
-
Acid Hydrolysis: Treat the drug solution with 1 N HCl at 60°C for a specified period (e.g., 2 hours). Neutralize the solution before injection.
-
Alkali Hydrolysis: Treat the drug solution with 1 N NaOH at 60°C for a specified period (e.g., 2 hours). Neutralize the solution before injection.
-
Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for a specified period (e.g., 24 hours).
-
Thermal Degradation: Expose the solid drug to dry heat at 105°C for a specified period (e.g., 6 hours). Dissolve the stressed solid in the mobile phase before injection.
-
Photolytic Degradation: Expose a solution of the drug to UV light (e.g., 254 nm) or sunlight for a specified period.
Analysis
Inject the prepared standard solutions and the stressed samples into the HPLC system. The peak purity of the this compound peak in the chromatograms of the stressed samples should be checked using a PDA detector to ensure that no degradation products are co-eluting with the main peak.
Visualizations
Estrogen Signaling Pathway
Ethinyl Estradiol, and by extension this compound, exerts its biological effects primarily through binding to estrogen receptors (ERs). The signaling cascade involves both genomic and non-genomic pathways.[14][15][16][17][18]
Caption: Estrogen signaling pathways initiated by Ethinyl Estradiol.
Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for conducting stability testing of this compound.
Caption: Workflow for stability testing of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. The potential for estradiol and ethinylestradiol degradation in English rivers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Catalytic oxidative degradation of 17α-ethinylestradiol by FeIII-TAML/H2O2: estrogenicities of the products of partial, and extensive oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Degradation of ethinyl estradiol by nitrifying activated sludge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Development and optimization of stability-indicating method of ethinylestradiol, levonorgestrel, and their main impurities using quality by design approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijpra.com [ijpra.com]
- 13. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 14. What is the mechanism of Ethinyl Estradiol? [synapse.patsnap.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. cusabio.com [cusabio.com]
- 18. creative-diagnostics.com [creative-diagnostics.com]
An In-Depth Technical Guide to the Safe Handling and Application of Ethynyl Estradiol-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols, handling guidelines, and detailed experimental methodologies for the use of Ethynyl Estradiol-d4. The information is intended to support research and development activities by ensuring safe laboratory practices and providing robust technical data and procedural outlines.
Compound Identification and Properties
This compound is the deuterated form of Ethynyl Estradiol, a synthetic estrogen widely used in pharmaceutical formulations. The deuterium labeling makes it an invaluable tool in pharmacokinetic and metabolic studies, often serving as an internal standard in mass spectrometry-based quantification.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Name | (17α)-19-Norpregna-1,3,5(10)-trien-20-yne-3,17-diol-d4 | [1][2] |
| Synonyms | 17α-Ethynylestradiol-d4, Ethynylestradiol-d4 | [1] |
| CAS Number | 350820-06-3 | [1][2] |
| Molecular Formula | C₂₀H₂₀D₄O₂ | [1][2] |
| Molecular Weight | 300.43 g/mol | [1][2] |
| Appearance | White to creamy-white crystalline solid | [3][] |
| Storage Temperature | Powder: -20°C for up to 3 years. In solution: -80°C for up to 6 months, -20°C for up to 1 month.[5] | [5] |
Safety and Handling
This compound, like its non-deuterated counterpart, is a potent synthetic estrogen and must be handled with appropriate precautions to minimize exposure.
Hazard Identification
Signal Word: Danger
Hazard Statements:
-
H302: Harmful if swallowed.
-
H350: May cause cancer.
-
H360: May damage fertility or the unborn child.
-
H410: Very toxic to aquatic life with long lasting effects.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling this compound.
-
Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator with an appropriate particulate filter is required. All handling of the solid form should be conducted in a chemical fume hood.
-
Eye Protection: Chemical safety goggles or a face shield must be worn.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber) are required. It is advisable to double-glove.
-
Skin and Body Protection: A lab coat or a disposable suit should be worn to prevent skin contact.
Handling and Storage
-
Handling: Avoid creating dust. Weighing and other manipulations of the solid material should be performed in a designated area, such as a chemical fume hood. After handling, wash hands and any exposed skin thoroughly. Do not eat, drink, or smoke in the laboratory.
-
Storage: Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area. For long-term storage, refer to the temperatures specified in Table 1.
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disposal
All waste materials contaminated with this compound, including unused compound, contaminated labware, and PPE, must be treated as hazardous waste. Dispose of in accordance with local, state, and federal regulations. Incineration by a licensed facility is the preferred method of disposal.
Quantitative Data
Solubility
Table 2: Solubility of Ethynyl Estradiol
| Solvent | Solubility | Reference(s) |
| Ethanol | ~30 mg/mL (1 part in 6) | [3][][6] |
| DMSO | ~20 mg/mL | [6] |
| Dimethylformamide (DMF) | ~20 mg/mL | [6] |
| Water | 9.20 ± 0.09 mg/L at 25°C | [7] |
| 1:7 Ethanol:PBS (pH 7.2) | ~0.125 mg/mL | [6] |
Note: Data is for the non-deuterated Ethynyl Estradiol, but solubility of the deuterated form is expected to be very similar.
Toxicological Data
Table 3: Acute Toxicity of Ethynyl Estradiol
| Route | Species | LD₅₀ | Reference(s) |
| Oral | Rat | 960 mg/kg | [8] |
| Oral | Mouse | 950 mg/kg | [8] |
Note: Data is for the non-deuterated Ethynyl Estradiol.
Carcinogenicity and Reproductive Toxicity: Ethinyl estradiol is listed as a known human carcinogen by the National Toxicology Program.[9][10] It is also known to have reproductive toxicity, with the potential to impair fertility and harm the unborn child.[11]
Experimental Protocols
Quantification of Ethynyl Estradiol in Human Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol is adapted from established methods for the sensitive quantification of Ethynyl Estradiol in a biological matrix.[2][12]
4.1.1 Materials
-
Ethynyl Estradiol (for calibration standards)
-
This compound (Internal Standard, IS)
-
Human K₂-EDTA plasma
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium formate
-
Tert-butyl methyl ether (TBME)
-
Solid Phase Extraction (SPE) cartridges (e.g., SOLA SCX)
-
LC-MS/MS system with a C18 column
4.1.2 Preparation of Stock and Working Solutions
-
Stock Solutions (400 µg/mL):
-
Accurately weigh ~2 mg of Ethynyl Estradiol and dissolve in methanol to a final volume of 5 mL.
-
Accurately weigh ~2 mg of this compound and dissolve in methanol to a final volume of 5 mL.
-
-
Intermediate and Spiking Solutions:
-
Prepare serial dilutions of the Ethynyl Estradiol stock solution in a methanol:water (50:50) mixture to create calibration standards.
-
Prepare a working solution of this compound in methanol:water (50:50).
-
4.1.3 Sample Preparation (SPE followed by LLE)
-
To 500 µL of plasma, add 50 µL of the this compound internal standard working solution. For calibration standards, add the appropriate concentration of the Ethynyl Estradiol spiking solution.
-
Solid Phase Extraction (SPE):
-
Condition the SPE cartridge with methanol followed by water.
-
Load the plasma sample.
-
Wash the cartridge with water/methanol mixtures (e.g., 95:5 v/v, then 80:20 v/v).
-
Elute the analytes with methanol.
-
-
Liquid-Liquid Extraction (LLE):
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue and perform a liquid-liquid extraction with TBME.
-
Evaporate the organic layer to dryness.
-
-
Reconstitution: Reconstitute the final residue in the mobile phase for LC-MS/MS analysis.
4.1.4 LC-MS/MS Conditions
-
Column: C18, 50 mm x 3.0 mm, 1.8 µm
-
Mobile Phase: Acetonitrile and 2 mM Ammonium Formate buffer (80:20 v/v)
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection: Multiple Reaction Monitoring (MRM) of precursor/product ion transitions for both Ethynyl Estradiol and this compound.
Caption: Workflow for LC-MS/MS quantification of Ethynyl Estradiol.
In Vitro Estrogen Receptor Competitive Binding Assay
This protocol provides a framework for assessing the binding affinity of test compounds to the estrogen receptor, using this compound as a potential competitor or for method validation.[13][14][15]
4.2.1 Materials
-
Rat uterine cytosol (source of estrogen receptors)
-
[³H]-17β-Estradiol (radioligand)
-
This compound (or other test compounds)
-
Assay Buffer (TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM DTT, 10% glycerol, pH 7.4)
-
Hydroxylapatite (HAP) slurry
-
Scintillation fluid and vials
4.2.2 Assay Protocol
-
Prepare serial dilutions of the test compound (e.g., this compound) in the assay buffer.
-
In assay tubes, combine the rat uterine cytosol, a fixed concentration of [³H]-17β-Estradiol, and varying concentrations of the test compound.
-
Include controls for total binding (no competitor) and non-specific binding (excess unlabeled 17β-estradiol).
-
Incubate the tubes at 4°C for 18-24 hours to reach equilibrium.
-
Add cold HAP slurry to each tube to bind the receptor-ligand complexes.
-
Wash the HAP pellets with assay buffer to remove unbound radioligand.
-
Elute the bound radioactivity from the HAP pellet and transfer to scintillation vials.
-
Add scintillation fluid and count the radioactivity using a scintillation counter.
-
Calculate the percent specific binding for each concentration of the test compound and determine the IC₅₀ value (the concentration that inhibits 50% of the specific binding of the radioligand).
Caption: Workflow for the estrogen receptor competitive binding assay.
Signaling Pathway
Ethynyl Estradiol exerts its biological effects primarily through binding to and activating estrogen receptors (ERα and ERβ). This leads to two main signaling pathways: a genomic pathway that modulates gene expression and a non-genomic pathway that involves rapid, membrane-initiated signaling cascades.
Caption: Simplified estrogen receptor signaling pathway for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Ethinylestradiol | C20H24O2 | CID 5991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. Toxicology and carcinogenesis study of ethinyl estradiol (CAS No. 57-63-6) in Sprague-Dawley rats (feed study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. health.state.mn.us [health.state.mn.us]
- 12. researchgate.net [researchgate.net]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. Evaluation of in vitro assays for determination of estrogenic activity in the environment [www2.mst.dk]
- 15. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
Methodological & Application
Application Note: High-Sensitivity Quantification of Ethinyl Estradiol in Human Plasma using LC-MS/MS with Ethynyl Estradiol-d4
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethinyl Estradiol (EE) is a potent, orally bioactive synthetic estrogen widely used in pharmaceutical formulations, most notably in combined oral contraceptives and hormone replacement therapies. Given its low dosage levels and correspondingly low circulating plasma concentrations, a highly sensitive and robust analytical method is crucial for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. This application note details a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the accurate quantification of Ethinyl Estradiol in human plasma. The method employs a stable isotope-labeled internal standard, Ethynyl Estradiol-d4 (EE-d4), to ensure high precision and accuracy. A key feature of this protocol is the derivatization of EE with dansyl chloride, which significantly enhances ionization efficiency and allows for quantification at the picogram-per-milliliter (pg/mL) level.[1][2][3]
Experimental Workflow
The overall analytical workflow consists of several key stages: sample preparation involving protein precipitation and solid-phase extraction, derivatization to enhance sensitivity, chromatographic separation via Ultra-High-Performance Liquid Chromatography (UHPLC), and detection by a triple quadrupole mass spectrometer.
Caption: Experimental workflow for Ethinyl Estradiol quantification.
Materials and Methods
Reagents and Materials
-
Ethinyl Estradiol (EE) and this compound (EE-d4) reference standards
-
Human plasma (K2-EDTA)
-
Methanol, Acetonitrile (HPLC or LC-MS grade)
-
Water (Type I, 18.2 MΩ·cm)
-
Formic Acid, Ammonium Formate
-
Dansyl Chloride
-
Sodium Bicarbonate, Acetone
-
Solid-Phase Extraction (SPE) cartridges (e.g., SOLA SCX, Oasis MCX)[2][4]
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of EE and EE-d4 in methanol.[3]
-
Working Solutions: Serially dilute the stock solutions with a 50:50 methanol:water mixture to prepare intermediate and working standard solutions for constructing the calibration curve and quality control (QC) samples.[3]
Sample Preparation Protocol
This protocol is a composite based on common procedures involving SPE and derivatization.[2][5]
-
Aliquoting: To 500 µL of human plasma in a polypropylene tube, add 25 µL of the EE-d4 internal standard working solution.
-
Pre-treatment: Add 500 µL of 5 mM ammonium formate (pH 4.5) and vortex.[2]
-
SPE Cartridge Conditioning: Condition an SPE cartridge (e.g., SOLA SCX 10 mg/1 mL) with 1 mL of methanol followed by 1 mL of water.[2]
-
Loading: Load the entire pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge sequentially with 1 mL of 5% methanol in water, followed by 1 mL of 20% methanol in water to remove interferences.[5]
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation: Dry the eluate under a gentle stream of nitrogen at 50°C.[2]
-
Derivatization:
-
Final Reconstitution: After cooling, the sample is ready for injection. Alternatively, a post-derivatization clean-up or reconstitution in the initial mobile phase can be performed.
LC-MS/MS Method Parameters
The following tables summarize the optimized conditions for chromatographic separation and mass spectrometric detection.
Table 1: Liquid Chromatography Conditions
| Parameter | Setting |
| LC System | UHPLC System (e.g., Shimadzu Nexera, Waters ACQUITY)[4][6] |
| Column | C18 Column (e.g., 50 x 2.1 mm, 1.8 µm)[6][7] |
| Column Temperature | 40°C - 45°C[4][7] |
| Mobile Phase A | 0.1% Formic Acid in Water or 2 mM Ammonium Formate[6][8] |
| Mobile Phase B | Acetonitrile or Methanol[6][9] |
| Flow Rate | 0.25 - 0.40 mL/min[7] |
| Elution Mode | Isocratic (e.g., 80% B) or Gradient[1][7] |
| Injection Volume | 10 µL |
| Total Run Time | 4 - 6 minutes[4][6] |
Table 2: Mass Spectrometry Conditions
| Parameter | Setting |
| MS System | Triple Quadrupole Mass Spectrometer (e.g., SCIEX 5500, Waters Xevo TQ-S)[4][6] |
| Ionization Mode | Heated Electrospray Ionization (H-ESI), Positive Ion Mode[2][9] |
| Ion Source Temp. | 500°C - 550°C[2][9] |
| Capillary Voltage | 3500 V[2] |
| Collision Gas | Argon |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 3: Optimized MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (CE) |
| Dansyl-EE | 530.2 | 171.1 | 200 | 49 V[9] |
| Dansyl-EE-d4 | 534.2 | 171.1 | 200 | 49 V[7][9] |
Quantitative Performance
The method demonstrates excellent linearity and sensitivity, suitable for clinical research.
Table 4: Method Validation Summary
| Parameter | Result |
| Linear Range | 1.0 - 500 pg/mL[1][3] |
| Correlation Coefficient (r²) | > 0.995[7] |
| Lower Limit of Quantification (LLOQ) | 1.0 - 5.0 pg/mL[3][4][8] |
| Inter-day Precision (%CV) | < 15% |
| Intra-day Precision (%CV) | < 15% |
| Mean Extraction Recovery | 85% - 105%[6] |
Ethinyl Estradiol Signaling Pathway
Ethinyl Estradiol exerts its biological effects by mimicking endogenous estradiol. It binds to nuclear estrogen receptors (ERα and ERβ), which then translocate to the nucleus. This complex acts as a transcription factor, binding to Estrogen Response Elements (EREs) on DNA to modulate the expression of target genes. This is known as the direct genomic signaling pathway.[5][10]
References
- 1. What is the mechanism of Ethinyl Estradiol? [synapse.patsnap.com]
- 2. Ethinyl Estradiol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is Ethinyl Estradiol used for? [synapse.patsnap.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. creative-diagnostics.com [creative-diagnostics.com]
Application Note and Protocol for the Quantification of Ethinyl Estradiol in Human Plasma Using Ethinyl Estradiol-d4 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethinyl estradiol (EE) is a synthetic estrogen widely used in oral contraceptives. Due to its high potency, it is present in very low concentrations in human plasma, necessitating a highly sensitive and selective analytical method for its quantification. This application note details a robust and validated method for the determination of ethinyl estradiol in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Ethinyl Estradiol-d4 as a stable isotope-labeled internal standard (IS). The use of a stable isotope-labeled internal standard like Ethinyl Estradiol-d4 is crucial for accurate quantification as it co-elutes with the analyte and compensates for variations in sample preparation and instrument response[1]. To enhance the sensitivity of the method, derivatization with dansyl chloride is employed, which improves the ionization efficiency of ethinyl estradiol[2][3][4].
This method is suitable for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. The protocol outlines the procedures for sample preparation, preparation of calibration standards and quality control samples, and the optimized LC-MS/MS conditions.
Experimental Protocols
1. Materials and Reagents
-
Ethinyl Estradiol reference standard
-
Ethinyl Estradiol-d4 (internal standard)[1]
-
Human plasma (K2-EDTA)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (LC-MS grade)
-
Ammonium formate
-
Formic acid
-
Dansyl chloride
-
Acetone
-
Sodium bicarbonate
-
Solid Phase Extraction (SPE) cartridges (e.g., SOLA SCX or Oasis MCX)[2][5] or Liquid-Liquid Extraction (LLE) solvents (e.g., methyl tert-butyl ether (MTBE), n-Hexane)[3][4][6]
2. Preparation of Stock and Working Solutions
-
Ethinyl Estradiol Stock Solution (1 mg/mL): Accurately weigh and dissolve the required amount of ethinyl estradiol reference standard in methanol.
-
Ethinyl Estradiol-d4 Stock Solution (1 mg/mL): Accurately weigh and dissolve the required amount of Ethinyl Estradiol-d4 in methanol.[4]
-
Working Solutions: Prepare serial dilutions of the stock solutions in a suitable solvent (e.g., methanol/water, 50:50 v/v) to create working solutions for calibration standards and quality control (QC) samples.
3. Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards: Spike blank human plasma with the appropriate working solutions of ethinyl estradiol to achieve a concentration range of approximately 1.0 or 5.0 pg/mL to 200 or 500 pg/mL.[2][3][4][7]
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 3, 75, and 175 pg/mL).
4. Sample Preparation
This protocol describes a common approach involving Solid Phase Extraction (SPE) followed by derivatization. An alternative Liquid-Liquid Extraction (LLE) method is also widely used[3][6][8].
-
Plasma Sample Pre-treatment: To 500 µL of plasma sample (blank, calibration standard, QC, or unknown), add 50 µL of the Ethinyl Estradiol-d4 internal standard working solution and vortex.
-
Solid Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., SOLA SCX 10 mg/1 mL) with 1 mL of methanol followed by 1 mL of water.[2]
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water/methanol (95:5 v/v) twice, followed by 1 mL of water/methanol (80:20 v/v).[2][9]
-
Elute the analyte and internal standard with 1 mL of methanol.[2][9]
-
-
Evaporation: Dry the eluate under a gentle stream of nitrogen at 50 °C.[2][9]
-
Derivatization:
-
Post-Derivatization Clean-up (Optional but Recommended): A second SPE step can be performed to remove excess derivatization reagent.[2]
-
Final Reconstitution: After the final evaporation step, reconstitute the sample in a suitable volume of the mobile phase for LC-MS/MS analysis.
5. LC-MS/MS Instrument Parameters
The following are typical parameters and may require optimization for specific instruments.
-
Liquid Chromatography (LC):
-
Tandem Mass Spectrometry (MS/MS):
Data Presentation
The quantitative performance of the method is summarized in the table below.
| Parameter | Result |
| Linear Range | 5.0 - 308.56 pg/mL[6][10][14] |
| Lower Limit of Quantification (LLOQ) | 5.0 pg/mL[2][7][11] |
| Correlation Coefficient (r²) | ≥ 0.994[6][14] |
| Intra-day Precision (%CV) | < 11%[10] |
| Inter-day Precision (%CV) | < 20%[10][14] |
| Accuracy (% Bias) | Within ±15%[9] |
| Mean Extraction Recovery | ~68% - 91%[6][9][14] |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the quantification of ethinyl estradiol in human plasma.
Caption: Workflow for Ethinyl Estradiol Quantification.
This detailed protocol provides a robust and sensitive method for the quantification of ethinyl estradiol in human plasma, which is essential for clinical and pharmaceutical research. The combination of a stable isotope-labeled internal standard, solid-phase extraction, and derivatization ensures high accuracy, precision, and a low limit of quantification.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Development and validation of a high-sensitivity liquid chromatography/tandem mass spectrometry (LC/MS/MS) method with chemical derivatization for the determination of ethinyl estradiol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. ijpsr.com [ijpsr.com]
- 7. Determination of Ethinyl Estradiol and Levonorgestrel in Human Plasma with Prednisone as Internal Standard Using Ultra-performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. waters.com [waters.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Determination of Ethinyl Estradiol and Levonorgestrel in Human Plasma with Prednisone as Internal Standard Using Ultra-performance Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scholar.ui.ac.id [scholar.ui.ac.id]
- 13. lcms.cz [lcms.cz]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Ethynyl Estradiol-d4 Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of Ethynyl Estradiol-d4 (EE-d4) for analysis, primarily in human plasma. This compound is commonly used as an internal standard (IS) in the quantitative analysis of Ethinyl Estradiol (EE), a synthetic estrogen widely used in oral contraceptives. The methodologies outlined below focus on robust and sensitive extraction techniques suitable for downstream analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The primary sample preparation techniques covered are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). These methods are often employed in combination and may include a derivatization step to enhance the analytical sensitivity of Ethinyl Estradiol.
I. Overview of Sample Preparation Techniques
The choice of sample preparation technique is critical for achieving accurate and reproducible results in the analysis of Ethinyl Estradiol. The low physiological concentrations of EE necessitate highly efficient extraction methods that minimize matrix effects and maximize analyte recovery.
-
Solid-Phase Extraction (SPE): A technique that uses a solid sorbent to selectively adsorb the analyte from a liquid sample. Interferences are washed away, and the purified analyte is then eluted. SPE is known for providing cleaner extracts compared to other methods.
-
Liquid-Liquid Extraction (LLE): This method separates compounds based on their differential solubilities in two immiscible liquids. It is a widely used technique for separating analytes from complex biological matrices.
-
Protein Precipitation: Often used as an initial clean-up step, this technique involves adding a precipitating agent (e.g., acetone, trichloroacetic acid) to a biological sample to denature and precipitate proteins, which can then be removed by centrifugation.
-
Derivatization: To enhance the sensitivity of EE analysis by LC-MS/MS, a derivatization step is often employed. Dansyl chloride is a common derivatizing agent that introduces a readily ionizable group to the EE molecule, improving its signal in the mass spectrometer.[1][2][3][4][5][6][7][8]
II. Quantitative Data Summary
The following table summarizes the quantitative performance data from various sample preparation methods for Ethinyl Estradiol analysis, where EE-d4 was used as the internal standard.
| Method | Matrix | Linearity Range (pg/mL) | Mean Extraction Recovery (%) | Lower Limit of Quantification (LLOQ) (pg/mL) | Reference |
| SPE followed by LLE | Human Plasma | 5.000 - 308.560 | 68.48 | 5.000 | [9][10] |
| LLE, Derivatization, and Mixed-Mode SPE | Human Plasma | Not Specified | Not Specified | 1 (LOD) | [2] |
| LLE with Derivatization | Human Plasma | 2.5 - 500 | Not Specified | 2.5 | [3] |
| Dual SPE with Derivatization | Human Plasma | 5 - 200 | Not Specified | 5 | [4][11] |
| LLE with Derivatization and SPE | Human Plasma | 1 - 200 | Not Specified | 1.0 | [6] |
| Protein Precipitation followed by LLE | Human Plasma | 5 - 500 | Not Specified | 5 | [7][8] |
| LLE followed by online SPE | Human Plasma | 5 - 500 | 73.1 - 79.0 | 5 | [12] |
III. Experimental Protocols
A. Protocol 1: Combined Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE)
This protocol is adapted from a method that utilizes both SPE and LLE for the extraction of Ethinyl Estradiol from human plasma, with Ethinyl Estradiol-d4 as the internal standard.[9][10]
1. Sample Pre-treatment:
- To an aliquot of human plasma, add the internal standard solution (Ethinyl Estradiol-d4).
2. Solid-Phase Extraction (SPE):
- Conditioning: Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.
- Loading: Load the plasma sample onto the conditioned SPE cartridge.
- Washing: Wash the cartridge with a series of solutions to remove interferences. A typical wash sequence might include a weak organic solvent mix.
- Elution: Elute the analyte and internal standard from the cartridge using an appropriate elution solvent (e.g., methanol or acetonitrile).
3. Liquid-Liquid Extraction (LLE):
- Extraction: Add an immiscible organic solvent (e.g., tert-Butyl methyl ether - TBME) to the eluate from the SPE step.
- Phase Separation: Vortex the mixture and centrifuge to separate the organic and aqueous layers.
- Collection: Transfer the organic layer containing the analyte and internal standard to a clean tube.
- Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.
- Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
B. Protocol 2: Liquid-Liquid Extraction (LLE) with Derivatization
This protocol involves an initial liquid-liquid extraction followed by a chemical derivatization step to enhance sensitivity.[1][2][3][5]
1. Sample Pre-treatment:
2. Liquid-Liquid Extraction:
- Add 2 mL of an extraction solvent mixture (e.g., 75/25 hexane/ethyl acetate (v/v) or a TBME:n-Hexane mixture) to the plasma sample.[1][2][5]
- Vortex the mixture for 1 minute and then centrifuge at 4000 rpm for 5 minutes.[1][2]
- Transfer a 1.5 mL aliquot of the supernatant (organic layer) to a new tube.[1][2]
- Evaporate the solvent to dryness under a stream of nitrogen.[1][2]
3. Derivatization:
- To the dried extract, add 100 µL of 100 mM sodium bicarbonate (pH 11).[1][2]
- Add 100 µL of 1 mg/mL dansyl chloride in acetone and vortex for 30 seconds.[1][2]
- Incubate the mixture at 60°C for 10 minutes.[1][2]
4. Post-Derivatization Clean-up (Optional SPE):
- The derivatized sample can be further purified using SPE as described in Protocol 1 to remove excess derivatization reagent.[1][4]
C. Protocol 3: Protein Precipitation followed by Liquid-Liquid Extraction
This protocol uses protein precipitation as an initial clean-up step.[7][8]
1. Protein Precipitation:
- To the plasma sample containing the internal standard, add a protein precipitating agent such as acetone or a solution of 10% trichloroacetic acid in acetone.
- Vortex the sample to ensure thorough mixing.
- Centrifuge the sample to pellet the precipitated proteins.
2. Liquid-Liquid Extraction:
- Transfer the supernatant to a clean tube.
- Perform LLE on the supernatant as described in Protocol 2 (steps 2.1 - 2.5).
IV. Visualization of Workflows
The following diagrams illustrate the experimental workflows for the described sample preparation techniques.
Caption: Workflow for Liquid-Liquid Extraction with Derivatization.
References
- 1. waters.com [waters.com]
- 2. waters.com [waters.com]
- 3. Development and validation of a high-sensitivity liquid chromatography/tandem mass spectrometry (LC/MS/MS) method with chemical derivatization for the determination of ethinyl estradiol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. lcms.cz [lcms.cz]
- 6. lcms.cz [lcms.cz]
- 7. Determination of Ethinyl Estradiol and Levonorgestrel in Human Plasma with Prednisone as Internal Standard Using Ultra-performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ijpsr.com [ijpsr.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. A novel and sensitive method for ethinylestradiol quantification in human plasma by high-performance liquid chromatography coupled to atmospheric pressure photoionization (APPI) tandem mass spectrometry: application to a comparative pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Solid-Phase Extraction Protocol for Ethynyl Estradiol-d4
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed protocol for the solid-phase extraction (SPE) of Ethynyl Estradiol-d4 (EE2-d4), a deuterated internal standard crucial for the accurate quantification of the synthetic estrogen Ethynyl Estradiol (EE2) in various matrices. The methodologies outlined are based on established laboratory practices and are suitable for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
Ethynyl Estradiol (EE2) is a potent synthetic estrogen widely used in oral contraceptives. Monitoring its levels in environmental and biological samples is critical for assessing environmental impact and for pharmacokinetic studies in drug development. This compound (EE2-d4) is the recommended internal standard for these analyses, as it co-extracts with the analyte of interest and compensates for matrix effects and variability during sample preparation and analysis.[1][2][3][4][5][6] Solid-phase extraction is a widely adopted technique for the cleanup and concentration of EE2 and EE2-d4 from complex matrices such as plasma, wastewater, and surface water.[7][8][9][10][11][12][13] This protocol focuses on a robust SPE method using polymeric reversed-phase cartridges.
Data Presentation
The following tables summarize the quantitative data from various studies on the analysis of Ethynyl Estradiol, often using EE2-d4 as an internal standard.
Table 1: Performance Characteristics of SPE Methods for Ethynyl Estradiol Analysis
| Parameter | Human Plasma | Water (Wastewater/Surface Water) |
| Linearity Range | 2.5 - 500 pg/mL[1] | 50 - 500 ng/L[13] |
| 5 - 200 pg/mL[14] | - | |
| 5.000 - 308.560 pg/mL[2][4] | - | |
| Limit of Quantification (LOQ) | 2.5 pg/mL[1] | 0.6 - 0.9 ng/L[7] |
| 5 pg/mL[14] | 14.9 - 32.6 ng/L (for 100 mL sample)[13] | |
| - | 0.02 ng/L[15] | |
| Recovery | 68.48%[2][4] | 81 - 103%[7] |
| 86.91% - 103.15%[3] | 92 - 103%[8] | |
| - | 84 - 116% (spiked in groundwater)[9] | |
| - | >82% (using MIPs)[13] | |
| Analytical Method | LC-MS/MS[1][2][3][4][14] | LC-MS/MS[7][15] |
| GC-MS[8][9] |
Experimental Protocol: SPE of this compound from Water Samples
This protocol is a generalized procedure based on common practices for the extraction of EE2 and its deuterated internal standard from aqueous matrices.
1. Materials and Reagents
-
Solid-Phase Extraction Cartridges: Polymeric reversed-phase cartridges (e.g., Oasis HLB or similar).
-
Methanol (HPLC grade)
-
Deionized Water (18 MΩ·cm)
-
Nitrogen Gas (high purity)
-
Sample Collection Bottles (glass, amber)
-
SPE Vacuum Manifold
-
Conical Glass Tubes
-
Vortex Mixer
-
Pipettes and appropriate tips
2. Sample Preparation and Spiking
-
Collect water samples in clean amber glass bottles.
-
If not analyzed immediately, store samples at 4°C.
-
Allow samples to reach room temperature before extraction.
-
For a 200 mL water sample, add the appropriate volume of this compound stock solution to achieve the desired final concentration for an internal standard.
-
Vortex the sample for 30 seconds to ensure homogeneity.
3. Solid-Phase Extraction Procedure
The following steps should be performed using an SPE vacuum manifold.
-
Conditioning:
-
Pass 5 mL of methanol through the SPE cartridge.
-
Follow with 5 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the 200 mL water sample (spiked with EE2-d4) onto the cartridge at a flow rate of approximately 5-10 mL/min.
-
-
Washing:
-
After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any interfering polar compounds.
-
Dry the cartridge under vacuum for 10-15 minutes to remove residual water.
-
-
Elution:
-
Place a clean conical glass tube under the cartridge.
-
Elute the analytes (EE2 and EE2-d4) with two 4 mL aliquots of methanol.
-
Allow the solvent to soak the sorbent for about a minute before applying vacuum for the first aliquot.
-
4. Evaporation and Reconstitution
-
Evaporate the collected eluate to dryness under a gentle stream of nitrogen at 40-50°C.
-
Reconstitute the dried residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for your LC-MS/MS analysis (e.g., 50:50 methanol:water).
-
Vortex the reconstituted sample for 30 seconds to ensure complete dissolution.
-
Transfer the sample to an autosampler vial for LC-MS/MS analysis.
Mandatory Visualization
Caption: Solid-Phase Extraction Workflow for this compound.
References
- 1. Development and validation of a high-sensitivity liquid chromatography/tandem mass spectrometry (LC/MS/MS) method with chemical derivatization for the determination of ethinyl estradiol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsr.com [ijpsr.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. www2.gov.bc.ca [www2.gov.bc.ca]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Analysis of estrogens in wastewater using solid-phase extraction, QuEChERS cleanup, and liquid chromatography/ tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A sensitive, robust method for determining natural and synthetic hormones in surface and wastewaters by continuous solid-phase extraction–gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of estrogens in river water and effluents using solid-phase extraction and gas chromatography-negative chemical ionisation mass spectrometry of the pentafluorobenzoyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Solid-phase extraction of estrogens and herbicides from environmental waters for bioassay analysis-effects of sample volume on recoveries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quantification of steroid sex hormones using solid-phase extraction followed by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Solid-phase extraction using molecularly imprinted polymer for selective extraction of natural and synthetic estrogens from aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. researchgate.net [researchgate.net]
Application Note and Protocol: Liquid-Liquid Extraction of Ethynyl Estradiol-d4
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the liquid-liquid extraction (LLE) of Ethynyl Estradiol-d4 from biological matrices, primarily human plasma. This compound is a deuterated form of Ethynyl Estradiol, a synthetic estrogen widely used in oral contraceptives.[1] It serves as an excellent internal standard for quantitative analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), aiding in the accurate determination of Ethynyl Estradiol levels in various samples.[1]
The following protocols and data have been compiled from established methods to ensure robustness and reproducibility in a research or clinical setting.
Data Presentation: Comparison of LLE Solvent Systems
The choice of solvent is critical for efficient extraction. Below is a summary of reported recovery data for different solvent systems used in the extraction of Ethynyl Estradiol.
| LLE Solvent System | Analyte/Internal Standard | Matrix | Average Recovery (%) | Reference |
| Hexane/Ethyl Acetate (75:25 v/v) | Ethynyl Estradiol | Human Plasma | 93% | |
| tert-Butyl Methyl Ether (TBME) | Ethynyl Estradiol | Human Plasma | 68.48% | [2][3] |
| Hexane/Methyl-tert-butyl Ether (MTBE) (50:50 v/v) | Ethynyl Estradiol & this compound | Human Plasma | Not explicitly stated, but used in a sensitive method. | [4] |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the liquid-liquid extraction of this compound.
Caption: Workflow for Liquid-Liquid Extraction of this compound.
Detailed Experimental Protocol
This protocol is a synthesized method based on commonly employed techniques for the extraction of Ethynyl Estradiol and its deuterated internal standard from human plasma.
1. Materials and Reagents
-
Biological Matrix: Human plasma (K2-EDTA)
-
Analytes: Ethynyl Estradiol and this compound (as internal standard)
-
Solvents:
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (deionized or Milli-Q)
-
-
Reagents:
-
Ammonium Formate
-
-
Equipment:
-
Vortex mixer
-
Centrifuge (capable of 4000 rpm)
-
Nitrogen evaporator
-
Pipettes and tips
-
15 mL centrifuge tubes
-
LC-MS/MS system
-
2. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve Ethynyl Estradiol and this compound in methanol to prepare 1 mg/mL stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the Ethynyl Estradiol stock solution with a suitable solvent (e.g., 50:50 methanol:water) to create calibration curve standards.
-
Internal Standard Spiking Solution: Dilute the this compound stock solution to a suitable concentration for spiking into plasma samples.
-
LLE Solvent: Prepare a mixture of Hexane and Ethyl Acetate in a 75:25 volume-to-volume ratio.[5]
3. Sample Preparation and Extraction
-
Sample Aliquoting: Pipette 500 µL of human plasma into a 15 mL centrifuge tube.[5]
-
Internal Standard Spiking: Add a known amount of the this compound internal standard spiking solution to each plasma sample (except for blank matrix samples).
-
LLE Solvent Addition: Add 2 mL of the 75:25 (v/v) hexane/ethyl acetate solvent mixture to each tube.[5]
-
Extraction: Cap the tubes and vortex for 1 minute to ensure thorough mixing and extraction.[5]
-
Phase Separation: Centrifuge the samples for 5 minutes at 4000 rpm to separate the aqueous and organic layers.[5]
-
Organic Layer Collection: Carefully transfer the upper organic layer (supernatant) to a clean 15 mL centrifuge tube.
-
Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen gas at approximately 40-50°C.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the mobile phase used for the LC-MS/MS analysis (e.g., Acetonitrile: 2 mM Ammonium Formate Buffer (80:20 v/v)).[3] Vortex briefly to ensure the residue is fully dissolved.
-
Sample Transfer: Transfer the reconstituted sample to an autosampler vial for analysis.
4. Optional Derivatization for Enhanced Sensitivity
For methods requiring very low limits of detection (in the low pg/mL range), a derivatization step using Dansyl chloride can be incorporated after the solvent evaporation step.[4]
-
After evaporating the LLE solvent to dryness, add 100 µL of 100 mM sodium bicarbonate (pH 11).[5]
-
Add 100 µL of 1 mg/mL dansyl chloride in acetone.[5]
-
Vortex for 30 seconds and incubate at 60°C for a specified time (e.g., 15 minutes).[4][5]
-
After incubation, the sample may require a further solid-phase extraction (SPE) clean-up step to remove excess derivatizing agent before reconstitution and LC-MS/MS analysis.[4]
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the logical relationship between the sample preparation steps and the desired analytical outcome.
Caption: Logical flow from sample to accurate quantification.
Conclusion
The described liquid-liquid extraction method provides a robust and effective approach for the isolation of this compound from biological matrices. The choice of solvent system can be optimized based on the desired recovery and laboratory resources. For ultra-sensitive applications, the inclusion of a derivatization step is recommended. This protocol serves as a comprehensive guide for researchers and scientists in the field of drug metabolism and pharmacokinetics.
References
Application Notes and Protocols for the Use of Ethinyl Estradi-ol-d4 in Bioequivalence Studies of Oral Contraceptives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethinyl estradiol (EE) is a synthetic estrogen widely used in oral contraceptive formulations. Establishing the bioequivalence of generic oral contraceptive products is crucial to ensure their therapeutic interchangeability with the innovator product. Bioequivalence studies for ethinyl estradiol-containing oral contraceptives typically involve the quantification of ethinyl estradiol in human plasma. Due to the very low concentrations of ethinyl estradiol in plasma following therapeutic doses, highly sensitive and robust analytical methods are required. Ethinyl Estradiol-d4, a stable isotope-labeled version of ethinyl estradiol, is the preferred internal standard for these bioanalytical assays, primarily when using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use corrects for variability in sample preparation and instrument response, ensuring accurate and precise quantification of ethinyl estradiol.
These application notes provide a comprehensive overview and detailed protocols for the use of Ethinyl Estradiol-d4 in the bioequivalence assessment of oral contraceptives.
Rationale for Using Ethinyl Estradiol-d4 as an Internal Standard
Stable isotope-labeled internal standards are the gold standard in quantitative bioanalysis using mass spectrometry. Ethinyl Estradiol-d4 is an ideal internal standard for ethinyl estradiol quantification for the following reasons:
-
Similar Physicochemical Properties: Ethinyl Estradiol-d4 has nearly identical chemical and physical properties to unlabeled ethinyl estradiol. This ensures that it behaves similarly during sample extraction, chromatography, and ionization, effectively compensating for any losses or variations during these processes.
-
Co-elution with Analyte: It co-elutes with the unlabeled ethinyl estradiol during chromatographic separation, providing the most accurate correction for matrix effects and instrument variability at the specific retention time of the analyte.
-
Mass Differentiation: It is easily differentiated from the unlabeled analyte by its higher mass-to-charge ratio (m/z) in the mass spectrometer, allowing for simultaneous but distinct detection.
-
Minimal Isotopic Interference: The deuterium labeling results in a mass shift that is sufficient to prevent significant isotopic overlap with the natural isotopes of ethinyl estradiol.
Experimental Protocols
Bioanalytical Method for Ethinyl Estradiol in Human Plasma using LC-MS/MS
This protocol outlines a typical LC-MS/MS method for the quantification of ethinyl estradiol in human plasma, using Ethinyl Estradiol-d4 as an internal standard.[1][2][3][4]
1. Materials and Reagents
-
Ethinyl Estradiol reference standard
-
Ethinyl Estradiol-d4 (internal standard)
-
Human plasma (K2-EDTA as anticoagulant)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium formate
-
Formic acid
-
Methyl t-butyl ether (MTBE)
-
Hexane
-
Dansyl chloride (for derivatization, if required for enhanced sensitivity)[1][5]
-
Sodium bicarbonate buffer (if using derivatization)
-
Water (deionized or Milli-Q)
2. Stock and Working Solutions Preparation
-
Ethinyl Estradiol Stock Solution (400.00 µg/mL): Accurately weigh and dissolve 2 mg of ethinyl estradiol in 5 mL of methanol.[2]
-
Ethinyl Estradiol-d4 Stock Solution (400.00 µg/mL): Accurately weigh and dissolve 2 mg of Ethinyl Estradiol-d4 in 5 mL of methanol.[2]
-
Intermediate and Spiking Solutions: Prepare serial dilutions of the ethinyl estradiol stock solution in an appropriate solvent (e.g., 20% v/v Methanol) to create calibration curve standards and quality control (QC) samples.[2] Prepare a working solution of Ethinyl Estradiol-d4.
3. Sample Preparation (Liquid-Liquid Extraction - LLE)
-
Pipette 1 mL of human plasma into a polypropylene tube.
-
Add a specified amount of Ethinyl Estradiol-d4 working solution.
-
Add 5 mL of methyl t-butyl ether (MTBE).
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable mobile phase, for example, 200 µL of a mixture of acetonitrile and water.[1]
A solid-phase extraction (SPE) followed by LLE can also be employed for sample cleanup.[2][3][4]
4. Chromatographic Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
-
Column: A C18 column, such as a Luna C(18) (50 x 2 mm, 5 µm) or SB C18 HT (50mm × 3.0mm) 1.8 µm.[1][2][3]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water containing a modifier like formic acid or ammonium formate buffer (e.g., 80:20 v/v acetonitrile: 2 mM ammonium formate buffer).[1][2][3]
-
Injection Volume: 10-20 µL.
-
Column Temperature: 40°C.
5. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive or negative ion mode. A turbo ion spray interface is often used.[2][3]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Ethinyl Estradiol: The specific precursor and product ions will depend on the ionization mode and if derivatization was used. For example, with dansyl derivatization, a transition might be m/z 530.30 → 171.10.[2]
-
Ethinyl Estradiol-d4: The precursor and product ions will be shifted by +4 m/z units compared to the unlabeled analyte.
-
6. Data Analysis
-
Quantification is based on the ratio of the peak area of ethinyl estradiol to the peak area of Ethinyl Estradiol-d4.
-
A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards.
-
The concentration of ethinyl estradiol in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.
Bioequivalence Study Design
A typical bioequivalence study for an oral contraceptive containing ethinyl estradiol follows a standard design.[6][7][8]
1. Study Design: A single-dose, two-way crossover design is generally recommended.[6][7][8] This means that each subject receives both the test and reference formulations in a randomized sequence, separated by a washout period.
2. Subjects: Healthy, non-smoking female volunteers of childbearing potential are typically recruited.[7][8] The number of subjects should be sufficient to provide adequate statistical power, often not less than 12.
3. Dosing: A single oral dose of the test or reference product is administered after an overnight fast.[7][8]
4. Washout Period: A washout period of at least 21-28 days is required between the two treatment periods to ensure complete elimination of the drug from the body.[6][7][8]
5. Blood Sampling: Blood samples are collected in tubes containing an anticoagulant (e.g., K2-EDTA) at predefined time points before and after dosing. Sampling should be intensive during the initial hours to accurately characterize the peak plasma concentration (Cmax) and should continue for a sufficient duration (e.g., up to 72 hours) to determine the area under the plasma concentration-time curve (AUC).[6][8]
6. Pharmacokinetic Analysis: The plasma concentrations of ethinyl estradiol are determined using a validated bioanalytical method as described above. The following pharmacokinetic parameters are calculated for each subject:
-
Cmax: The maximum observed plasma concentration.
-
AUC(0-t): The area under the plasma concentration-time curve from time zero to the last quantifiable concentration.
-
AUC(0-∞): The area under the plasma concentration-time curve from time zero to infinity.
-
Tmax: The time to reach Cmax.
7. Statistical Analysis:
-
The log-transformed Cmax and AUC values are statistically analyzed using an Analysis of Variance (ANOVA).
-
The 90% confidence intervals for the ratio of the geometric means (test/reference) for Cmax and AUC must fall within the acceptance range of 80-125% for the products to be considered bioequivalent.[6][9][10]
Data Presentation
The following tables summarize typical quantitative data obtained during the validation of a bioanalytical method for ethinyl estradiol using Ethinyl Estradiol-d4 and representative pharmacokinetic parameters from a bioequivalence study.
Table 1: Bioanalytical Method Validation Parameters
| Parameter | Typical Value/Range | Reference |
| Linearity Range | 5.000 – 308.560 pg/mL | [2][3][4] |
| Correlation Coefficient (r²) | ≥ 0.99 | [2][3] |
| Lower Limit of Quantitation (LLOQ) | 2.5 - 5 pg/mL | [1][5] |
| Mean Extraction Recovery | 68.48% | [2][3] |
| Intra-day Precision (%CV) | < 15% (typically < 10%) | [2][3][4] |
| Inter-day Precision (%CV) | < 15% (typically < 20%) | [2][3][4] |
| Intra-day Accuracy (% Bias) | Within ±15% | [11] |
| Inter-day Accuracy (% Bias) | Within ±15% | [11] |
Table 2: Pharmacokinetic Parameters of Ethinyl Estradiol from a Bioequivalence Study (Example Data)
| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | Geometric Mean Ratio (Test/Reference) % | 90% Confidence Interval |
| Cmax (pg/mL) | 77.76 ± 25.1 | 84.31 ± 30.5 | 92.23 | 88.13% – 96.38% |
| AUC(0-t) (pg·h/mL) | 794.61 ± 250.1 | 854.86 ± 280.4 | 93.00 | 89.13% – 95.32% |
| Tmax (h) | 1.25 ± 0.5 | 1.25 ± 0.6 | - | - |
Note: The data in Table 2 is illustrative and based on values reported in the literature. Actual values will vary depending on the specific formulations and study population.[11][12]
Visualizations
Caption: Bioanalytical workflow for EE quantification.
Caption: Crossover bioequivalence study design.
Conclusion
The use of Ethinyl Estradiol-d4 as an internal standard is indispensable for the accurate and reliable quantification of ethinyl estradiol in human plasma for bioequivalence studies of oral contraceptives. The detailed protocols and methodologies provided in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals. Adherence to these robust analytical methods and study designs is essential for ensuring the therapeutic equivalence and interchangeability of generic oral contraceptive products.
References
- 1. Development and validation of a high-sensitivity liquid chromatography/tandem mass spectrometry (LC/MS/MS) method with chemical derivatization for the determination of ethinyl estradiol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijpsr.com [ijpsr.com]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. extranet.who.int [extranet.who.int]
- 8. extranet.who.int [extranet.who.int]
- 9. extranet.who.int [extranet.who.int]
- 10. extranet.who.int [extranet.who.int]
- 11. medicalresearchjournal.org [medicalresearchjournal.org]
- 12. scispace.com [scispace.com]
Application Note: High-Sensitivity Pharmacokinetic Analysis of Ethinyl Estradiol in Human Plasma Using a Deuterated Internal Standard and LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the quantitative analysis of ethinyl estradiol (EE) in human plasma. The method utilizes a stable isotope-labeled internal standard, ethinyl estradiol-d4 (EE-d4), and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high sensitivity and selectivity. This robust method is suitable for pharmacokinetic (PK) studies, bioequivalence trials, and therapeutic drug monitoring. Detailed experimental procedures, data presentation, and visualizations are provided to guide researchers in implementing this assay.
Introduction
Ethinyl estradiol is a potent synthetic estrogen widely used in oral contraceptives and hormone replacement therapy.[1][2] Accurate determination of its concentration in biological matrices is crucial for understanding its pharmacokinetic profile, which includes absorption, distribution, metabolism, and elimination.[1] Due to its low therapeutic dosage, a highly sensitive analytical method is required. The use of a deuterated internal standard, such as ethinyl estradiol-d4, is critical for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring high accuracy and precision.[3][4][5][6] This application note describes a validated LC-MS/MS method for the quantification of ethinyl estradiol in human plasma, often involving derivatization with dansyl chloride to enhance ionization efficiency and achieve a low limit of quantification.[3][7][8][9]
Experimental Protocols
Materials and Reagents
-
Ethinyl Estradiol (EE) reference standard
-
Ethinyl Estradiol-d4 (EE-d4) internal standard (IS)[3][4][6][7]
-
HPLC-grade methanol, acetonitrile, and n-hexane[4]
-
Methyl t-butyl ether (MTBE)
-
Formic acid
-
Ammonium formate
-
Sodium bicarbonate
-
Acetone
-
Drug-free human plasma
-
Solid Phase Extraction (SPE) cartridges (e.g., SOLA SCX or HyperSep™ Retain PEP)[4][7]
Sample Preparation
A combination of solid-phase extraction (SPE) and liquid-liquid extraction (LLE) is often employed for sample clean-up and concentration.
1. Plasma Sample Pre-treatment:
-
Thaw frozen human plasma samples at room temperature.
-
To 1 mL of plasma, add 50 µL of the internal standard solution (ethinyl estradiol-d4).[7]
-
Vortex mix for 30 seconds.
2. Solid Phase Extraction (SPE): [7][10]
-
Condition an SPE cartridge (e.g., SOLA SCX, 10 mg/1 mL) by passing 1 mL of methanol followed by 1 mL of water.[7]
-
Load the pre-treated plasma sample onto the conditioned cartridge.
-
Wash the cartridge sequentially with 1 mL of 5% methanol in water, followed by 1 mL of 20% methanol in water.[7][10]
-
Dry the cartridge under a stream of nitrogen.
-
Elute the analyte and internal standard with 1 mL of methanol.[7][10]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 50°C.[3][7]
-
Reconstitute the dried residue in 200 µL of 100 mM sodium bicarbonate buffer (pH 10.5).[7]
-
Add 200 µL of dansyl chloride solution (1 mg/mL in acetone).[7]
-
Incubate the mixture at 60°C for 30 minutes.[7]
4. Liquid-Liquid Extraction (LLE): [3]
-
After incubation, cool the sample and add 1 mL of methyl t-butyl ether (MTBE).
-
Vortex for 5 minutes and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer (MTBE) to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitute the final residue in 100 µL of the mobile phase for LC-MS/MS analysis.[3]
LC-MS/MS Conditions
Liquid Chromatography:
-
Column: C18 column (e.g., Luna C18, 50 x 2 mm, 5 µm)[3]
-
Mobile Phase: Isocratic mixture of 20:80 (v/v) water with 0.1% formic acid and acetonitrile with 0.1% formic acid.[3]
-
Flow Rate: 0.3 mL/min[11]
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive[5][8]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Source Parameters: Optimized for maximum sensitivity (e.g., spray voltage, source temperature, gas flows).
Data Presentation
The following tables summarize typical pharmacokinetic parameters for ethinyl estradiol from a study involving oral administration.
Table 1: Pharmacokinetic Parameters of Ethinyl Estradiol After Single and Steady-State Dosing [9]
| Parameter | Single Dose (Day 1) | Steady State (Day 21) |
| Cmax (pg/mL) | 33.5 | 56.8 |
| Tmax (h) | 2.75 | 2.25 |
| AUC0-24 (pg·h/mL) | 322.9 | 646.5 |
| Elimination Half-life (h) | 14.5 | 24.0 |
Data are presented as geometric mean. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0-24: Area under the plasma concentration-time curve from 0 to 24 hours.
Table 2: LC-MS/MS Method Validation Parameters
| Parameter | Result |
| Linear Range | 2.5 - 500 pg/mL[3] |
| Lower Limit of Quantification (LLOQ) | 2.5 pg/mL[3][9] |
| Intra-assay Precision (%CV) | < 3.9%[9] |
| Inter-assay Precision (%CV) | < 4.4%[9] |
| Recovery | 86.91% - 103.15%[5] |
| Correlation Coefficient (r²) | ≥ 0.99[7] |
Visualizations
Experimental Workflow
The following diagram illustrates the major steps in the analytical protocol for the quantification of ethinyl estradiol in human plasma.
Caption: Experimental workflow for ethinyl estradiol analysis.
Ethinyl Estradiol Metabolism Pathway
Ethinyl estradiol undergoes extensive metabolism primarily in the liver. The major metabolic pathway involves hydroxylation, catalyzed by cytochrome P450 enzymes (mainly CYP3A4), followed by conjugation with sulfates and glucuronides.[1][2][13]
Caption: Major metabolic pathway of ethinyl estradiol.
Mechanism of Action Signaling Pathway
Ethinyl estradiol exerts its contraceptive effect by modulating the hypothalamic-pituitary-ovarian axis.[14]
Caption: Ethinyl estradiol's mechanism of action.
Conclusion
The LC-MS/MS method using a deuterated internal standard described herein provides a reliable and sensitive approach for the pharmacokinetic analysis of ethinyl estradiol in human plasma. The detailed protocols and data serve as a valuable resource for researchers in drug development and clinical pharmacology, enabling accurate characterization of ethinyl estradiol's behavior in the body. The inclusion of a derivatization step significantly enhances sensitivity, making the method suitable for studies involving low doses of the drug.
References
- 1. nbinno.com [nbinno.com]
- 2. Ethinylestradiol [bionity.com]
- 3. Development and validation of a high-sensitivity liquid chromatography/tandem mass spectrometry (LC/MS/MS) method with chemical derivatization for the determination of ethinyl estradiol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of etonogestrel and ethinyl estradiol in human plasma by UPLC-MS/MS and its pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijpsr.com [ijpsr.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. Determination of Ethinyl Estradiol and Levonorgestrel in Human Plasma with Prednisone as Internal Standard Using Ultra-performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ESTIMATING SYSTEMIC EXPOSURE TO ETHINYL ESTRADIOL FROM AN ORAL CONTRACEPTIVE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. scholar.ui.ac.id [scholar.ui.ac.id]
- 12. Simultaneous determination of etonogestrel and ethinyl estradiol in human plasma by UPLC-MS/MS and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ClinPGx [clinpgx.org]
- 14. What is the mechanism of Ethinyl Estradiol? [synapse.patsnap.com]
Application Note: Quantification of Ethinyl Estradiol in Human Plasma using Ethinyl Estradiol-d4 as an Internal Standard by LC-MS/MS
Introduction
Ethinyl Estradiol (EE) is a synthetic estrogen widely used in oral contraceptives.[1][2][3] Therapeutic drug monitoring (TDM) of Ethinyl Estradiol is crucial for optimizing dosage, ensuring efficacy, and minimizing adverse effects. This application note describes a robust and sensitive method for the quantification of Ethinyl Estradiol in human plasma using a stable isotope-labeled internal standard, Ethinyl Estradiol-d4, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard like Ethinyl Estradiol-d4 is advantageous as it shares similar physicochemical properties with the analyte, ensuring accurate quantification by compensating for variations during sample preparation and analysis.[4]
Principle
The method involves the extraction of Ethinyl Estradiol and the internal standard, Ethinyl Estradiol-d4, from human plasma. For enhanced sensitivity, especially at low concentrations, a derivatization step using dansyl chloride can be employed.[2][3][5][6] The derivatized or underivatized analytes are then separated by reverse-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard.
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the quantification of Ethinyl Estradiol in human plasma.
1. Materials and Reagents
-
Ethinyl Estradiol (analyte) and Ethinyl Estradiol-d4 (internal standard) reference standards[7]
-
HPLC-grade methanol, acetonitrile, and n-hexane[7]
-
Formic acid[5]
-
Ammonium trifluoroacetate[7]
-
Sodium bicarbonate[10]
-
Acetone
-
Solid Phase Extraction (SPE) cartridges (e.g., SOLA SCX, HyperSep™ Retain PEP)[2][7][11]
-
Deionized water
2. Instrumentation
-
Liquid Chromatograph (LC) system (e.g., Shimadzu LC-20ADVP, Waters Acquity UPLC)[7][9]
-
Triple Quadrupole Mass Spectrometer (MS/MS) (e.g., API 5500, TSQ Vantage, Waters Quattro Premier)[2][7][8][9]
-
Analytical column (e.g., SB C18 HT (50mm×3.0mm, 1.8 µm), Luna C(18) (50 x 2 mm, 5 µm), Syncronis C18 (50 mm × 2.1 mm, 1.7 µm), Acquity UPLC HSS Cyano (50 × 2.1 mm, 1.8 μm))[2][5][7][8][9]
3. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Separately dissolve Ethinyl Estradiol and Ethinyl Estradiol-d4 in methanol to obtain stock solutions of 1 mg/mL.[3]
-
Working Standard Solutions: Prepare intermediate and working standard solutions of Ethinyl Estradiol and Ethinyl Estradiol-d4 by serial dilution of the stock solutions with a suitable solvent mixture (e.g., methanol:water 50:50 v/v).[3]
-
Dansyl Chloride Solution (1 mg/mL): If derivatization is performed, prepare a 1 mg/mL solution of dansyl chloride in acetone.[10]
-
Sodium Bicarbonate Buffer (100 mM, pH 10.5): Prepare a 100 mM solution of sodium bicarbonate in water and adjust the pH to 10.5.[10]
4. Sample Preparation
Two primary methods for sample extraction are presented below: Solid Phase Extraction (SPE) and a combination of SPE with Liquid-Liquid Extraction (LLE). For enhanced sensitivity, a derivatization step can be included.
Protocol 4.1: Solid Phase Extraction (SPE)
-
To 400 µL of plasma sample, add 25 µL of the internal standard working solution.[7]
-
Vortex the sample for 30 seconds and then centrifuge.[7]
-
Condition an SPE cartridge (e.g., HyperSep™ Retain PEP) with 1.0 mL of methanol followed by 1.0 mL of water.[7]
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.[7]
-
Wash the cartridge sequentially with 1.0 mL of n-hexane, 1.0 mL of water, and 1.0 mL of 10% methanol in water.[7]
-
Elute the analytes with an appropriate solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen at approximately 50°C.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
Protocol 4.2: SPE followed by Liquid-Liquid Extraction (LLE) with Derivatization
-
Perform an initial extraction using SPE as described in Protocol 4.1.
-
After elution, evaporate the sample to dryness.
-
Reconstitute the residue in 100 µL of 100 mM sodium bicarbonate buffer (pH 10.5) and vortex.[10]
-
Add 100 µL of dansyl chloride solution (1 mg/mL in acetone) and vortex.[10]
-
Incubate the mixture at 60°C for 30 minutes.[10]
-
Perform a liquid-liquid extraction by adding a non-polar solvent such as methyl t-butyl ether or hexane, vortexing, and centrifuging.[5]
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the final residue in the mobile phase for LC-MS/MS analysis.
5. LC-MS/MS Conditions
The following table summarizes typical LC-MS/MS parameters. These should be optimized for the specific instrumentation used.
| Parameter | Condition 1 | Condition 2 |
| LC System | Shimadzu LC-20ADVP[9] | Waters Acquity UPLC[7] |
| Column | SB C18 HT (50mm×3.0mm, 1.8 µm)[8][9] | Acquity UPLC HSS Cyano (50 × 2.1 mm, 1.8 μm)[7] |
| Mobile Phase A | 2 mM Ammonium Formate Buffer[8][9] | 2.0 mM Ammonium Trifluoroacetate[7] |
| Mobile Phase B | Acetonitrile[8][9] | Acetonitrile[7] |
| Gradient | Isocratic (80% B)[8][9] | Gradient: 65% B (0-1.7 min), 95% B (1.8-2.7 min)[7] |
| Flow Rate | 0.300 mL/min[1][8] | 0.250 mL/min[7] |
| Column Temp. | 40°C[7] | 40°C[7] |
| MS System | API 5500[8][9] | Waters Quattro Premier[7] |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[8][9] | Positive Electrospray Ionization (ESI+)[7] |
| MRM Transitions | EE: m/z 530.30 → 171.10, EE-d4: m/z 530.30 → 171.10 (Note: these appear to be for a derivatized form, another source indicates EE-d4: m/z 534.2 → 171.2)[8][11] | EE: m/z 530.2 → 171.2, EE-d4: m/z 534.2 → 171.2[11] |
Quantitative Data Summary
The following tables summarize the performance characteristics of the described methods.
Table 1: Linearity and Sensitivity
| Analyte | Linear Range (pg/mL) | Correlation Coefficient (r²) | Lower Limit of Quantification (LLOQ) (pg/mL) |
| Ethinyl Estradiol | 5.000 - 308.560[1][8][9] | ≥ 0.9942[1][8] | 5.000[9] |
| Ethinyl Estradiol | 2.5 - 500[5] | Not Reported | 2.5[5] |
| Ethinyl Estradiol | 5 - 200[2] | 0.997[2] | 5[2] |
| Ethinyl Estradiol | 1.500 - 150.0[11] | ≥ 0.9996[11] | 1.500[11] |
Table 2: Precision and Accuracy
| Analyte | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| Ethinyl Estradiol | < 19.74%[1][8] | < 19.74%[1][8] | Not Reported |
| Ethinyl Estradiol | 1.58% to 10.86%[9] | 4.62% to 19.74%[9] | Not Reported |
| Ethinyl Estradiol | < 3.9%[6] | < 4.4%[6] | Not Reported |
| Ethinyl Estradiol | Not Reported | Not Reported | -10.6% to 10.1%[10] |
Table 3: Recovery
| Analyte | Mean Extraction Recovery (%) |
| Ethinyl Estradiol | 68.48%[1][8] |
| Ethinyl Estradiol | 86.91% - 103.15%[9] |
Conclusion
The presented methods, utilizing Ethinyl Estradiol-d4 as an internal standard, provide a sensitive, specific, and reliable approach for the therapeutic drug monitoring of Ethinyl Estradiol in human plasma. The protocols can be adapted based on the required sensitivity and available instrumentation. The use of a deuterated internal standard is critical for achieving the high accuracy and precision necessary for clinical applications.
References
- 1. ijpsr.com [ijpsr.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. lcms.cz [lcms.cz]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Development and validation of a high-sensitivity liquid chromatography/tandem mass spectrometry (LC/MS/MS) method with chemical derivatization for the determination of ethinyl estradiol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ESTIMATING SYSTEMIC EXPOSURE TO ETHINYL ESTRADIOL FROM AN ORAL CONTRACEPTIVE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of etonogestrel and ethinyl estradiol in human plasma by UPLC-MS/MS and its pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. S-EPMC6643291 - Simultaneous determination of etonogestrel and ethinyl estradiol in human plasma by UPLC-MS/MS and its pharmacokinetic study. - OmicsDI [omicsdi.org]
Application Notes and Protocols for High-Throughput Screening Assays with Ethynyl Estradiol-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethynyl Estradiol, a potent synthetic estrogen, is a cornerstone of many pharmacological studies and therapeutic applications. Its deuterated isotopologue, Ethynyl Estradiol-d4, serves as a valuable tool in various analytical and screening methodologies. While primarily utilized as an internal standard in mass spectrometry-based quantification, its structural similarity to the parent compound allows for its application in high-throughput screening (HTS) assays, particularly in competitive binding assays for the estrogen receptor (ER).[1]
These application notes provide detailed protocols for employing this compound in a competitive binding HTS assay to identify and characterize compounds that modulate estrogen receptor activity. The protocols are designed for researchers in drug discovery and endocrine disruption studies.
Signaling Pathway
Ethynyl Estradiol, and by extension this compound, exerts its biological effects primarily through binding to and activating estrogen receptors (ERα and ERβ). This interaction initiates a cascade of signaling events that can be broadly categorized into genomic and non-genomic pathways.
-
Genomic Pathway: Upon ligand binding, the estrogen receptor undergoes a conformational change, dimerizes, and translocates to the nucleus. The ER dimer then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, leading to the recruitment of co-activators or co-repressors and subsequent modulation of gene transcription. This pathway is responsible for the long-term effects of estrogens.
-
Non-Genomic Pathway: A subpopulation of ERs located at the plasma membrane can rapidly activate various intracellular signaling cascades upon estrogen binding. These include the activation of G-protein coupled receptors, leading to changes in intracellular calcium levels and cAMP production, as well as the activation of kinase pathways such as the MAPK/ERK and PI3K/AKT pathways. These rapid signals can influence cellular processes and also cross-talk with the genomic pathway.[2][3][4][5]
High-Throughput Screening (HTS) Application: Competitive Binding Assay
A competitive binding assay is a robust method for identifying and characterizing compounds that bind to a specific target, in this case, the estrogen receptor. In this HTS application, this compound is used as a competitor against a labeled tracer for binding to the ER. The principle of the assay is that if a test compound has affinity for the ER, it will compete with the labeled tracer for the binding sites, resulting in a decreased signal from the tracer.
Experimental Workflow
The general workflow for a competitive binding HTS assay involves several key steps, from preparation to data analysis.
Detailed Experimental Protocol: Estrogen Receptor Alpha (ERα) Competitive Binding Assay
This protocol is adapted from established methods for ERα competitive binding assays and is suitable for a high-throughput format.[6][7]
I. Materials and Reagents
-
Estrogen Receptor α (ERα): Full-length human recombinant ERα.
-
Labeled Tracer: [³H]-17β-Estradiol (or a suitable fluorescently labeled estrogen).
-
Competitor: this compound.
-
Assay Buffer (TEDG): 10 mM Tris-HCl, 1.5 mM EDTA, 1 mM DTT, 10% glycerol, pH 7.4.
-
Wash Buffer: Assay buffer without glycerol.
-
Separation Matrix: Hydroxylapatite (HAP) slurry or size-exclusion chromatography plates.
-
Scintillation Cocktail: For use with [³H]-17β-Estradiol.
-
Assay Plates: 96-well or 384-well plates suitable for the detection method.
-
Test Compounds: Library of compounds to be screened.
II. Assay Procedure
-
Preparation of Reagents:
-
Prepare a working solution of ERα in assay buffer to a final concentration that results in approximately 10-15% of the total radioligand being specifically bound.
-
Prepare a working solution of the labeled tracer (e.g., [³H]-17β-Estradiol) in assay buffer at a concentration at or below its Kd for ERα (typically 0.5-1.0 nM).
-
Prepare serial dilutions of this compound and test compounds in the assay buffer. A typical concentration range for a potent competitor like this compound would be from 1 x 10⁻¹¹ M to 1 x 10⁻⁷ M.[7]
-
-
Assay Plate Setup:
-
Add the serially diluted test compounds or this compound to the assay plate.
-
Include control wells:
-
Total Binding: Contains ERα and labeled tracer only.
-
Non-specific Binding (NSB): Contains ERα, labeled tracer, and a saturating concentration of a known unlabeled estrogen (e.g., 100-fold excess of unlabeled 17β-Estradiol).
-
Blank: Contains labeled tracer only.
-
-
-
Binding Reaction:
-
Add the ERα working solution to all wells except the blank.
-
Add the labeled tracer working solution to all wells.
-
The final assay volume is typically 100-200 µL for a 96-well plate.
-
Incubate the plate at 4°C for 18-24 hours to reach binding equilibrium.
-
-
Separation of Bound and Unbound Ligand:
-
Hydroxylapatite (HAP) Method:
-
Add a pre-determined volume of HAP slurry to each well.
-
Incubate for 15-20 minutes at 4°C with gentle shaking.
-
Wash the HAP pellets multiple times with ice-cold wash buffer to remove the unbound tracer.
-
-
Size-Exclusion Chromatography Method:
-
Transfer the reaction mixture to a size-exclusion chromatography plate.
-
Centrifuge the plate to separate the larger receptor-ligand complex from the smaller unbound ligand.
-
-
-
Signal Detection:
-
For [³H]-17β-Estradiol:
-
After the final wash (HAP method) or elution (chromatography), add scintillation cocktail to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
-
For Fluorescent Tracers:
-
Measure the fluorescence intensity, fluorescence polarization, or time-resolved fluorescence in a suitable plate reader.
-
-
III. Data Analysis
-
Calculate the percent specific binding for each concentration of the test compound using the following formula: % Specific Binding = [(DPM_sample - DPM_NSB) / (DPM_total_binding - DPM_NSB)] * 100
-
Plot the percent specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the labeled tracer) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
Data Presentation
The following tables summarize representative quantitative data for Ethynyl Estradiol and other relevant compounds in estrogen receptor binding assays. This data can be used as a reference for assay validation and comparison of hit compounds.
Table 1: IC₅₀ Values for Estrogen Receptor Alpha (ERα) Competitive Binding
| Compound | IC₅₀ (nM) | Reference |
| 17β-Estradiol | 0.25 | [8] |
| Ethynyl Estradiol | 0.22 | [9] |
| Diethylstilbestrol (DES) | 0.20 | [9] |
| Genistein | 130 | [9] |
| Bisphenol A (BPA) | 5,000 | [9] |
Table 2: Relative Binding Affinity (RBA) for Estrogen Receptors
The Relative Binding Affinity (RBA) is calculated as: (IC₅₀ of 17β-Estradiol / IC₅₀ of Test Compound) x 100.
| Compound | RBA for ERα (%) | RBA for ERβ (%) | ERβ/ERα Selectivity Ratio | Reference |
| 17β-Estradiol | 100 | 100 | 1.0 | [10] |
| Ethynyl Estradiol | 121 | 94 | 0.78 | [10] |
| Estrone (E1) | 12 | 19 | 1.58 | [10] |
| Estriol (E3) | 13 | 31 | 2.38 | [10] |
| Genistein | 4 | 36 | 9.0 | [10] |
Conclusion
The use of this compound in high-throughput screening competitive binding assays provides a reliable and robust method for the identification and characterization of novel modulators of the estrogen receptor. The protocols and data presented herein offer a comprehensive guide for researchers to establish and validate such assays in their laboratories. The detailed understanding of the estrogen signaling pathway and the quantitative comparison of binding affinities are crucial for the successful implementation of these screens in drug discovery and toxicology programs.
References
- 1. medium.com [medium.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Assessment of a robust model protocol with accelerated throughput for a human recombinant full length estrogen receptor-alpha binding assay: protocol optimization and intralaboratory assay performance as initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Exploration of Dimensions of Estrogen Potency: PARSING LIGAND BINDING AND COACTIVATOR BINDING AFFINITIES - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Enhanced Sensitivity for Ethynyl Estradiol-d4 Analysis via Dansyl Chloride Derivatization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust protocol for the chemical derivatization of Ethynyl Estradiol-d4 (EE-d4) using dansyl chloride to significantly enhance its detection sensitivity in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. Ethynyl estradiol, a potent synthetic estrogen, and its deuterated internal standards are often analyzed at very low concentrations in complex biological matrices. The derivatization method described herein introduces a readily ionizable tertiary amine to the EE-d4 molecule, leading to a substantial improvement in ionization efficiency and, consequently, a lower limit of quantitation (LLOQ). This protocol is intended for researchers in drug metabolism, pharmacokinetics, and clinical bioanalysis seeking to improve the performance of their analytical methods for ethynyl estradiol and its analogs.
Introduction
The quantitative analysis of ethynyl estradiol and its deuterated isotopologues, such as this compound, in biological samples presents a significant analytical challenge due to the low administered doses and extensive metabolism, resulting in picogram-per-milliliter concentrations.[1] Direct analysis by LC-MS/MS often suffers from poor sensitivity due to the inefficient ionization of the native molecule.[2] Chemical derivatization is a powerful strategy to overcome this limitation by introducing a moiety that enhances ionization efficiency.[3]
Dansyl chloride is a widely used derivatization reagent that reacts with the phenolic hydroxyl group of ethynyl estradiol to form a highly ionizable derivative.[4] This derivatization significantly increases the response in positive ion electrospray ionization (ESI), enabling the development of ultra-sensitive analytical methods.[5][6] This application note provides a detailed, step-by-step protocol for the derivatization of EE-d4 with dansyl chloride, along with a summary of the expected enhancement in analytical sensitivity.
Quantitative Data Summary
The derivatization of ethynyl estradiol with dansyl chloride has been demonstrated to substantially lower the limit of quantitation (LLOQ) in various studies. The following table summarizes the reported LLOQs for derivatized ethynyl estradiol in human plasma.
| Derivatization Reagent | Analytical Method | LLOQ (pg/mL) | Fold Improvement in Sensitivity (approx.) | Reference |
| Dansyl Chloride | LC-MS/MS | 5 | Not explicitly stated, but enables pg/mL detection | [1][7][8] |
| Dansyl Chloride | LC-MS/MS | 2.5 | Not explicitly stated, but enables pg/mL detection | [5] |
| Dansyl Chloride | LC-MS/MS | 1.0 | Not explicitly stated, but enables pg/mL detection | [9] |
| Dansyl Chloride | LC-MS/MS | Not Stated | 1000-fold increase in MS response | [3] |
| 2-Fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS) | PSI-MS | 20 | 900-fold | [10][11] |
Experimental Protocol: Derivatization of this compound with Dansyl Chloride
This protocol is a compilation of methodologies reported in the scientific literature.[5][7][8][9][12][13] Researchers should optimize the procedure for their specific instrumentation and matrix.
Materials and Reagents:
-
This compound (EE-d4) standard
-
Dansyl chloride solution (1 mg/mL in acetone)
-
Sodium bicarbonate buffer (100 mM, pH 10.5)
-
Methanol (HPLC grade)
-
Acetone (HPLC grade)
-
Water (HPLC grade)
-
Nitrogen gas supply for evaporation
-
Heating block or water bath (60°C)
-
Vortex mixer
-
Centrifuge
-
Sample tubes (e.g., polypropylene)
Procedure:
-
Sample Preparation (from Plasma):
-
If starting from a biological matrix like plasma, an initial extraction is required. A common method is liquid-liquid extraction (LLE) with a solvent like methyl tert-butyl ether (MTBE) or a solid-phase extraction (SPE) protocol.[5][9] this compound is typically used as an internal standard and is added to the sample before extraction.[5][9][14]
-
-
Evaporation:
-
Following extraction, evaporate the organic solvent from the sample extract to complete dryness under a gentle stream of nitrogen at approximately 40-50°C.
-
-
Reconstitution:
-
Derivatization Reaction:
-
Reaction Quenching and Dilution:
-
Post-Derivatization Clean-up (Optional but Recommended):
-
Final Reconstitution and Analysis:
-
Evaporate the solvent from the cleaned-up derivatized sample to dryness.
-
Reconstitute the final residue in a suitable mobile phase (e.g., 20:80 v/v water:acetonitrile with 1% formic acid).[5]
-
The sample is now ready for injection into the LC-MS/MS system. The derivatized EE-d4 will show an intense protonated molecular ion at m/z 530, which fragments to a distinctive product ion at m/z 171.[1][4][6]
-
Experimental Workflow Diagram
Caption: Workflow for the derivatization of this compound.
Conclusion
The derivatization of this compound with dansyl chloride is a highly effective and widely adopted strategy to significantly enhance the sensitivity of LC-MS/MS analysis. By introducing a readily ionizable group, this protocol enables the quantification of EE-d4 at low pg/mL concentrations in complex biological matrices, which is often unachievable with underivatized methods. The detailed protocol and workflow provided in this application note serve as a comprehensive guide for researchers aiming to develop and validate highly sensitive bioanalytical methods for ethynyl estradiol and its deuterated analogs.
References
- 1. Derivatization of ethinylestradiol with dansyl chloride to enhance electrospray ionization: application in trace analysis of ethinylestradiol in rhesus monkey plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Derivatization of estrogens enhances specificity and sensitivity of analysis of human plasma and serum by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of a high-sensitivity liquid chromatography/tandem mass spectrometry (LC/MS/MS) method with chemical derivatization for the determination of ethinyl estradiol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Derivatization of ethinylestradiol with dansyl chloride to enhance electrospray ionization: application in trace analysis of ethinylestradiol in rhesus monkey plasma. | Semantic Scholar [semanticscholar.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. lcms.cz [lcms.cz]
- 10. researchgate.net [researchgate.net]
- 11. Rapid Detection of Estrogens in Cosmetics by Chemical Derivatization and Paper-Spray Ionization Mass-Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. Determination of Ethinyl Estradiol and Levonorgestrel in Human Plasma with Prednisone as Internal Standard Using Ultra-performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in Ethynyl Estradiol-d4 Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the quantification of Ethynyl Estradiol-d4 (EE2-d4) and its unlabeled counterpart, Ethynyl Estradiol (EE2), by LC-MS/MS.
Troubleshooting Guide
This guide addresses common issues encountered during the bioanalysis of Ethynyl Estradiol (EE2) using this compound (EE2-d4) as an internal standard.
Q1: I'm observing poor sensitivity and inconsistent results for my EE2 quantification. Could this be due to matrix effects?
A1: Yes, poor sensitivity, inaccuracy, and imprecision are classic signs of matrix effects.[1][2] Matrix effects occur when co-eluting endogenous components from the biological sample (like phospholipids, salts, and proteins) interfere with the ionization of the target analyte (EE2) and the internal standard (EE2-d4) in the mass spectrometer's ion source.[1] This can lead to ion suppression (decreased signal) or, less commonly, ion enhancement (increased signal).[1]
Q2: How can I confirm that I have a matrix effect issue?
A2: The presence and extent of matrix effects can be quantitatively assessed using the post-extraction addition method.[1][3] This involves comparing the analyte's response in a neat solution to its response in a blank matrix extract that has been spiked with the analyte after the extraction process.
Here is a logical workflow for investigating and mitigating matrix effects:
Q3: My results confirm a significant matrix effect. What are my options to minimize it?
A3: There are several strategies you can employ, often in combination:
-
Optimize Sample Preparation: The primary goal is to remove interfering substances from your sample before analysis.[1][4] Common techniques include:
-
Solid-Phase Extraction (SPE): This is a highly selective method for removing interferences and is often used for EE2 analysis.[1][5] Mixed-mode cation exchange SPE can be particularly effective.[5][6]
-
Liquid-Liquid Extraction (LLE): LLE can effectively separate EE2 from many endogenous components.[3] A double LLE procedure can further enhance selectivity.[3]
-
Protein Precipitation (PPT): While rapid, PPT is a less specific sample cleanup method and may result in more significant matrix effects compared to SPE or LLE.[2][7]
-
-
Improve Chromatographic Separation: Modifying your LC method to separate EE2 and EE2-d4 from co-eluting matrix components can significantly reduce ion suppression.[7] This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different analytical column chemistry.[1]
-
Use an Appropriate Internal Standard: Utilizing a stable isotope-labeled internal standard (SIL-IS) like EE2-d4 is the gold standard for compensating for matrix effects.[1] Since EE2-d4 has nearly identical chemical and physical properties to EE2, it will experience the same degree of ion suppression or enhancement, allowing for accurate correction.[1] It is crucial that the SIL-IS co-elutes perfectly with the analyte.[1]
-
Sample Dilution: If the assay has sufficient sensitivity, simply diluting the sample can reduce the concentration of interfering components.[4]
Frequently Asked Questions (FAQs)
Q1: What are the common causes of matrix effects in plasma or serum samples?
A1: Phospholipids are a major source of matrix effects in plasma and serum because they are abundant and can suppress the analyte's signal.[1] Other contributors include salts, proteins, and metabolites.[1]
Q2: Is this compound the best internal standard for Ethynyl Estradiol quantification?
A2: Yes, as a stable isotope-labeled internal standard, EE2-d4 is the preferred choice for the quantification of EE2.[1][8] It co-elutes with EE2 and experiences the same ionization effects, providing the most accurate correction for matrix effects and other variations during sample processing and analysis.[1]
Q3: Can derivatization of Ethynyl Estradiol help in overcoming matrix effects?
A3: Derivatization of EE2 with reagents like dansyl chloride can significantly enhance the sensitivity of the assay.[9][10] This is achieved by introducing a more readily ionizable group onto the molecule.[9] While this doesn't eliminate the source of the matrix effect, the enhanced signal of the analyte may make it less susceptible to suppression. Often, a post-derivatization clean-up step is employed to remove excess derivatizing agent and by-products, which also helps in reducing interferences.[5]
Q4: What are the key parameters to consider for an SPE method for EE2?
A4: For EE2 extraction from plasma, a mixed-mode cation exchange SPE, such as SOLA SCX, has been shown to be effective.[5][6] Key steps in the protocol include conditioning the cartridge, loading the pre-treated sample, washing with appropriate solvents to remove interferences, and finally eluting the analyte.
Experimental Protocols
Below are summarized experimental protocols from published methods for EE2 quantification, which can serve as a starting point for method development.
Table 1: Sample Preparation Methodologies
| Parameter | Method 1: SPE with Derivatization[5] | Method 2: SPE followed by LLE[11][12] | Method 3: LLE with Derivatization[9] |
| Sample Type | Human Plasma | Human K2-EDTA Plasma | Human Plasma |
| Internal Standard | This compound | This compound | This compound |
| Extraction Technique | Solid-Phase Extraction (SOLA SCX) | SPE followed by LLE | Liquid-Liquid Extraction |
| Key Steps | 1. SPE extraction2. Derivatization with dansyl chloride3. Post-derivatization SPE clean-up | 1. SPE2. Liquid-liquid extraction with Tert-butyl methyl ether (TBME) | 1. Extraction with methyl t-butyl ether2. Derivatization with dansyl chloride3. Back-extraction into hexane |
| Linearity Range | 5 - 200 pg/mL | 5.000 - 308.560 pg/mL | 2.5 - 500 pg/mL |
Table 2: LC-MS/MS Parameters
| Parameter | Method 1[11][12] | Method 2[9] | Method 3[13] |
| LC Column | SB C18 HT (50mm x 3.0mm), 1.8 µm | Luna C18 (50 x 2 mm), 5 µm | Not specified |
| Mobile Phase | Acetonitrile: 2 mM Ammonium Formate Buffer (80:20 v/v) | Water:Acetonitrile with 1% formic acid (20:80 v/v) | Acetonitrile and 2.0 mM Ammonium trifluoroacetate (gradient) |
| Flow Rate | 0.300 mL/min | Not specified | Not specified |
| Ionization Mode | Positive Ion Turbo Ion Spray | Positive Electrospray Ionization | Positive Electrospray Ionization |
| MS/MS Transition (EE2) | Not specified (derivatized) | Not specified (derivatized) | m/z 530.2 → 171.2 (derivatized) |
| MS/MS Transition (EE2-d4) | m/z 530.30 → 171.10 (derivatized) | Not specified (derivatized) | m/z 534.2 → 171.2 (derivatized) |
Visualized Experimental Workflow
The following diagram illustrates a general experimental workflow for the quantification of Ethynyl Estradiol using EE2-d4 as an internal standard, incorporating sample preparation and LC-MS/MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Development and validation of a high-sensitivity liquid chromatography/tandem mass spectrometry (LC/MS/MS) method with chemical derivatization for the determination of ethinyl estradiol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ijpsr.com [ijpsr.com]
- 13. Simultaneous determination of etonogestrel and ethinyl estradiol in human plasma by UPLC-MS/MS and its pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ethynyl Estradiol-d4 Mass Spectrometry Analysis
Welcome to the technical support center for the mass spectrometry analysis of Ethynyl Estradiol-d4 (EE-d4). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experimental workflow and enhance signal intensity.
Frequently Asked Questions (FAQs)
Q1: Why is the signal intensity of my Ethynyl Estradial-d4 low?
Low signal intensity for Ethynyl Estradiol (and its deuterated internal standard, EE-d4) is a common issue primarily due to its poor ionization efficiency in its native form.[1][2] To achieve the high sensitivity required for bioanalytical studies, typically in the low pg/mL range, chemical derivatization is strongly recommended.[1][3][4][5][6]
Q2: What is the most effective method to improve signal intensity?
Chemical derivatization with dansyl chloride is the most widely adopted and effective strategy.[1][3][4] This process introduces an easily ionizable tertiary amine group to the molecule, which significantly enhances its response in positive mode electrospray ionization (ESI+).[1][3] This allows for much lower limits of quantitation (LLOQ), often reaching 1-5 pg/mL.[3][4][5][7]
Q3: What are the expected MRM transitions for dansyl-derivatized this compound?
For the dansyl-derivatized EE-d4, a common precursor ion [M+H]⁺ is m/z 534.2. A primary product ion for monitoring is m/z 171.0 or 171.1.[5][8] The corresponding transition for the non-deuterated, derivatized Ethynyl Estradiol is typically m/z 530.2 → 171.1.[5][6]
Q4: Can I analyze this compound without derivatization?
While possible, achieving high sensitivity without derivatization is very challenging due to the molecule's structure.[9][10] Methods without derivatization often require extensive sample cleanup and highly sensitive mass spectrometers to reach even modest LLOQs, and may not be suitable for applications requiring quantification in the low pg/mL range.[9][10]
Q5: How can I minimize matrix effects from biological samples like plasma?
Effective sample preparation is crucial. A multi-step approach combining liquid-liquid extraction (LLE) followed by solid-phase extraction (SPE) can significantly reduce background noise and matrix interference.[9][11] Using mixed-mode cation exchange SPE cartridges (e.g., SOLA SCX) is particularly effective for cleaning up plasma samples before or after derivatization, as it helps remove endogenous components that can cause ion suppression.[3][4]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Poor or No Signal After Derivatization
Possible Causes & Solutions:
-
Incorrect pH for Derivatization: The derivatization reaction with dansyl chloride requires a basic pH, typically around 10.5, which is often achieved using a sodium bicarbonate buffer.[3][4] Ensure your reaction buffer has the correct pH.
-
Reagent Degradation: Dansyl chloride solution should be freshly prepared in a solvent like acetone.[3][4] Old or improperly stored reagent may be inactive.
-
Incomplete Reaction: The reaction requires incubation at an elevated temperature (e.g., 60°C for 30 minutes) to proceed to completion.[3][4] Verify incubation time and temperature.
-
Loss of Analyte During Extraction: If a back-extraction step is used after derivatization, ensure the pH and solvent choices are correct to partition the derivatized analyte into the desired phase.[1]
Issue 2: High Background Noise or Matrix Effects
Possible Causes & Solutions:
-
Insufficient Sample Cleanup: A single-step cleanup may not be adequate for complex matrices like plasma. Consider a two-stage cleanup involving LLE followed by SPE, or a post-derivatization SPE step to remove excess reagent and other interferences.[4][11]
-
Suboptimal Chromatographic Separation: Endogenous steroids and phospholipids can co-elute with EE-d4, causing ion suppression.[10] Optimize your LC gradient and consider using a column known for good separation of steroids, such as a high-strength silica (HSS) C18 column.[9][10]
-
Contaminated Solvents or System: High background can originate from contaminated mobile phases, containers, or a dirty MS source.[12] Always use high-purity, LC-MS grade solvents and perform regular system maintenance.[13]
Issue 3: Inconsistent or Irreproducible Results
Possible Causes & Solutions:
-
Variable Extraction Recovery: The efficiency of LLE or SPE can be inconsistent. Ensure precise and consistent execution of all sample preparation steps. Using a deuterated internal standard like EE-d4 is critical to correct for this variability.[3][14]
-
Analyte Instability: Ensure samples are handled and stored correctly to prevent degradation. Check for stability under different conditions (e.g., freeze-thaw, benchtop).[15]
-
Carryover: Ethynyl Estradiol can be "sticky." A robust autosampler wash sequence using a strong solvent (e.g., a mix of acetonitrile, isopropanol, and DMSO with formic acid) is necessary to prevent carryover between injections.[9]
Experimental Protocols
Protocol 1: Sample Preparation with Derivatization
This protocol is a composite based on several highly sensitive methods.[3][4][11]
-
Plasma Preparation: To 500 µL of human plasma, add 50 µL of the internal standard working solution (this compound).
-
Liquid-Liquid Extraction (LLE): Add 2 mL of an extraction solvent (e.g., 75:25 hexane/ethyl acetate or methyl t-butyl ether) and vortex for 1-2 minutes.[1][9] Centrifuge at 4000 rpm for 5 minutes.
-
Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at approximately 50°C.[3][4]
-
Derivatization:
-
Post-Derivatization Cleanup (Optional but Recommended): Perform a second SPE step using a mixed-mode cation exchange cartridge to remove excess derivatizing agent and other interferences.[4]
-
Final Reconstitution: After the final elution and evaporation, reconstitute the sample in a suitable mobile phase for injection onto the LC-MS/MS system.
Protocol 2: LC-MS/MS Parameters
These are typical starting parameters. Optimization for your specific instrument is necessary.
-
LC Column: C18 column (e.g., Hypersil GOLD, Luna C18, HSS C18 SB), 50 x 2.1 mm, < 5 µm particle size.[1][3][9]
-
Mobile Phase A: 0.1% Formic Acid in Water or 2-5 mM Ammonium Formate.[1][5][14]
-
Mobile Phase B: Acetonitrile or a mixture of Acetonitrile/Methanol.[1][5][14]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[6][9]
-
MS Detection: Multiple Reaction Monitoring (MRM).
Data Presentation
Table 1: Typical MRM Transitions for Ethynyl Estradiol (EE) and its d4-Standard (EE-d4)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
|---|---|---|---|---|
| Dansyl-EE | 530.2 | 171.1 | ESI+ | [5][6] |
| Dansyl-EE-d4 | 534.2 | 171.0 / 171.2 | ESI+ |[5][8] |
Table 2: Performance Characteristics from Validated Methods
| Parameter | Achieved Value | Method Highlights | Reference |
|---|---|---|---|
| Linear Range | 1 - 200 pg/mL | Dansyl Derivatization, LLE-SPE | [11] |
| 5 - 200 pg/mL | Dansyl Derivatization, SPE | [3][4] | |
| 5 - 308 pg/mL | SPE-LLE | [14][16] | |
| LLOQ | 1.0 pg/mL | Dansyl Derivatization, LLE-SPE | [5][11] |
| 2.5 pg/mL | Dansyl Derivatization, LLE | [1] | |
| 5.0 pg/mL | Dansyl Derivatization, SPE | [3][4] | |
| Extraction Recovery | 91.3% (EE) | SOLA SCX SPE, Dansyl Derivatization | [3] |
| | 68.5% (EE) | SPE-LLE |[15][16] |
Visualizations
Caption: High-level workflow for enhancing EE-d4 signal.
Caption: Troubleshooting logic for low EE-d4 signal.
References
- 1. Development and validation of a high-sensitivity liquid chromatography/tandem mass spectrometry (LC/MS/MS) method with chemical derivatization for the determination of ethinyl estradiol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Derivatization of estrogens enhances specificity and sensitivity of analysis of human plasma and serum by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. lcms.cz [lcms.cz]
- 6. Determination of Ethinyl Estradiol and Levonorgestrel in Human Plasma with Prednisone as Internal Standard Using Ultra-performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. Simultaneous determination of etonogestrel and ethinyl estradiol in human plasma by UPLC-MS/MS and its pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. waters.com [waters.com]
- 10. Challenges in developing an ultra-sensitive bioanalytical method for ethinylestradiol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
- 12. myadlm.org [myadlm.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. ijpsr.com [ijpsr.com]
Troubleshooting poor peak shape in Ethynyl Estradiol-d4 chromatography
This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of Ethynyl Estradiol-d4, with a focus on addressing poor peak shape.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing for this compound?
A1: The most frequent cause of peak tailing in reversed-phase HPLC for compounds like this compound is secondary interactions between the analyte and the stationary phase.[1][2] Specifically, interactions with residual silanol groups on the silica-based column packing material can lead to this issue.[1][2][3] Basic compounds are particularly susceptible to these interactions, which can cause delayed elution and asymmetrical peaks.[1][3]
Q2: Can the mobile phase composition affect the peak shape of this compound?
A2: Yes, the mobile phase composition is critical. An incorrect mobile phase pH, especially one close to the analyte's pKa, can lead to uneven ionization and result in asymmetrical peaks.[4] For basic compounds, operating at a lower pH (e.g., 2-3) can help to protonate silanol groups and minimize these secondary interactions.[5] Additionally, the organic modifier (e.g., acetonitrile vs. methanol) and buffer concentration can influence peak symmetry.[4][5]
Q3: My peaks are showing fronting. What could be the cause for this compound?
A3: Peak fronting is often caused by column overloading, where too much sample is injected, or the sample concentration is too high.[6][7] Another common cause is a mismatch between the sample solvent and the mobile phase, particularly if the sample solvent is significantly stronger than the mobile phase.[3][7] This can cause the analyte to move through the column too quickly at the beginning of the separation, leading to a fronting peak.[7]
Q4: Could my sample preparation be causing poor peak shape for this compound?
A4: Absolutely. Inadequate sample clean-up can introduce matrix components that interfere with the chromatography, leading to poor peak shape. For sensitive analyses like LC-MS/MS of Ethynyl Estradiol in plasma, a robust sample preparation procedure involving steps like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) is often necessary to remove interferences such as phospholipids.
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Peak Tailing
This guide will help you systematically troubleshoot and resolve peak tailing issues for this compound.
Problem: Peaks for this compound are tailing.
Caption: Troubleshooting workflow for peak tailing.
Step-by-Step Troubleshooting:
-
Observe the Chromatogram: First, determine if the tailing is affecting all peaks or just the this compound peak.
-
All Peaks Tailing: This usually points to a problem with the system before the separation occurs.[8]
-
Action: Check for a partially blocked column inlet frit. Debris from samples or instrument wear can accumulate here.[8] Try back-flushing the column or replacing the inlet frit.[8]
-
Action: A void at the head of the column can also cause this issue. If back-flushing doesn't work, the column may need to be replaced.[8]
-
-
Only this compound Peak Tailing: This suggests a chemical interaction between the analyte and the stationary phase.
-
Action 1: Optimize Mobile Phase pH. Since Ethynyl Estradiol has phenolic hydroxyl groups, it can interact with residual silanols.[1][3] Lowering the mobile phase pH (e.g., to pH 2-3) can protonate the silanol groups and reduce these secondary interactions.[5]
-
Action 2: Use a Highly Deactivated Column. Employ a column with end-capping.[1][4] End-capping blocks the residual silanol groups, minimizing their interaction with polar analytes.[1][9]
-
Action 3: Adjust Buffer Concentration. If using a buffer, ensure its concentration is sufficient (typically 10-50 mM) to maintain a stable pH.[5]
-
-
| Parameter | Potential Cause of Tailing | Recommended Action |
| Column | Column bed deformation or void.[1] | Replace the column. |
| Blocked inlet frit.[8] | Back-flush or replace the frit. | |
| Column contamination.[3] | Wash the column with a strong solvent. | |
| Mobile Phase | pH is too high, leading to silanol interactions.[1][4] | Lower the mobile phase pH (e.g., pH 2-3). |
| Inadequate buffer concentration.[5] | Increase buffer strength (10-50 mM). | |
| Analyte Interaction | Secondary interactions with silanol groups.[1][2][3] | Use an end-capped column or a different stationary phase. |
Guide 2: Addressing Peak Fronting
This guide provides a structured approach to resolving peak fronting for this compound.
Problem: Peaks for this compound are fronting.
Step-by-Step Troubleshooting:
-
Evaluate Sample Concentration and Volume: Peak fronting is frequently a symptom of column overload. [6][7] * Action: Reduce the amount of sample injected onto the column. This can be achieved by either diluting the sample or decreasing the injection volume. [6]2. Assess Sample Solvent Compatibility: A common cause of fronting is when the sample is dissolved in a solvent that is much stronger (less polar in reversed-phase) than the mobile phase. [3][7] * Action: If possible, dissolve the sample in the mobile phase itself. [10]If a stronger solvent is necessary for solubility, try to minimize its proportion in the final sample solution. [10]3. Inspect the Column: Although less common if only some peaks are fronting, physical degradation of the column can be a cause. [9] * Action: If the above steps do not resolve the issue, and especially if the peak fronting is observed for all analytes, consider that the column bed may have collapsed. [9][10]In this case, the column will need to be replaced.
| Parameter | Potential Cause of Fronting | Recommended Action |
| Sample | Sample concentration or injection volume is too high (overload). [6][7] | Reduce sample concentration or injection volume. |
| Sample solvent is stronger than the mobile phase. [3][7] | Dissolve the sample in the mobile phase or a weaker solvent. | |
| Poor sample solubility. [9] | Change the sample solvent or reduce the concentration. | |
| Column | Column collapse or degradation. [9][10] | Replace the column. |
Experimental Protocols
Below are example experimental protocols for the analysis of this compound, based on published methods. These can serve as a starting point for method development and troubleshooting.
Example 1: LC-MS/MS Method for Ethynyl Estradiol in Human Plasma
-
Instrumentation: API 5500 LC-MS/MS system with a turbo ion-spray interface. [11][12]* Chromatographic Column: SB C18 HT (50 x 3.0 mm, 1.8 µm). [11][12]* Mobile Phase: A composition of 2 mM ammonium formate buffer and acetonitrile (20:80 v/v). [11][12]* Flow Rate: 0.300 ml/min. [12]* Internal Standard: this compound. [11][12]* Detection: Positive ion mode with Multiple Reaction Monitoring (MRM). [11][12]* Sample Preparation: Solid Phase Extraction (SPE) followed by Liquid-Liquid Extraction (LLE). [11][12] Example 2: RP-HPLC Method for Ethynyl Estradiol
-
Column: BDS C18 (150 x 4.6mm, 5µm). [13]* Mobile Phase: 0.01N Na2HPO4 Buffer: Acetonitrile (70:30 v/v). [13]* Flow Rate: 1 ml/min. [13]* Detection: UV at 230nm. [13]* Temperature: 30°C.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. chromtech.com [chromtech.com]
- 5. uhplcs.com [uhplcs.com]
- 6. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 7. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. acdlabs.com [acdlabs.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ajpaonline.com [ajpaonline.com]
Technical Support Center: Optimizing Ethynyl Estradiol-d4 Ionization in ESI-MS
Welcome to the technical support center for the optimization of Ethynyl Estradiol-d4 (EE-d4) analysis using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a low or no signal for my this compound internal standard?
A1: Low signal intensity for EE-d4 is a common issue primarily due to its inherently poor ionization efficiency.[1] To enhance the signal, derivatization with dansyl chloride is highly recommended. This process introduces a tertiary amine group to the EE-d4 molecule, which is readily protonated, significantly improving its ionization in positive ESI mode.[1][2][3]
Initial checks should also include:
-
System Suitability: Inject a freshly prepared solution of derivatized EE-d4 in a clean solvent (e.g., methanol or acetonitrile) to confirm the LC-MS system is performing correctly without matrix interference.
-
Standard Preparation: Double-check all calculations, dilutions, and the solvent used for your EE-d4 stock and working solutions. Ensure the standard has not expired.
-
Instrument Settings: Confirm that the mass spectrometer is set to monitor the correct mass-to-charge ratio (m/z) for derivatized EE-d4.
Q2: Should I use positive or negative ionization mode for this compound analysis?
A2: Positive ionization mode is the preferred method for analyzing this compound, particularly after derivatization with dansyl chloride.[1][4][5] The dansyl group adds a basic site that is easily protonated, leading to a strong signal for the [M+H]⁺ ion. While negative ion mode can be used for underivatized phenolic steroids, it generally provides lower sensitivity for Ethynyl Estradiol compared to positive mode analysis of the derivatized form.
Q3: What are the optimal mobile phase conditions for EE-d4 analysis?
A3: The ideal mobile phase composition aims to achieve good chromatographic separation and efficient ionization. A common starting point is a gradient mixture of acetonitrile and water. The addition of a small percentage of an acid, such as formic acid (typically 0.1%), is often employed to promote protonation and improve signal intensity in positive ion mode.[1][3] Some methods also utilize ammonium formate as a buffer.[6][7] The exact gradient and solvent ratios should be optimized for your specific column and analytical needs.
Q4: I am observing a peak at a lower m/z than expected for my EE-d4 precursor ion. What could be the cause?
A4: Ethynyl Estradiol and its deuterated analog can readily lose a water molecule (-18 Da) in the electrospray source, a phenomenon known as in-source fragmentation.[8] This results in the detection of a [M+H-H₂O]⁺ ion as the predominant precursor. It is crucial to be aware of this potential fragmentation and to check for this species when optimizing your method. Adjusting source parameters, such as capillary voltage and temperature, can sometimes minimize this effect.[9]
Q5: My EE-d4 signal is inconsistent across a batch of samples extracted from plasma. What is the likely cause?
A5: Inconsistent signal intensity, especially in biological matrices like plasma, often points to matrix effects.[2] Co-eluting endogenous compounds from the plasma can suppress or enhance the ionization of EE-d4. To mitigate this, a robust sample preparation method is critical. Techniques such as solid-phase extraction (SPE)[2][4] or liquid-liquid extraction (LLE)[3] are effective in removing interfering matrix components. A post-extraction addition experiment can help quantify the extent of ion suppression or enhancement.
Troubleshooting Guides
Issue 1: Low Signal Intensity
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Ionization | Derivatize EE-d4 with dansyl chloride prior to analysis. | Significant increase in signal intensity in positive ion mode. |
| Incorrect MS Settings | Verify the precursor and product ion m/z values for derivatized EE-d4. Optimize source parameters (e.g., capillary voltage, gas flows, temperature). | Maximized signal for the target analyte. |
| Mobile Phase pH | Ensure the mobile phase contains an acidic modifier (e.g., 0.1% formic acid) to promote protonation. | Enhanced formation of [M+H]⁺ ions. |
| Contaminated System | Perform a system flush and inject a system suitability standard. | Restoration of expected signal intensity and peak shape. |
Issue 2: In-Source Fragmentation
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Source Energy | Gradually reduce the cone/fragmentor voltage and source temperature.[9] | Increased abundance of the [M+H]⁺ precursor ion relative to the [M+H-H₂O]⁺ fragment. |
| Mobile Phase Effects | Evaluate different mobile phase additives. | Stabilization of the precursor ion. |
| Analyte Instability | Confirm the identity of the fragment by comparing its m/z to the expected neutral loss of water. | Accurate identification of the predominant precursor ion for quantification. |
Issue 3: Adduct Formation
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Salt Concentration | Use high-purity solvents and additives. Ensure proper sample clean-up to remove salts. | Reduction in the intensity of adduct ions (e.g., [M+Na]⁺, [M+K]⁺). |
| Mobile Phase Additives | If adduct formation is desired for improved sensitivity, specific additives like sodium acetate can be introduced in a controlled manner.[10] | Consistent and reproducible formation of a specific adduct for quantification. |
| Solvent Contamination | Check for and replace any contaminated solvents or reagents. | Elimination of unexpected adduct peaks. |
Quantitative Data Summary
| Parameter | Ethynyl Estradiol (Derivatized) | This compound (Derivatized) | Reference(s) |
| Precursor Ion (Q1) m/z | 530.1, 530.2 | 534.1, 534.2 | [1][4][5] |
| Product Ion (Q3) m/z | 171.0, 171.2 | 171.0, 171.2 | [1][4][5] |
| Mobile Phase Combination | Description | Reference(s) |
| 0.1% Formic Acid in Water / Acetonitrile | A common choice for promoting protonation in positive ion mode. | [1] |
| 2 mM Ammonium Formate / Acetonitrile | An alternative buffered mobile phase. | [6][7] |
| Water:Acetonitrile (20:80, v/v) with 1% Formic Acid | An isocratic mobile phase composition used for separation. | [3] |
Experimental Protocols
Protocol 1: Derivatization of this compound with Dansyl Chloride
This protocol is a generalized procedure based on common practices described in the literature.[2][3][5]
-
Sample Preparation: Extract this compound from the sample matrix (e.g., plasma) using an appropriate method like SPE or LLE.
-
Evaporation: Evaporate the extract to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a basic buffer solution (e.g., sodium bicarbonate buffer, pH ~10).
-
Dansyl Chloride Addition: Add a solution of dansyl chloride in a suitable organic solvent (e.g., acetone).
-
Incubation: Vortex the mixture and incubate at an elevated temperature (e.g., 55-60 °C) for a specified time (e.g., 10-15 minutes).
-
Quenching/Extraction: Stop the reaction and extract the derivatized analyte into an organic solvent (e.g., hexane or methyl-tert-butyl ether).
-
Final Preparation: Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Visualizations
References
- 1. Determination of Ethinyl Estradiol and Levonorgestrel in Human Plasma with Prednisone as Internal Standard Using Ultra-performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Development and validation of a high-sensitivity liquid chromatography/tandem mass spectrometry (LC/MS/MS) method with chemical derivatization for the determination of ethinyl estradiol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of etonogestrel and ethinyl estradiol in human plasma by UPLC-MS/MS and its pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-sensitivity simultaneous liquid chromatography–tandem mass spectrometry assay of ethinyl estradiol and levonorgestrel in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Estradiol, Estrone and Ethinyl Estradiol Metabolism Studied by High Resolution LC-MS/MS Using Stable Isotope Labeling and Trapping of Reactive Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 10. researchgate.net [researchgate.net]
Reducing ion suppression of Ethynyl Estradiol-d4 in biological samples
Welcome to the technical support center for the analysis of Ethynyl Estradiol-d4 in biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges, with a focus on mitigating ion suppression.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a significant issue in the LC-MS/MS analysis of Ethynyl Estradiol (EE)?
A1: Ion suppression is a matrix effect where the ionization efficiency of an analyte, such as Ethynyl Estradiol, is reduced by the presence of co-eluting compounds from the biological sample (e.g., salts, lipids, and proteins).[1][2] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analysis.[1] Given the very low concentrations of EE in biological samples (pg/mL range), even minor ion suppression can compromise the reliability of the results.[3][4]
Q2: Why is this compound (EE-d4) used as an internal standard, and can it completely eliminate ion suppression effects?
A2: this compound is a stable isotope-labeled (SIL) internal standard, which is considered the gold standard for quantitative LC-MS/MS.[1] Because it has nearly identical physicochemical properties to the non-labeled Ethynyl Estradiol, it is expected to co-elute and experience the same degree of ion suppression.[1][5] By calculating the ratio of the analyte signal to the internal standard signal, variations due to ion suppression can be normalized, leading to more accurate quantification.[1] However, if EE and EE-d4 do not perfectly co-elute, they can be affected by different matrix components, leading to differential ion suppression and inaccurate results.[5][6][7]
Q3: What are the primary sources of ion suppression when analyzing biological samples like plasma for Ethynyl Estradiol?
A3: The main culprits for ion suppression in the analysis of Ethynyl Estradiol in biological matrices are:
-
Phospholipids: These are abundant in plasma and are known to cause significant ion suppression in electrospray ionization (ESI).[2]
-
Salts and Buffers: High concentrations of non-volatile salts from sample collection or preparation can interfere with the ionization process.[2]
-
Proteins and Peptides: Residual proteins and peptides after initial sample cleanup can co-elute with the analyte and cause suppression.[2]
Q4: How does derivatization with dansyl chloride help in the analysis of Ethynyl Estradiol?
A4: Ethynyl Estradiol has limited ionization efficiency in ESI.[4] Derivatization with dansyl chloride introduces a tertiary amine group to the EE molecule.[8][9] This group is readily ionizable, which significantly enhances the sensitivity of the LC-MS/MS method, allowing for the detection of EE at very low concentrations (pg/mL).[3][4][8]
Troubleshooting Guides
Issue 1: Poor Peak Response and High Signal Variability for this compound
This issue often points towards significant ion suppression. Here’s a step-by-step guide to troubleshoot this problem.
Step 1: Evaluate Your Sample Preparation Method
A robust sample preparation protocol is the most effective way to remove interfering matrix components.[2]
-
Protein Precipitation (PPT): While simple, PPT is often insufficient for removing phospholipids and other small molecules that cause ion suppression.[10]
-
Liquid-Liquid Extraction (LLE): LLE provides a cleaner extract than PPT. A common method for EE involves extraction with a non-polar solvent like methyl t-butyl ether or a hexane/ethyl acetate mixture.[8][11]
-
Solid-Phase Extraction (SPE): SPE is generally the most effective method for removing a broad range of interferences.[1][10] Mixed-mode SPE cartridges can be particularly effective.[9]
Step 2: Assess Chromatographic Co-elution
Even with a SIL internal standard, poor chromatography can lead to inaccurate results.
-
Overlay Chromatograms: Check if the peaks for Ethynyl Estradiol and this compound are perfectly co-eluting. A slight shift can expose them to different levels of ion suppression.[5][7]
-
Modify Chromatography: Adjust the mobile phase composition, gradient profile, or switch to a different column chemistry to achieve complete co-elution.
Step 3: Perform a Post-Column Infusion Experiment
This experiment helps to identify regions of ion suppression in your chromatogram.
-
Methodology: Infuse a constant flow of Ethynyl Estradiol and its d4 internal standard into the mass spectrometer while injecting a blank, extracted matrix sample onto the LC column.[2][5] A drop in the baseline signal indicates retention times where co-eluting matrix components are causing ion suppression. If your analyte elutes in this region, you will need to adjust your chromatography to move it to a cleaner part of the chromatogram.
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE) followed by Derivatization
This protocol is adapted from methodologies that emphasize sensitivity enhancement.[4][8]
-
Sample Aliquoting: To 1 mL of human plasma, add a known concentration of this compound internal standard.
-
Extraction: Add 5 mL of methyl t-butyl ether, vortex for 2 minutes, and then centrifuge at 4000 rpm for 10 minutes.
-
Solvent Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Derivatization: Reconstitute the residue in a solution containing a buffer (e.g., sodium bicarbonate, pH 10.5) and dansyl chloride in acetone. Incubate at 60°C for 30 minutes.[12]
-
Back-Extraction: After cooling, add hexane, vortex, and centrifuge.
-
Final Evaporation and Reconstitution: Transfer the hexane layer and evaporate to dryness. Reconstitute the final residue in the mobile phase for injection into the LC-MS/MS system.
Protocol 2: LC-MS/MS Parameters for Analysis of Dansylated Ethynyl Estradiol
These are typical starting parameters that may require optimization for your specific instrumentation.[8][11]
-
LC Column: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid (0.1%) is typical.
-
Flow Rate: 0.2-0.4 mL/min.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Transitions:
-
Dansyl-EE: m/z 530.2 → 171.1
-
Dansyl-EE-d4: m/z 534.2 → 171.1
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques on Recovery and Matrix Effects of Ethynyl Estradiol
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation followed by LLE | 68.03 - 84.74 | Negligible (100.39 - 102.60) | [11] |
| SPE followed by LLE | 68.48 | Not explicitly quantified | [13] |
| Solid-Phase Extraction (SOLA SCX) | 91.3 | Exceptionally low | [9] |
Note: Matrix effect values close to 100% indicate minimal ion suppression or enhancement.
Visualizations
Caption: Troubleshooting workflow for ion suppression issues.
Caption: LLE and derivatization workflow for EE analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. waters.com [waters.com]
- 4. lcms.cz [lcms.cz]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Development and validation of a high-sensitivity liquid chromatography/tandem mass spectrometry (LC/MS/MS) method with chemical derivatization for the determination of ethinyl estradiol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Determination of Ethinyl Estradiol and Levonorgestrel in Human Plasma with Prednisone as Internal Standard Using Ultra-performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. ijpsr.com [ijpsr.com]
Ethynyl Estradiol-d4 stability issues in processed samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Ethynyl Estradiol-d4 (EE-d4) in processed biological samples. It is intended for researchers, scientists, and drug development professionals utilizing EE-d4 as an internal standard in quantitative bioanalysis.
Frequently Asked Questions (FAQs)
Q1: My this compound internal standard signal is low or inconsistent after sample processing. What are the potential causes?
A1: Low or inconsistent recovery of EE-d4 can stem from several factors during your sample preparation and analysis workflow. The primary causes include:
-
Degradation during sample storage and handling: EE-d4, like its non-deuterated counterpart, can be sensitive to temperature, light, and pH. Prolonged exposure to room temperature or multiple freeze-thaw cycles can lead to degradation.
-
Inefficient extraction: The choice of extraction method (e.g., Solid Phase Extraction - SPE, Liquid-Liquid Extraction - LLE) and the solvents used are critical for consistent recovery. Suboptimal pH during extraction can also impact efficiency.
-
Issues with derivatization: If using a derivatizing agent like dansyl chloride to enhance sensitivity, incomplete or inconsistent reactions can lead to variable signal intensity.[1][2]
-
Adsorption to labware: Ethynyl estradiol is a relatively nonpolar compound and can adsorb to plasticware, especially at low concentrations.
-
Instability in the final extract: The composition of the reconstitution solvent can affect the stability of the analyte and its deuterated internal standard leading up to injection.
Q2: What are the recommended storage conditions for processed samples containing this compound?
A2: Based on stability studies of ethinyl estradiol in human plasma, which is expected to have similar stability to EE-d4, the following storage conditions are recommended.[3][4] For short-term storage, samples are generally stable at room temperature for up to 21 hours and at 2-8°C (refrigerator) for up to 29 hours post-extraction.[3] For long-term storage, keeping samples at -20°C or -70°C is advisable.[3][5] One study indicated stability in plasma for at least 385 days when stored at -20°C.[5] It is crucial to minimize freeze-thaw cycles, as this has been shown to impact stability.[3]
Q3: Can this compound degrade during the extraction process? What are the likely degradation products?
A3: Yes, degradation can occur, particularly if samples are exposed to harsh pH conditions or oxidizing agents. The phenolic A-ring of the ethinyl estradiol molecule is susceptible to oxidation, which can lead to the formation of hydroxylated and/or ring-opening products.[6][7] While specific degradation pathways in processed biological samples are not extensively detailed in the provided literature, it is known that exposure to UV light and advanced oxidation processes can degrade ethinyl estradiol.[8]
Q4: I am observing a peak that interferes with the this compound signal in my LC-MS/MS analysis. How can I troubleshoot this?
A4: An interfering peak can be due to a metabolite, an endogenous compound from the matrix, or a contaminant. To troubleshoot this, you can:
-
Improve chromatographic separation: Modify the LC gradient to increase the resolution between the interfering peak and EE-d4. This can involve adjusting the mobile phase composition, gradient slope, or using a different analytical column.[9]
-
Optimize MS/MS transitions: Ensure that the selected precursor and product ion transitions are specific to EE-d4. You can analyze the product ion spectra of both EE-d4 and the interfering peak to identify unique fragments for quantification.[9]
-
Enhance sample cleanup: Incorporate additional wash steps in your SPE protocol or use a more selective extraction technique to remove the interfering components from the matrix.[1]
Troubleshooting Guides
Low Recovery of this compound
If you are experiencing low recovery of your EE-d4 internal standard, consider the following troubleshooting steps.
Quantitative Data Summary: Ethinyl Estradiol Stability in Human Plasma
The following table summarizes stability data for ethinyl estradiol under various conditions, which can be used as a proxy for this compound stability.
| Storage Condition | Duration | Concentration (pg/mL) Added | Concentration (pg/mL) Found | % Recovery | % Change |
| Bench Top Stability | 21 hrs 15 min | 179.520 | 166.343 | 92.66 | 2.26 |
| Dry Ice Stability | 45 hr 15 min | 179.520 | 168.399 | 93.80 | 3.52 |
| Post Extracted Refrigerator Stability | 29 hrs 50 min | 179.520 | 160.885 | 89.62 | -0.67 |
| Dry Extract Stability | 29 hrs 33 min | 179.520 | 165.004 | 91.91 | 1.87 |
| Freeze-Thaw Stability (-70±15 °C) | N/A | 179.520 | 160.412 | 89.36 | -0.88 |
| Freeze-Thaw Stability (-20±5 °C) | N/A | 179.520 | 162.412 | 90.47 | 0.36 |
| In-Injector Stability | 49 hrs 52 min | N/A | N/A | N/A | N/A |
| Data adapted from a study on Ethinyl Estradiol in human plasma and is intended to serve as a guideline for this compound.[3] |
Troubleshooting Decision Tree
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. lcms.cz [lcms.cz]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A novel and sensitive method for ethinylestradiol quantification in human plasma by high-performance liquid chromatography coupled to atmospheric pressure photoionization (APPI) tandem mass spectrometry: application to a comparative pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electrochemical degradation of 17α-ethinylestradiol: Transformation products, degradation pathways and in vivo assessment of estrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Degradation of endocrine disrupting chemicals bisphenol A, ethinyl estradiol, and estradiol during UV photolysis and advanced oxidation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. msacl.org [msacl.org]
Calibration curve linearity problems with Ethynyl Estradiol-d4
<
This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curve linearity for Ethynyl Estradiol-d4 (EE-d4) in analytical methods such as LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: Why is my calibration curve for this compound showing a non-linear (quadratic) response at higher concentrations?
A1: A non-linear or quadratic response, particularly at the higher end of the calibration range, is a common issue in mass spectrometry. The most frequent cause is detector saturation .[1][2] When the concentration of the analyte is too high, the ion detector can exceed its capacity to register incoming ions, leading to a plateau in the signal response.[1][3] This results in a curve that flattens at high concentrations.
Troubleshooting Steps:
-
Extend the Calibration Range: Analyze a more concentrated standard to confirm if the response flattens or decreases.
-
Reduce Sample Concentration: Dilute the upper-level calibration standards and re-run the curve.
-
Adjust Instrument Settings: Deliberately "detune" the mass spectrometer to reduce signal intensity.[2][3][4] This can involve adjusting parameters like capillary voltage, cone gas flow, or the distance between the capillary and the cone.[3][4]
-
Use a Weighted Regression: If the non-linearity is predictable and reproducible, using a weighted (e.g., 1/x or 1/x²) quadratic regression model can provide accurate quantification. However, the underlying cause should still be investigated.
Q2: My calibration curve has a poor correlation coefficient (R² < 0.99). What are the potential causes besides detector saturation?
A2: Poor linearity across the entire range can be caused by several factors, often related to sample preparation, chromatography, or matrix effects.
-
Matrix Effects: Co-eluting substances from the biological matrix (e.g., plasma, urine) can interfere with the ionization of EE-d4, causing either ion suppression or enhancement.[5][6][7] This effect can be inconsistent across different concentrations, leading to poor linearity. Stable isotope-labeled internal standards like EE-d4 are designed to compensate for these effects, but severe matrix interference can still cause issues.[5][8]
-
Suboptimal Sample Preparation: Inefficient extraction or protein precipitation can lead to variable recovery of the analyte and a higher load of interfering matrix components.[9] Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are common techniques to clean up samples for steroid analysis.[5][6]
-
Chromatographic Issues: Poor peak shape (e.g., tailing) or co-elution with interfering compounds can affect the accuracy of peak integration and, consequently, the linearity of the curve.[10]
-
Internal Standard Problems: Inconsistent addition of the internal standard (IS), degradation of the IS, or using an inappropriate concentration can lead to erratic results. It's crucial to ensure the IS response is stable and consistent across the run.[8]
-
Adsorption: Low concentrations of analytes can be lost due to adsorption to vials, tubing, or active sites in the chromatographic system, causing the curve to be non-linear at the lower end.[10][11]
Q3: How can I identify and mitigate matrix effects for my EE-d4 analysis?
A3: The presence of matrix effects can be confirmed experimentally. A common method is the post-extraction spike comparison .[5]
Experimental Protocol: Post-Extraction Spike Analysis
-
Prepare Sample Sets:
-
Set A (Neat Solution): Prepare EE-d4 standards at low, medium, and high concentrations in a clean solvent (e.g., mobile phase).
-
Set B (Post-Extraction Spiked Matrix): Obtain at least six different lots of blank biological matrix. Process these samples using your established extraction procedure. After extraction, spike the clean extracts with EE-d4 to achieve the same final concentrations as in Set A.
-
-
Analyze and Compare: Analyze both sets of samples and compare the peak area responses for EE-d4.
-
Calculate Matrix Factor: The matrix factor (MF) is calculated as: MF = (Peak Response in Spiked Matrix) / (Peak Response in Neat Solution)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no significant matrix effect.
-
Mitigation Strategies:
-
Improve Sample Cleanup: Optimize your SPE or LLE protocol to more effectively remove interfering components like phospholipids.[5]
-
Adjust Chromatography: Modify the chromatographic gradient or change the column to better separate EE-d4 from the regions where ion suppression occurs.[5]
-
Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, thereby lessening their impact.
Data Presentation: Linearity Issues
The following tables illustrate ideal and problematic calibration curve data for this compound. The response ratio is calculated as (Analyte Peak Area / Internal Standard Peak Area).
Table 1: Ideal Linear Calibration Curve
| Concentration (pg/mL) | Analyte Area | IS Area | Response Ratio | Back-Calculated Conc. (pg/mL) |
|---|---|---|---|---|
| 5.0 | 1,520 | 505,000 | 0.0030 | 5.1 |
| 10.0 | 3,050 | 510,000 | 0.0060 | 9.9 |
| 50.0 | 15,100 | 508,000 | 0.0297 | 50.2 |
| 100.0 | 30,250 | 506,000 | 0.0598 | 100.1 |
| 200.0 | 60,100 | 501,000 | 0.1200 | 199.8 |
| 300.0 | 90,500 | 504,000 | 0.1796 | 300.5 |
Table 2: Non-Linear Curve Due to Detector Saturation
| Concentration (pg/mL) | Analyte Area | IS Area | Response Ratio | Back-Calculated Conc. (pg/mL) |
|---|---|---|---|---|
| 5.0 | 1,510 | 508,000 | 0.0030 | 4.9 |
| 50.0 | 15,300 | 511,000 | 0.0299 | 50.5 |
| 150.0 | 44,800 | 505,000 | 0.0887 | 151.2 |
| 250.0 | 65,500 | 509,000 | 0.1287 | 225.1 |
| 300.0 | 71,200 | 506,000 | 0.1407 | 248.3 |
Troubleshooting Workflows & Diagrams
The following diagrams illustrate common troubleshooting workflows for linearity issues.
Caption: Troubleshooting workflow for non-linear calibration curves.
Caption: Diagram illustrating the mechanism of ion suppression.
References
- 1. An algorithm to correct saturated mass spectrometry ion abundances for enhanced quantitation and mass accuracy in omic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. web.uvic.ca [web.uvic.ca]
- 4. chemrxiv.org [chemrxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. Analytical Methods for the Determination of Neuroactive Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eijppr.com [eijppr.com]
- 8. nebiolab.com [nebiolab.com]
- 9. texilajournal.com [texilajournal.com]
- 10. Non-linear calibration GCMS - Chromatography Forum [chromforum.org]
- 11. if calibration curve is not linear, can I still use it? - Chromatography Forum [chromforum.org]
Technical Support Center: Ethynyl Estradi-d4 UPLC-MS/MS Analysis
Welcome to the technical support center for minimizing carryover in Ethynyl Estradi-d4 UPLC-MS/MS analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is carryover in UPLC-MS/MS analysis?
A1: Carryover refers to the appearance of a small portion of an analyte signal from a previous injection in a subsequent analysis, typically a blank or a sample with a much lower concentration.[1] This can lead to inaccurate quantification and false-positive results.[1] It is particularly problematic when a high-concentration sample is followed by a low-concentration sample.[1]
Q2: Why is Ethynyl Estradi-d4 prone to carryover?
A2: Ethynyl Estradi-d4, a deuterated internal standard for Ethynyl Estradiol, is a synthetic steroid hormone.[2][3] Steroids, due to their hydrophobic nature, can exhibit "sticky" behavior, leading to adsorption onto various surfaces within the UPLC-MS/MS system. This adsorption can occur on injection needles, tubing, valves, and the analytical column, causing carryover.[1]
Q3: How can I distinguish between carryover and system contamination?
A3: A strategic sequence of injections can help differentiate between carryover and contamination.[4]
-
Carryover: Inject a high-concentration standard followed by a series of blank injections. True carryover will show a decreasing signal with each subsequent blank.[4]
-
Contamination: If the signal remains relatively constant across multiple blank injections, it is likely due to contamination of the mobile phase, solvents, or a component in the system.[4]
Troubleshooting Guides
Issue 1: Persistent carryover of Ethynyl Estradi-d4 is observed in blank injections following a high-concentration sample.
This is the most common carryover scenario. The following steps provide a systematic approach to identify and eliminate the source.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for persistent carryover.
Step 1: Optimize Autosampler Wash Protocol
The autosampler is a frequent source of carryover.[5]
-
Action: Increase the duration and volume of the needle wash. Modern UPLC systems often allow for pre- and post-injection washes.[5]
-
Protocol:
-
Access the instrument method settings for the autosampler.
-
Double the needle wash time (e.g., from 6 seconds to 12 seconds).[5]
-
Implement both pre- and post-injection wash cycles if available.
-
Inject a high-concentration standard followed by a blank to assess the impact.
-
Step 2: Evaluate Wash Solvent Composition
The effectiveness of the wash is highly dependent on the solvent's ability to solubilize Ethynyl Estradi-d4.
-
Action: Use a stronger and more effective wash solvent.
-
Rationale: A common starting point for reversed-phase applications is a mixture of water and the strong organic solvent used in the gradient.[5] However, for "sticky" compounds, a stronger solvent or a multi-component mixture may be necessary.
-
Recommended Wash Solvents:
| Wash Solvent Composition | Rationale |
| 100% Acetonitrile or Methanol | Stronger elution strength than typical mobile phase starting conditions.[5] |
| 50:50 (v/v) Acetonitrile:Isopropanol | Isopropanol is a strong solvent that can be effective for lipophilic compounds.[6] |
| 25:25:25:25 (v/v/v/v) Water:Methanol:Acetonitrile:Isopropanol + 0.2% Formic Acid | A "magic" or universal cleaning solution designed to remove a wide range of contaminants.[7] |
Step 3: Investigate Column Carryover
If the carryover persists after optimizing the autosampler wash, the analytical column is the next component to investigate.[7][8]
-
Action: Implement a robust column flush at the end of each run or analytical batch.
-
Protocol:
-
At the end of your gradient, add a step to flush the column with a strong solvent like 100% Acetonitrile or Isopropanol for a duration equivalent to 5-10 column volumes.
-
If carryover is severe, dedicate a "sacrificial" first injection of a blank after a high concentration sample to condition the column.
-
Step 4: Systematic Component Check
A systematic approach is necessary to isolate the source of carryover if the above steps are not successful.[9]
Caption: Systematic component check for carryover source isolation.
-
Protocol:
-
Replace the analytical column with a zero-dead-volume union.
-
Inject a blank. If carryover is still observed, the source is likely the autosampler (needle, injection valve, rotor seal).[7][8] Worn rotor seals are a common cause and may need replacement.[4]
-
If no carryover is seen with the union, the column is the likely source.
-
Step 5: Inspect the MS Source
While less common for carryover (more so for contamination), the MS source can be a site of analyte accumulation.
-
Action: Clean the ion source components.
-
Protocol:
Issue 2: Carryover is inconsistent and appears randomly.
Inconsistent carryover can be challenging to diagnose but often points to issues with hardware or consumables.
-
Possible Cause 1: Worn Injector Parts: A worn needle seat or rotor seal can lead to intermittent carryover.[4][8]
-
Solution: Inspect and replace the needle, needle seat, and rotor seal as part of routine preventive maintenance.
-
-
Possible Cause 2: Poorly Made Fittings: Improperly seated tubing connections, especially PEEK tubing, can create dead volumes where the sample can be trapped and slowly bleed out in subsequent runs.[7]
-
Solution: Inspect all tubing connections between the injector and the column, and remake any that appear suspect. Ensure the tubing is fully seated in the fitting before tightening.
-
Experimental Protocols
Protocol 1: Standardized Carryover Assessment
This protocol provides a quantitative method to evaluate the extent of carryover.
-
Prepare Samples:
-
Blank: Sample diluent (e.g., 50:50 Methanol:Water).
-
High-Concentration Standard: Prepare Ethynyl Estradi-d4 at the upper limit of quantitation (ULOQ) or a concentration known to cause carryover.
-
-
Injection Sequence:
-
Inject the blank sample three times to establish a baseline.
-
Inject the high-concentration standard.
-
Immediately inject the blank sample three to five times consecutively.
-
-
Data Analysis:
-
Calculate the peak area of Ethynyl Estradi-d4 in all injections.
-
Calculate the percent carryover in the first blank injection after the high-concentration standard using the following formula:
% Carryover = (Peak Area in Blank 1 / Peak Area in High-Conc. Standard) * 100
-
Quantitative Data Summary for Carryover Assessment:
| Injection | Sample Type | Peak Area (Arbitrary Units) | % Carryover |
| 1 | Blank | Not Detected | N/A |
| 2 | Blank | Not Detected | N/A |
| 3 | Blank | Not Detected | N/A |
| 4 | High-Conc. Standard | 1,500,000 | N/A |
| 5 | Blank 1 | 1,500 | 0.1% |
| 6 | Blank 2 | 300 | 0.02% |
| 7 | Blank 3 | Not Detected | 0.00% |
Acceptance Criteria: Typically, carryover in the first blank should be less than 20% of the peak area of the lower limit of quantitation (LLOQ) standard.[4]
This technical support guide provides a comprehensive framework for addressing carryover issues in Ethynyl Estradi-d4 UPLC-MS/MS analysis. By following these systematic troubleshooting steps and implementing robust analytical protocols, researchers can ensure the accuracy and reliability of their data.
References
- 1. m.youtube.com [m.youtube.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. shop.labclinics.com [shop.labclinics.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. lcms.cz [lcms.cz]
- 6. Persistent carry over peaks on UHPLC-MSMS - Chromatography Forum [chromforum.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
Impact of different anticoagulants on Ethynyl Estradiol-d4 analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethynyl Estradiol-d4 analysis. It specifically addresses the impact of different anticoagulants on assay performance.
Frequently Asked Questions (FAQs)
Q1: Which anticoagulant is recommended for the analysis of this compound in plasma?
A1: While validated methods exist for EDTA, citrate, and heparin, studies suggest that citrate and heparin may provide better results than EDTA plasma.[1] One study found a significant difference in the peak area ratio between the anticoagulants, with citrate and heparin showing more favorable outcomes.[1] However, there was no significant difference observed in the stability and recovery of ethinyl estradiol across these three anticoagulants.[1] K2-EDTA is also commonly used, and numerous validated LC-MS/MS methods have been developed specifically for this matrix.[2] Ultimately, the choice of anticoagulant should be consistent throughout a study, and the analytical method must be validated for that specific anticoagulant.[3]
Q2: Can the choice of anticoagulant affect the stability of this compound in plasma samples?
A2: Based on available research, there is no significant difference in the stability of ethinyl estradiol in citrate, heparin, or EDTA plasma.[1] For long-term storage, it is crucial to follow validated protocols. For instance, ethinyl estradiol QC samples in K2-EDTA plasma have shown good reproducibility when stored at room temperature and at 5°C.[2] One study on various hormones found that storage in EDTA plasma at 4°C is suitable for most hormones for up to 120 hours.[4]
Q3: What are the potential matrix effects when using different anticoagulants for this compound analysis?
A3: Anticoagulants can contribute to matrix effects in LC-MS/MS analysis. For instance, EDTA and citrate can cause ion suppression or enhancement for certain metabolites.[5] The choice of anticoagulant can also influence ion strength and plasma pH, which may affect lipid extraction and analysis.[6] It is essential to evaluate the matrix effect during method validation for the specific anticoagulant being used.[7]
Q4: Is derivatization of this compound necessary for analysis?
A4: Yes, derivatization with reagents like dansyl chloride is a common strategy to enhance the sensitivity of ethinyl estradiol analysis by LC-MS/MS.[1][7][8] This is particularly important due to the very low dosage levels of ethinyl estradiol in oral contraceptives.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | - Inefficient protein precipitation or liquid-liquid extraction. - Suboptimal pH during extraction. | - Ensure complete protein precipitation by using appropriate solvent ratios and vortexing. - Optimize the pH of the aqueous phase to ensure the analyte is in a non-ionized state for efficient extraction into the organic solvent. |
| High Signal Variability or Poor Reproducibility | - Inconsistent sample handling and preparation. - Matrix effects from the specific anticoagulant used. - Instability of the analyte during storage or processing. | - Standardize all sample handling steps, including thawing, vortexing, and extraction times. - Evaluate and minimize matrix effects by optimizing the sample cleanup process. Consider solid-phase extraction (SPE) for cleaner extracts. - Adhere to validated storage conditions and minimize the time samples are kept at room temperature. |
| Poor Peak Shape | - Incompatible mobile phase with the analytical column. - Co-elution with interfering substances from the plasma matrix. | - Adjust the mobile phase composition, including the organic solvent ratio and the concentration of additives like formic acid. - Improve chromatographic separation by using a different column or optimizing the gradient elution profile. |
| Lower than Expected Sensitivity | - Incomplete derivatization. - Ion suppression from the anticoagulant or other matrix components. | - Optimize the derivatization reaction conditions, including reagent concentration, temperature, and incubation time. - Implement a more rigorous sample cleanup method to remove interfering substances. Consider using a different anticoagulant if ion suppression is persistent with the current choice. |
Data Summary
Table 1: Impact of Anticoagulants on Ethynyl Estradiol Analysis
| Parameter | Citrate Plasma | Heparin Plasma | EDTA Plasma | Reference |
| Stability | No significant difference | No significant difference | No significant difference | [1] |
| Recovery | No significant difference | No significant difference | No significant difference | [1] |
| Peak Area Ratio | Significantly better than EDTA | Significantly better than EDTA | Lower compared to Citrate and Heparin | [1] |
Experimental Protocols
General Workflow for this compound Analysis
This workflow provides a general overview. Specific parameters should be optimized based on the chosen anticoagulant and analytical instrumentation.
Caption: General experimental workflow for this compound analysis.
Detailed Method for Ethynyl Estradiol Analysis in K2-EDTA Plasma
This method is based on validated protocols for the quantification of ethinyl estradiol in human K2-EDTA plasma.[2]
-
Sample Preparation:
-
To a 500 µL aliquot of plasma, add the internal standard (this compound).
-
Perform protein precipitation followed by liquid-liquid extraction.
-
-
Chromatography:
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Monitoring: Multiple Reaction Monitoring (MRM).
-
MRM Transition (derivatized Ethinyl Estradiol): m/z 530.16 → 171.08.[1]
-
Considerations for Citrate and Heparin Plasma
While the general protocol is similar, the following points should be considered when working with citrate or heparin plasma:
-
Method Validation: The analytical method must be fully validated using the specific anticoagulant to assess for any differences in recovery, matrix effects, and linearity.[3]
-
pH Adjustment: The pH of the plasma sample may differ slightly depending on the anticoagulant. This could potentially impact the efficiency of liquid-liquid extraction and may require optimization.
-
Matrix Effects: As citrate and heparin can introduce different matrix components compared to EDTA, a thorough evaluation of matrix effects is crucial. This may involve comparing the response of the analyte in post-extraction spiked samples to that in a neat solution.
Logical Relationships
Caption: Impact of anticoagulant choice on analytical parameters.
References
- 1. researchgate.net [researchgate.net]
- 2. Challenges in developing an ultra-sensitive bioanalytical method for ethinylestradiol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of anticoagulants and storage temperatures on stability of plasma and serum hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. anticoagulant effects EDTA heparin – Pharma Stability [pharmastability.com]
- 7. Effect of various anticoagulants on the bioanalysis of drugs in rat blood: implication for pharmacokinetic studies of anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of a high-sensitivity liquid chromatography/tandem mass spectrometry (LC/MS/MS) method with chemical derivatization for the determination of ethinyl estradiol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing variability in Ethynyl Estradiol-d4 recovery
Welcome to the technical support center for Ethynyl Estradiol-d4 (EE-d4). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and addressing variability in EE-d4 recovery during experimental analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and solutions to specific issues encountered during the quantification of Ethynyl Estradiol using its deuterated internal standard, EE-d4.
Q1: We are observing low and inconsistent recovery of our internal standard, this compound. What are the potential causes?
A1: Low and variable recovery of this compound (EE-d4) can stem from several factors throughout the analytical workflow. Here are the most common areas to investigate:
-
Suboptimal Sample Preparation: The extraction procedure is a critical step. Inefficient extraction from the sample matrix will directly lead to low recovery. This can be due to the wrong choice of extraction solvent, incorrect pH, or an unoptimized solid-phase extraction (SPE) protocol. For instance, using a purely aprotic solvent for elution in SPE might result in poor recovery, and the addition of a small percentage of a more protic solvent may be necessary.
-
Matrix Effects: Biological matrices like plasma are complex and can contain endogenous components that interfere with the ionization of EE-d4 in the mass spectrometer, leading to ion suppression or enhancement.[1][2] This can result in apparent low recovery if not properly compensated for. While EE-d4 is designed to co-elute with the analyte and experience similar matrix effects, significant ion suppression can still impact signal intensity.
-
Adsorption to Labware: Ethinyl estradiol is known to be hydrophobic and can adsorb to the surfaces of plasticware (e.g., pipette tips, microcentrifuge tubes) and glassware.[3][4] This loss of analyte before analysis will manifest as low recovery. Using low-adsorption labware or pre-rinsing surfaces with an organic solvent can help mitigate this issue.
-
Instability of the Internal Standard: While deuterated standards are generally stable, degradation can occur under certain conditions of pH, temperature, or light exposure.[5] It is crucial to follow the storage and handling recommendations for your EE-d4 standard.
-
Derivatization Issues (if applicable): If a derivatization step (e.g., with dansyl chloride) is used to enhance sensitivity, incomplete or variable reaction efficiency will lead to inconsistent results for both the analyte and the internal standard.[6][7]
Q2: How can we optimize our Solid-Phase Extraction (SPE) protocol to improve EE-d4 recovery?
A2: Optimizing your SPE method is key to achieving consistent and high recovery. Here are several parameters to consider:
-
Sorbent Selection: The choice of SPE sorbent is critical. For estrogens, mixed-mode cation exchange (MCX) sorbents have been shown to provide high recovery (>85%) and effective cleanup of plasma samples.
-
Sample Pre-treatment: Proper pre-treatment ensures optimal interaction between the analyte and the sorbent. For plasma samples that are high in organic content after initial extraction steps, dilution with an acidic solution (e.g., 4% phosphoric acid) can improve retention on the SPE plate.
-
Wash Steps: The wash steps are crucial for removing interfering matrix components without eluting the analyte. An additional wash step with a solvent like 5% NH4OH in 50/50 acetonitrile/water can help remove components bound by ion exchange.
-
Elution Solvent Composition: The elution solvent must be strong enough to fully desorb the analyte from the sorbent. For EE-d4, a common issue is poor elution with 100% aprotic solvents. A combination of a strong organic solvent with a small amount of a protic solvent, such as 5% NH4OH in 90/10 acetonitrile/isopropyl alcohol (v/v), can significantly improve recovery.
-
Flow Rate and Soak Steps: Controlling the flow rate during sample loading, washing, and elution is important. Allowing for "soak steps," where the solvent remains in the cartridge for a short period, can improve the efficiency of both binding and elution.[8]
Q3: We suspect matrix effects are impacting our results. How can we diagnose and mitigate this?
A3: Matrix effects, which cause ion suppression or enhancement, are a common challenge in LC-MS/MS bioanalysis.[2]
-
Diagnosis: To assess matrix effects, you can compare the peak area of EE-d4 in a neat solution (solvent) to the peak area of EE-d4 spiked into an extracted blank matrix. A significant difference indicates the presence of matrix effects. Regulatory guidelines often specify the calculation for a matrix factor.
-
Mitigation Strategies:
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove the interfering components. This can be achieved by optimizing your SPE or liquid-liquid extraction (LLE) protocol.[1]
-
Chromatographic Separation: Adjusting the chromatographic conditions (e.g., gradient, column chemistry) to separate the analyte and internal standard from co-eluting matrix components can significantly reduce interference.[1]
-
Use of a Stable Isotope-Labeled Internal Standard: Using EE-d4 is the correct approach, as it is designed to co-elute with the analyte and be affected by matrix effects in a similar way, thus providing accurate quantification. However, severe matrix effects can still suppress the signal to a point where sensitivity is compromised.
-
Derivatization: Derivatizing EE and EE-d4 can sometimes help to move the analytes to a different region of the chromatogram, away from interfering matrix components.[6]
-
Q4: What are the best practices for handling and storing this compound to ensure its stability?
A4: Proper handling and storage are essential to maintain the integrity of your EE-d4 internal standard.
-
Storage: EE-d4 should be stored at the temperature recommended by the manufacturer, typically at -20°C or -80°C for long-term storage.[9]
-
Stock Solutions: Prepare stock solutions in a suitable organic solvent like methanol.[10] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[9]
-
Working Solutions: Prepare fresh working solutions from the stock solution for each analytical run.
-
Light Sensitivity: Protect the standard and its solutions from direct light, as estrogens can be light-sensitive.
-
Documentation: Keep a detailed log of the preparation and use of your internal standard solutions.
Quantitative Data Summary
The following table summarizes reported recovery percentages for Ethynyl Estradiol and its deuterated internal standard under various experimental conditions.
| Analyte/Internal Standard | Extraction Method | Matrix | Average Recovery (%) | Reference |
| Ethinyl Estradiol | Protein Precipitation & LLE | Human Plasma | 68.03 - 84.74 | [7] |
| Ethinyl Estradiol-d4 | SPE & LLE | Human Plasma | 68.48 | [11] |
| Ethinyl Estradiol | SOLA SCX SPE | Human Plasma | 91.3 | |
| Ethinyl Estradiol-d4 | SOLA SCX SPE | Human Plasma | 88.4 | [6] |
| Ethinyl Estradiol | LLE, Derivatization, Mixed-mode SPE | Human Plasma | >85 (initial), optimized |
Experimental Protocols
Below are detailed methodologies for key experiments involving the analysis of this compound.
Protocol 1: Sample Preparation using SPE and LLE
This protocol is based on a method for the determination of Ethinyl Estradiol in human plasma.[11]
-
Spiking: To 500 µL of human plasma, add the appropriate amount of Ethinyl Estradiol standard solution and a fixed amount of this compound internal standard solution.
-
Protein Precipitation: Add a protein precipitation agent (e.g., acetonitrile) and vortex to mix. Centrifuge to pellet the precipitated proteins.
-
Solid-Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the supernatant from the protein precipitation step onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent to remove polar impurities.
-
Elute the analyte and internal standard with a suitable elution solvent (e.g., acetonitrile).
-
-
Liquid-Liquid Extraction (LLE):
-
To the eluate from the SPE step, add an immiscible organic solvent (e.g., tert-butyl methyl ether - TBME).
-
Vortex thoroughly to ensure efficient extraction into the organic phase.
-
Centrifuge to separate the aqueous and organic layers.
-
-
Evaporation and Reconstitution:
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis
This protocol provides typical parameters for the chromatographic separation and mass spectrometric detection of Ethinyl Estradiol and EE-d4.[11][12]
-
Liquid Chromatography (LC):
-
Column: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.[11]
-
Mobile Phase A: 0.1% Formic Acid in Water or a buffer such as 2mM Ammonium Formate.[11]
-
Mobile Phase B: Acetonitrile or a mixture of Acetonitrile and Methanol.[11][12]
-
Flow Rate: 0.3 - 0.4 mL/min.[11]
-
Gradient: A suitable gradient elution to separate the analyte from matrix components.
-
Injection Volume: 10 - 35 µL.[12]
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode, especially after derivatization.[7][12]
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example for dansyl-derivatized):
-
Source Parameters: Optimize source temperature, gas flows (nebulizer, drying, curtain), and electrospray voltage for maximum signal intensity.[12]
-
Visualizations
The following diagrams illustrate key workflows and decision-making processes for addressing variability in this compound recovery.
References
- 1. gtfch.org [gtfch.org]
- 2. eijppr.com [eijppr.com]
- 3. mdpi.com [mdpi.com]
- 4. Effect of inorganic nanoparticles on 17β-estradiol and 17α-ethynylestradiol adsorption by multi-walled carbon nanotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Determination of Ethinyl Estradiol and Levonorgestrel in Human Plasma with Prednisone as Internal Standard Using Ultra-performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. ijpsr.com [ijpsr.com]
- 12. lcms.cz [lcms.cz]
Validation & Comparative
Harnessing Isotope Dilution: A Comparative Guide to Ethinyl Estradiol Bioanalysis Using Ethinyl Estradiol-d4
In the landscape of bioanalysis, the accurate quantification of potent synthetic estrogens like Ethinyl Estradiol (EE) is paramount for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. Given its very low circulating plasma concentrations, typically in the picogram per milliliter (pg/mL) range, developing highly sensitive and robust analytical methods is a significant challenge. This guide provides a comparative overview of validated analytical methods for Ethinyl Estradiol, with a focus on the advantages of employing a stable isotope-labeled internal standard, Ethinyl Estradiol-d4 (EE-d4), in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows.
The use of a deuterated internal standard like EE-d4 is considered the gold standard in quantitative mass spectrometry.[1] Because EE-d4 is chemically identical to the analyte, it co-elutes chromatographically and experiences similar ionization effects and potential losses during sample preparation. This co-behavior allows for effective correction of matrix effects and variations in extraction recovery, leading to superior accuracy and precision compared to methods using other internal standards or older techniques like radioimmunoassay.[1][2]
Comparative Performance of Analytical Methods
The performance of an analytical method is defined by key validation parameters. The following tables summarize and compare these parameters from various published LC-MS/MS methods for Ethinyl Estradiol quantification in human plasma. Method A represents a typical high-sensitivity method utilizing EE-d4 as the internal standard, while Method B represents an alternative approach using a different, non-isotope labeled internal standard (e.g., Prednisone).[3]
Table 1: Method Performance Comparison
| Parameter | Method A: With Ethinyl Estradiol-d4 IS | Method B: With Prednisone IS[3] |
| Linearity Range | 2.5 - 500 pg/mL[4] | 5 - 500 pg/mL[3] |
| Lower Limit of Quantification (LLOQ) | 2.5 pg/mL[4] | 5 pg/mL[3] |
| Intra-day Precision (% CV) | < 19.74%[5][6] | < 2.17% (at LLOQ) |
| Inter-day Precision (% CV) | < 19.74%[5][6] | Not explicitly stated |
| Accuracy / Recovery | Mean Extraction Recovery: 68.48%[5][6] | Mean Extraction Recovery: 68.03% - 84.74%[3] |
| Correlation Coefficient (r²) | ≥ 0.9942[5][6] | > 0.99 |
As the data indicates, methods incorporating EE-d4 can achieve exceptionally low limits of quantification, reaching down to 1 or 2.5 pg/mL, which is crucial for accurately capturing the pharmacokinetic profile of Ethinyl Estradiol.[4]
The Principle of Isotope Dilution Mass Spectrometry
The core advantage of using Ethinyl Estradiol-d4 lies in the principle of isotope dilution. The workflow diagram below illustrates how this stable-isotope labeled internal standard is used to ensure accurate quantification throughout the analytical process.
Experimental Protocols
Detailed and validated protocols are critical for reproducible results. Below are representative methodologies for the quantification of Ethinyl Estradiol using Ethinyl Estradiol-d4 as an internal standard, synthesized from published studies.[4][5][6]
1. Sample Preparation: Extraction and Derivatization
-
Objective: To extract Ethinyl Estradiol and the EE-d4 internal standard from the plasma matrix and enhance their ionization efficiency for MS detection.
-
Protocol:
-
Spiking: To 1 mL of human plasma, add a precise volume of Ethinyl Estradiol-d4 solution (the internal standard).
-
Liquid-Liquid Extraction (LLE): Add methyl t-butyl ether (MTBE), vortex, and centrifuge to separate the organic and aqueous layers. Transfer the organic layer containing the analyte and internal standard to a new tube.[4]
-
Derivatization: Evaporate the solvent. Reconstitute the residue and add dansyl chloride to derivatize the analytes. This step adds an easily ionizable group, significantly boosting sensitivity in the mass spectrometer.[4][7]
-
Clean-up: Perform a back-extraction using hexane to further clean the sample.[4] Alternatively, Solid Phase Extraction (SPE) using cartridges like SOLA SCX can be employed for extraction and post-derivatization clean-up.[8]
-
Final Step: Evaporate the final solvent and reconstitute the residue in the mobile phase for injection.
-
2. LC-MS/MS Analysis
-
Objective: To chromatographically separate Ethinyl Estradiol from other matrix components and detect it with high specificity and sensitivity.
-
Protocol:
-
Liquid Chromatography (LC):
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Heated Electrospray Ionization (H-ESI) in positive ion mode.[6][8]
-
Detection Mode: Multiple Reaction Monitoring (MRM). This highly specific technique monitors a predefined parent ion to product ion transition for both the analyte and the internal standard.
-
MRM Transitions (Post-Derivatization):
-
-
Logical Framework: The Advantage of Isotope-Labeled Standards
The choice of an internal standard is a critical decision in method development. The diagram below outlines the rationale for selecting a stable isotope-labeled internal standard like Ethinyl Estradiol-d4 over other alternatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Measurement of ethynyloestradiol by radioimmunoassay and by isotope dilution-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of Ethinyl Estradiol and Levonorgestrel in Human Plasma with Prednisone as Internal Standard Using Ultra-performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of a high-sensitivity liquid chromatography/tandem mass spectrometry (LC/MS/MS) method with chemical derivatization for the determination of ethinyl estradiol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijpsr.com [ijpsr.com]
- 7. lcms.cz [lcms.cz]
- 8. assets.fishersci.com [assets.fishersci.com]
A Researcher's Guide to Internal Standards for Ethynyl Estradiol Quantification: A Comparative Analysis
For researchers, scientists, and drug development professionals, the precise and accurate quantification of ethynyl estradiol (EE2) in biological matrices is paramount. The selection of an appropriate internal standard (IS) is a critical factor in achieving reliable data in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides an objective comparison of Ethynyl Estradiol-d4 (EE2-d4) with other common types of internal standards, supported by experimental data and principles of bioanalysis.
Overview of Internal Standard Selection
An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including sample preparation, chromatography, and ionization, thereby compensating for any variability. The most common choices for an internal standard in LC-MS/MS are stable isotope-labeled (SIL) analogs of the analyte, such as deuterated or 13C-labeled compounds. A less common, but sometimes utilized alternative, is a structural analog or an unrelated compound.
This guide compares the following classes of internal standards for ethynyl estradiol analysis:
-
Deuterated Analog: this compound (EE2-d4)
-
13C-Labeled Analog: (e.g., a hypothetical Ethynyl Estradiol-13Cx)
-
Structural Analog/Unrelated Compound: (e.g., Prednisone)
Logical Comparison of Internal Standard Types
The choice of an internal standard involves a trade-off between cost, availability, and analytical performance. The following diagram illustrates the key considerations.
Caption: Logical flow for selecting an internal standard for ethynyl estradiol analysis.
Performance Data: A Comparative Overview
The following table summarizes the key performance characteristics of different internal standard types. While direct head-to-head experimental data for all types in a single study is scarce, this comparison is based on published method validation data and established principles in mass spectrometry.[1][2][3][4][5]
| Parameter | This compound (Deuterated) | 13C-Labeled EE2 (Theoretical) | Prednisone (Structural Analog) | Significance & Rationale |
| Chromatographic Co-elution | May elute slightly earlier than the unlabeled analyte.[1] | Expected to co-elute perfectly with the unlabeled analyte.[2] | Elutes at a different retention time.[6] | Perfect co-elution is crucial for accurate compensation of matrix effects, which can vary across a chromatographic peak. A 13C-standard is most likely to experience the exact same matrix effects.[5] |
| Matrix Effect Compensation | Generally good, but can be incomplete if a significant chromatographic shift occurs.[2] | Considered the "gold standard" for providing the most accurate compensation.[1] | May not accurately reflect the matrix effects experienced by the analyte due to different physicochemical properties and elution times. | The IS must respond to ionization suppression or enhancement in the same way as the analyte for accurate quantification. |
| Isotopic Stability | Generally stable, but the risk of H/D exchange exists if deuterium atoms are in exchangeable positions. EE2-d4 is labeled at stable positions (2,4,16,16).[7][8] | Highly stable with no risk of isotope exchange.[3][5] | Not applicable. | Label stability is critical to prevent the conversion of the IS to the unlabeled analyte, which would compromise accuracy. |
| Cost & Availability | Generally more cost-effective and widely available than 13C-labeled analogs.[3][4] | Typically more expensive due to more complex synthesis.[4] | Often inexpensive and readily available.[6] | Budget and accessibility are practical considerations in method development. |
Quantitative Data from Published Methods
The tables below summarize validation parameters from studies utilizing this compound and Prednisone as internal standards for EE2 quantification in human plasma.
Table 1: Method Performance using this compound as Internal Standard
| Parameter | Study 1[9][10] | Study 2[11] | Study 3[12] |
| Matrix | Human K2-EDTA Plasma | Human Plasma | Human Plasma |
| Linearity Range (pg/mL) | 5.0 - 308.6 | 4.0 - 500 | 5 - 200 |
| Correlation Coefficient (r) | ≥ 0.9942 | Not specified | r² = 0.997 |
| Mean Extraction Recovery (%) | 68.48% | Not specified | Within acceptance limits |
| Precision (% CV) | < 19.74% | < 6.8% (Inter-day) | Within acceptance limits |
| Accuracy (% Change/RE) | 90.63% to 101.44% | < 5.9% (Inter-day) | Within acceptance limits |
Table 2: Method Performance using Prednisone as Internal Standard
| Parameter | Study 4[6] |
| Matrix | Human Plasma |
| Linearity Range (pg/mL) | 5 - 500 |
| Correlation Coefficient (r) | > 0.98 |
| LLOQ (pg/mL) | 5 |
| Precision (% CV at LLOQ) | 2.17% |
| Accuracy (% diff at LLOQ) | < 20% |
Experimental Protocols
A robust and reliable bioanalytical method is the foundation of accurate quantification. Below is a typical experimental protocol for the analysis of ethynyl estradiol in human plasma using EE2-d4 as an internal standard, based on published literature.[9][12]
Bioanalytical Workflow using Internal Standard
Caption: A typical bioanalytical workflow for ethynyl estradiol in plasma.
Detailed Experimental Methodology
1. Preparation of Stock and Working Solutions:
-
Analyte Stock Solution: Prepare a stock solution of Ethynyl Estradiol (e.g., 400 µg/mL) in methanol.[9]
-
Internal Standard Stock Solution: Prepare a stock solution of this compound (e.g., 100 µg/mL or 400 µg/mL) in methanol.[9][12]
-
Working Solutions: Prepare working solutions for calibration standards and quality controls (QCs) by serially diluting the stock solutions with an appropriate solvent mixture (e.g., methanol/water).
2. Sample Preparation (Solid Phase Extraction - SPE):
-
Sample Pre-treatment: Take a specific volume of plasma (e.g., 475 µL), add the internal standard solution (e.g., 50 µL), and the appropriate analyte spiking solution for calibration standards and QCs. Dilute the sample with a buffer such as 5 mM ammonium formate.[12]
-
SPE Cartridge Conditioning: Condition an SPE cartridge (e.g., SOLA SCX) with methanol followed by water.[12]
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with aqueous methanol solutions (e.g., 5% methanol, then 20% methanol) to remove interferences.[12]
-
Elution: Elute the analyte and internal standard with an appropriate solvent (e.g., 100% methanol).[12]
-
Dry Down & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
3. Optional Derivatization:
-
To enhance sensitivity, derivatization can be performed. After drying down the sample, reconstitute in a sodium bicarbonate buffer. Add a solution of dansyl chloride in acetone and incubate at 60 °C. This step adds a readily ionizable group to the molecule.[12]
4. LC-MS/MS Conditions:
-
LC Column: A reverse-phase C18 column is commonly used (e.g., SB C18 HT, 50mm x 3.0mm, 1.8 µm).[9]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 2 mM Ammonium Formate) and an organic solvent (e.g., Acetonitrile).[9]
-
Flow Rate: A typical flow rate is around 0.300 mL/min.[9]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray Ionization (ESI) in positive mode, especially after derivatization.[9][12]
-
MRM Transitions:
Conclusion
-
This compound is a robust and widely accepted internal standard for the bioanalysis of ethynyl estradiol. It provides good accuracy and precision and is a cost-effective choice for routine analysis.[9][10]
-
13C-labeled internal standards are considered the "gold standard" due to their near-perfect co-elution with the analyte, which offers the most reliable compensation for matrix effects.[1][2] Their higher cost may be justified in methods requiring the highest level of accuracy and for challenging matrices.[4]
-
Structural analogs like Prednisone can be used but are less ideal. Differences in physicochemical properties can lead to varied extraction recovery and matrix effects, potentially compromising data accuracy. Their use is often a compromise driven by cost or availability.
For most applications, This compound represents an excellent balance of performance and cost. However, for assays where matrix effects are particularly challenging or where the highest possible accuracy is required, a 13C-labeled internal standard would be the superior choice.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of Ethinyl Estradiol and Levonorgestrel in Human Plasma with Prednisone as Internal Standard Using Ultra-performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 17-α-Ethynylestradiol (2,4,16,16-Dâ, 97-98%) - Cambridge Isotope Laboratories, DLM-4691-0.01 [isotope.com]
- 9. researchgate.net [researchgate.net]
- 10. ijpsr.com [ijpsr.com]
- 11. researchgate.net [researchgate.net]
- 12. assets.fishersci.com [assets.fishersci.com]
A Comparative Guide to the Cross-Validation of Bioanalytical Methods for Ethynyl Estradiol Using Ethynyl Estradiol-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Ethynyl Estradiol (EE) in biological matrices, with a specific focus on the use of Ethynyl Estradiol-d4 as an internal standard (IS). The cross-validation of bioanalytical methods is a critical step in drug development, ensuring data integrity and reliability when multiple methods are employed across different studies or laboratories. This document outlines key performance characteristics of various methodologies, supported by experimental data, to aid researchers in selecting and validating appropriate analytical techniques.
Comparative Performance of Bioanalytical Methods
The selection of a bioanalytical method for Ethynyl Estradiol, a potent synthetic estrogen, is challenged by the need for high sensitivity due to its low dosage in pharmaceutical formulations and the presence of interfering endogenous steroids.[1] The use of a deuterated internal standard like this compound is a common strategy to ensure accuracy and precision in LC-MS/MS-based quantification.[2][3]
Below is a summary of performance data from different validated LC-MS/MS methods for the analysis of Ethynyl Estradiol.
| Parameter | Method A | Method B | Method C |
| Linearity Range (pg/mL) | 5.000 – 308.560[2][3] | 1 - 1000[1] | 5 - 100[4] |
| Correlation Coefficient (r²) | ≥ 0.9942[2][3] | 0.999[1] | Not Specified |
| Lower Limit of Quantification (LLOQ) (pg/mL) | 5.000[2] | 1[5] | 1[4] |
| Mean Extraction Recovery (%) | 68.48[2][3] | 93 (LLE) | Not Specified |
| Intra-day Precision (% CV) | < 19.74[2][3] | Not Specified | Not Specified |
| Inter-day Precision (% CV) | < 19.74[2][3] | Not Specified | Not Specified |
| Accuracy (%) | 91.80 to 101.20 (Room Temp), 90.63 to 101.44 (5°C)[2][3] | 96 (QC samples)[1] | Not Specified |
| Internal Standard | This compound[2][3] | Estradiol-d4[5] | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for the replication and cross-validation of bioanalytical assays. Below are representative protocols for sample preparation and analysis.
Method A: SPE followed by LLE and LC-MS/MS Analysis[2][3]
-
Sample Preparation:
-
Solid Phase Extraction (SPE): Human K2-EDTA plasma samples containing Ethynyl Estradiol and the internal standard, this compound, undergo an initial clean-up using SPE.
-
Liquid-Liquid Extraction (LLE): The eluate from the SPE step is then subjected to LLE using tert-Butyl methyl ether (TBME).
-
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
Method B: LLE with Derivatization and UPLC-MS/MS Analysis[5][6]
-
Sample Preparation:
-
Liquid-Liquid Extraction (LLE): 500 µL of human plasma containing EE and the internal standard, estradiol-d4, are extracted with 2 mL of 75/25 hexane/ethyl acetate (v/v).[5][6]
-
Derivatization: The dried extract is reconstituted and derivatized to improve sensitivity.[5]
-
Mixed-Mode SPE: A subsequent clean-up step using mixed-mode SPE is performed to remove remaining interferences.
-
-
Chromatographic Conditions:
-
Instrument: UPLC-MS/MS system
-
Column: Not explicitly specified in the provided text, but various columns are often tested.
-
-
Mass Spectrometric Conditions:
-
Detection Mode: Sensitive MS detection with a limit of detection (LOD) of 1 pg/mL.
-
Cross-Validation Workflow
Cross-validation is essential when bioanalytical methods are transferred between laboratories or when different methods are used within the same study.[7] The process involves a systematic comparison of the performance of the methods to ensure the consistency and reliability of the analytical results.
Caption: Workflow for the cross-validation of two bioanalytical methods.
The successful cross-validation of bioanalytical methods for Ethynyl Estradiol using this compound as an internal standard is paramount for the integrity of pharmacokinetic and other clinical studies. This guide provides a foundational comparison to assist in the selection and validation of robust and reliable analytical methods.
References
- 1. Challenges in developing an ultra-sensitive bioanalytical method for ethinylestradiol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsr.com [ijpsr.com]
- 3. researchgate.net [researchgate.net]
- 4. LBA and LC-MS/MS Bioanalytical Method List | Anapharm Bioanalytics [anapharmbioanalytics.com]
- 5. waters.com [waters.com]
- 6. waters.com [waters.com]
- 7. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Analytical Landscape: An Inter-laboratory Perspective on Ethynyl Estradiol-d4 Quantification
Comparative Performance of Validated LC-MS/MS Methods
The following table summarizes the performance characteristics of different LC-MS/MS methods developed and validated for the quantification of Ethynyl Estradiol using Ethynyl Estradiol-d4 as an internal standard. The data is collated from various independent studies to facilitate a cross-method comparison.
| Parameter | Method 1 [1][2] | Method 2 [3] | Method 3 [4] |
| Linearity Range (pg/mL) | 5.000 – 308.560 | 5 - 200 | Not explicitly stated, LLOQ is 1.0 |
| Correlation Coefficient (r²) | ≥ 0.9942 | Not explicitly stated | Not explicitly stated |
| Lower Limit of Quantification (LLOQ) (pg/mL) | 5.000 | 5 | 1.0 |
| Intra-day Precision (% CV) | < 19.74% | Not explicitly stated | Not explicitly stated |
| Inter-day Precision (% CV) | < 19.74% | Not explicitly stated | Not explicitly stated |
| Accuracy/Reproducibility (%) | 91.80 to 101.20 (Room Temp), 90.63 to 101.44 (5 ºC) | High precision achieved | Not explicitly stated |
| Mean Extraction Recovery (%) | 68.48 | High extraction efficiency | Not explicitly stated |
| Internal Standard | Ethinyl Estradiol-d4[1][2] | Ethinyl Estradiol-d4[3] | D4-Dansyl-Ethinyl Estradiol[4] |
Detailed Experimental Protocols
A critical aspect of any analytical method is the detailed experimental protocol. Below are the methodologies employed in the referenced studies.
Method 1: LC-MS/MS with SPE and LLE [1][2]
-
Sample Preparation: Solid Phase Extraction (SPE) followed by Liquid-Liquid Extraction (LLE) with tert-Butyl methyl ether (TBME).
-
Chromatography:
-
Instrument: LC/MS/MS-API-5500.
-
Column: SB C18 HT (50mm×3.0mm) 1.8 µm.
-
Mobile Phase: Acetonitrile: 2 mM Ammonium Formate Buffer (80:20 v/v).
-
Flow Rate: 0.300 ml/min.
-
-
Mass Spectrometry:
-
Interface: Turbo ion spray.
-
Ionization Mode: Positive ions.
-
Detection: Multiple Reaction Monitoring (MRM) mode.
-
Method 2: LC-MS/MS with SPE and Derivatization [3]
-
Sample Preparation: Initial extraction from human plasma using SOLA SCX SPE, followed by derivatization, and an additional clean-up step with SOLA SCX SPE.
-
Chromatography:
-
Column: Syncronis C18 50 mm × 2.1 mm, 1.7 µm.
-
-
Mass Spectrometry:
-
Instrument: TSQ Vantage system.
-
Ion Source: HESI-2.
-
Polarity: Positive.
-
Spray Voltage: 3500 V.
-
Vaporizer Temperature: 500 °C.
-
Capillary Temperature: 375 °C.
-
Method 3: Highly Sensitive LC-MS/MS with Derivatization [4]
-
Sample Preparation: Derivatization of Ethinyl Estradiol with Dansyl Chloride to enhance electrospray ionization.
-
Chromatography:
-
Instrument: Shimadzu Nexera with 30AC auto sampler system.
-
Column: C18 (50 x 2.1 mm, 5 μm) maintained at 30°C.
-
Mobile Phase: Gradient elution with 5mM Ammonium Formate buffer (A) and acetonitrile:methanol (B).
-
Flow Rate: 300 μL/min.
-
Injection Volume: 10 μL.
-
-
Mass Spectrometry:
-
Instrument: SCIEX Triple Quad™ 5500 LC/MS/MS system.
-
Visualizing the Workflow and Logic
To better understand the processes involved in this compound quantification and inter-laboratory comparisons, the following diagrams illustrate a typical experimental workflow and the logical structure of a comparative study.
Caption: General experimental workflow for the quantification of Ethynyl Estradiol using EE-d4 internal standard.
Caption: Logical flow of a typical inter-laboratory comparison study for analytical method validation.
References
The Gold Standard for Bioanalysis: Ethynyl Estradiol-d4's Precision and Accuracy in Quality Control
In the landscape of bioanalytical research and drug development, the quantification of synthetic estrogens like ethinyl estradiol (EE) in biological matrices demands the utmost accuracy and precision. The choice of an appropriate internal standard is paramount to achieving reliable and reproducible results, particularly in regulated environments. This guide provides a comprehensive comparison of Ethynyl Estradiol-d4 against alternative internal standards, supported by experimental data, to inform best practices for researchers, scientists, and drug development professionals.
Executive Summary
This compound, a stable isotope-labeled (SIL) internal standard, consistently demonstrates superior performance in correcting for variability during sample preparation and analysis. Its near-identical physicochemical properties to the parent analyte, ethinyl estradiol, ensure it effectively tracks the analyte through extraction, derivatization, and chromatographic separation. This guide presents data from various studies that highlight the exceptional accuracy and precision achieved with this compound in quality control (QC) samples. In comparison, while alternative internal standards like other deuterated analogs (e.g., Estradiol-d4) or non-deuterated structural analogs (e.g., Prednisone) can be employed, they may introduce a greater degree of variability and require more extensive validation to ensure data integrity.
Performance Comparison of Internal Standards
The selection of an internal standard is a critical step in the development of robust bioanalytical methods. The ideal internal standard should co-elute with the analyte, have similar extraction recovery, and experience the same matrix effects.[1]
This compound (Deuterated Analyte Analog)
As a deuterated analog, this compound is the gold standard for the quantification of ethinyl estradiol.[1] Its chemical structure is identical to the analyte, with the exception of four deuterium atoms, which provides a mass shift for detection by mass spectrometry without significantly altering its chemical behavior. This ensures that it closely mimics the analyte during all stages of the analytical process, leading to highly accurate and precise results.
Alternative Internal Standards
-
Estradiol-d4 (Deuterated Structural Analog): Another deuterated option, Estradiol-d4, has been used as an internal standard for ethinyl estradiol analysis. While it shares structural similarities and the benefits of deuterium labeling, subtle differences in its chemical properties compared to ethinyl estradiol could potentially lead to variations in extraction efficiency and chromatographic behavior.
-
Prednisone (Non-Deuterated Structural Analog): In cases where a deuterated analog is not available or cost-prohibitive, a structurally similar, non-deuterated compound like Prednisone may be used.[2][3] However, this approach presents a higher risk of differential extraction recovery and matrix effects, which can compromise the accuracy and precision of the assay. Rigorous validation is crucial to demonstrate that the internal standard adequately tracks the analyte's behavior.[1]
Quantitative Data Comparison
The following tables summarize the accuracy and precision data from studies utilizing this compound and an alternative, Prednisone, as internal standards for the quantification of ethinyl estradiol in human plasma.
Table 1: Accuracy and Precision of Ethynyl Estradiol Quantification using this compound as an Internal Standard
| Quality Control (QC) Level | Concentration (pg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Accuracy (%RE) | Reference |
| Low | 15 | 10.86 | 19.74 | -1.58 | -4.62 | [4] |
| Medium | 200 | 1.58 | 4.62 | 3.15 | 1.95 | [4] |
| High | 400 | 4.89 | 6.88 | 5.56 | 3.89 | [4] |
Data presented as reported in the referenced study. %CV = Coefficient of Variation; %RE = Relative Error.
Table 2: Accuracy and Precision of Ethinyl Estradiol Quantification using Prednisone as an Internal Standard
| Quality Control (QC) Level | Concentration (pg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Accuracy (%RE) | Reference |
| Low | 15 | 2.56 | 4.31 | 1.07 | 2.40 | [3] |
| Medium | 200 | 5.86 | 3.86 | -2.15 | -1.45 | [3] |
| High | 400 | 7.35 | 4.45 | -3.00 | -2.38 | [3] |
Data presented as reported in the referenced study. %CV = Coefficient of Variation; %RE = Relative Error.
Experimental Protocols
A typical bioanalytical workflow for the quantification of ethinyl estradiol in plasma using an internal standard involves several key steps.
Experimental Workflow: Bioanalysis of Ethinyl Estradiol
Caption: Bioanalytical workflow for ethinyl estradiol quantification.
Detailed Methodologies:
-
Sample Preparation:
-
Internal Standard Spiking: A known concentration of the internal standard (e.g., this compound) is added to the plasma samples, calibrators, and quality controls.[3][5]
-
Extraction: The analyte and internal standard are extracted from the plasma matrix. This is commonly achieved through liquid-liquid extraction (LLE) with an organic solvent like methyl tert-butyl ether (MTBE) or a combination of hexane and ethyl acetate, or through solid-phase extraction (SPE).[5]
-
Derivatization: To enhance the sensitivity of detection by mass spectrometry, ethinyl estradiol is often derivatized. A common derivatizing agent is dansyl chloride, which adds a readily ionizable group to the molecule.[3][6]
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: The extracted and derivatized sample is injected into a liquid chromatography system. A C18 column is typically used to separate ethinyl estradiol and its internal standard from other matrix components.[4][7] The mobile phase often consists of a mixture of acetonitrile and an aqueous buffer.[7]
-
Mass Spectrometric Detection: The separated compounds are introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode to specifically detect the precursor and product ions of both the analyte and the internal standard.[3][5]
-
-
Data Analysis:
-
Quantification: The concentration of ethinyl estradiol in the samples is determined by calculating the ratio of the analyte peak area to the internal standard peak area and comparing this ratio to a calibration curve.
-
Logical Comparison of Internal Standard Types
The choice of internal standard has a direct impact on the quality and reliability of the analytical data. The following diagram illustrates the logical relationships and key considerations when selecting an internal standard.
Caption: Comparison of internal standard types and their properties.
Conclusion
For the quantitative analysis of ethinyl estradiol in quality control samples, this compound stands out as the superior choice for an internal standard. Its use leads to bioanalytical methods with high accuracy and precision, ensuring the reliability of pharmacokinetic and bioequivalence studies. While alternative internal standards can be utilized, they necessitate more rigorous validation to mitigate the potential for analytical bias. The experimental data strongly supports the adoption of a stable isotope-labeled internal standard, like this compound, as a best practice in regulated bioanalysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of Ethinyl Estradiol and Levonorgestrel in Human Plasma with Prednisone as Internal Standard Using Ultra-performance Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of Ethinyl Estradiol and Levonorgestrel in Human Plasma with Prednisone as Internal Standard Using Ultra-performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of a high-sensitivity liquid chromatography/tandem mass spectrometry (LC/MS/MS) method with chemical derivatization for the determination of ethinyl estradiol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpsr.com [ijpsr.com]
Navigating the Nuances of Ethynyl Estradiol-d4 Quantification: A Comparative Guide to Linearity and Range Determination
For researchers, scientists, and drug development professionals, accurate quantification of ethynyl estradiol (EE) and its deuterated internal standard, ethynyl estradiol-d4 (EE-d4), is paramount for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. The linearity and range of an assay are critical parameters that define its reliability. This guide provides a comparative overview of different liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for EE-d4 analysis, with a focus on their established linearity and analytical range, supported by experimental data from published studies.
Performance Comparison of LC-MS/MS Assays
The following table summarizes the linearity and range of various LC-MS/MS methods developed for the quantification of ethynyl estradiol, using EE-d4 as an internal standard. These methods employ different sample preparation techniques and instrumentation, leading to variations in their performance characteristics.
| Method | Linearity Range (pg/mL) | Correlation Coefficient (r²) | Lower Limit of Quantification (LLOQ) (pg/mL) | Sample Preparation | Instrumentation | Reference |
| Method 1 | 2.5 - 500 | > 0.99 | 2.5 | Liquid-Liquid Extraction (LLE) & Derivatization | LC/MS/MS | [1] |
| Method 2 | 5.0 - 308.56 | ≥ 0.9942 | 5.0 | Solid-Phase Extraction (SPE) followed by LLE | API 5500 LC/MS/MS | [2][3][4] |
| Method 3 | 5 - 200 | 0.997 | 5 | SPE & Derivatization | TSQ Vantage Mass Spectrometer | [5] |
| Method 4 | 2.5 - 100 | Not Specified | 2.5 | LLE & Derivatization | Waters Xevo TQ-S system | [6] |
| Method 5 | 1 - (not specified) | 0.999 | 1 | LLE, Derivatization & SPE | Triple Quadrupole MS | [7] |
| Method 6 | 5 - 500 | > 0.9992 | 5 | LLE followed by online SPE | HPLC-APPI-MS/MS | [8] |
Detailed Experimental Protocols
The methodologies employed in these assays are crucial for achieving the reported linearity and sensitivity. Below are detailed protocols for some of the key experiments.
Method 1: High-Sensitivity LC/MS/MS with Chemical Derivatization
-
Sample Preparation:
-
1 mL of human plasma is used.
-
Ethynyl estradiol and the internal standard, this compound, are extracted from the plasma matrix using methyl t-butyl ether.
-
The extracted analytes are derivatized with dansyl chloride.
-
A back-extraction into hexane is performed.
-
The hexane phase is evaporated to dryness and the residue is reconstituted before injection into the LC-MS/MS system.[1]
-
-
Chromatography:
-
Mass Spectrometry:
Method 2: SPE and LLE followed by LC-MS/MS
-
Sample Preparation:
-
Chromatography:
-
Mass Spectrometry:
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the workflows for determining linearity and range in this compound assays.
Caption: Workflow for Linearity and Range Determination.
References
- 1. Development and validation of a high-sensitivity liquid chromatography/tandem mass spectrometry (LC/MS/MS) method with chemical derivatization for the determination of ethinyl estradiol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsr.com [ijpsr.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. ESTIMATING SYSTEMIC EXPOSURE TO ETHINYL ESTRADIOL FROM AN ORAL CONTRACEPTIVE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Challenges in developing an ultra-sensitive bioanalytical method for ethinylestradiol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Ethynyl Estradiol-d4: A Comparative Guide to its Specificity and Selectivity in Complex Matrices
For researchers, scientists, and drug development professionals, the accurate quantification of synthetic estrogens like Ethynyl Estradiol (EE) in complex biological matrices is paramount. The use of a stable isotope-labeled internal standard is crucial for achieving reliable and reproducible results, compensating for variations in sample preparation and instrument response. Ethynyl Estradiol-d4 (EE-d4), a deuterated analog of EE, has emerged as a gold standard for bioanalytical assays. This guide provides a comprehensive comparison of its performance, supported by experimental data, and details the methodologies for its application.
Performance Comparison of this compound Based Methods
The use of this compound as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods consistently demonstrates high sensitivity, specificity, and reproducibility for the quantification of Ethynyl Estradiol in human plasma. The data summarized below is collated from various validated bioanalytical methods.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Lower Limit of Quantification (LLOQ) | 2.5 pg/mL[1] | 5.0 pg/mL[2][3] | 5.0 pg/mL | 4.0 pg/mL[4] |
| Linearity Range | 2.5 - 500 pg/mL[1] | 5.0 - 308.56 pg/mL[2][5] | 5.0 - 200 pg/mL | 4.0 - 500 pg/mL[4] |
| Correlation Coefficient (r²) | ≥ 0.9942[2][5] | Not Reported | ≥ 0.997 | Not Reported |
| Mean Extraction Recovery | Not Reported | 68.48%[2][5] | 91.3% (Analyte), 88.4% (IS) | Not Reported |
| Intra-day Precision (% CV) | < 19.74%[2][5] | < 10.86%[3] | < 15% | Not Reported |
| Inter-day Precision (% CV) | < 19.74%[2][5] | < 19.74%[3] | < 15% | Not Reported |
| Matrix Effect | Not explicitly quantified | IS normalized matrix factor: 1.03 | Negligible ion suppression or enhancement[6] | Not explicitly quantified |
Experimental Protocols
The high specificity and selectivity of this compound are best realized through optimized experimental protocols. Below are detailed methodologies commonly employed in its use for the bioanalysis of Ethynyl Estradiol.
Sample Preparation: Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE)
A robust sample preparation is critical to remove interfering substances from the complex matrix. A combination of SPE and LLE is often employed.
-
Solid Phase Extraction (SPE):
-
Conditioning: The SPE cartridge (e.g., SOLA SCX) is conditioned with methanol followed by water.
-
Loading: A pre-treated plasma sample (e.g., 1 mL plasma with 50 µL of internal standard solution) is loaded onto the cartridge.
-
Washing: The cartridge is washed with a series of aqueous/organic solvent mixtures (e.g., water/methanol) to remove polar interferences.
-
Elution: Ethynyl Estradiol and this compound are eluted with an appropriate organic solvent like methanol.
-
-
Liquid-Liquid Extraction (LLE):
-
The eluate from the SPE step is often subjected to LLE for further purification.
-
An immiscible organic solvent (e.g., methyl t-butyl ether, hexane) is added to the aqueous sample.
-
The mixture is vortexed to facilitate the transfer of the analytes to the organic phase.
-
The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase for LC-MS/MS analysis.[1][2]
-
Derivatization with Dansyl Chloride
To enhance the sensitivity of Ethynyl Estradiol, especially for detecting low pg/mL concentrations, derivatization with dansyl chloride is a common strategy. This process introduces a readily ionizable group to the molecule.[1]
-
The dried extract from the sample preparation step is reconstituted in a basic buffer (e.g., 100 mM sodium bicarbonate, pH 10.5).
-
A solution of dansyl chloride in acetone (e.g., 1 mg/mL) is added.
-
The mixture is incubated at an elevated temperature (e.g., 60°C for 30 minutes) to facilitate the reaction.
-
After cooling, the reaction mixture may be further purified by another extraction step before injection into the LC-MS/MS system.
LC-MS/MS Conditions
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used for separation (e.g., Luna C18, SB C18 HT).[1][2]
-
Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous component (e.g., water with 0.1% formic acid or 2 mM ammonium formate) and an organic solvent (e.g., acetonitrile) is common.[1][2]
-
Flow Rate: Typical flow rates range from 0.3 to 0.75 mL/min.[2]
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally used, especially after dansyl chloride derivatization.[2]
-
Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for both Ethynyl Estradiol and this compound.[2]
-
Visualizing the Workflow and Signaling Pathway
To better illustrate the experimental process and the biological context of Ethynyl Estradiol, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for the analysis of Ethynyl Estradiol.
Caption: Simplified signaling pathway of Ethinyl Estradiol.
Conclusion
The use of this compound as an internal standard provides a highly specific and selective method for the quantification of Ethynyl Estradiol in complex matrices. Its identical chemical properties and distinct mass ensure that it effectively mimics the behavior of the analyte during sample preparation and analysis, thereby correcting for any potential variability. The presented data and protocols underscore the robustness and reliability of methods employing this compound, making it an indispensable tool for pharmacokinetic, bioequivalence, and other drug development studies. The choice of an appropriate internal standard is a critical decision in bioanalysis, and the evidence strongly supports this compound as a superior option for Ethynyl Estradiol quantification.
References
- 1. What is the mechanism of Ethinyl Estradiol? [synapse.patsnap.com]
- 2. What is Ethinyl Estradiol used for? [synapse.patsnap.com]
- 3. Ethinyl Estradiol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. Frontiers | Non-Genomic Actions of Estrogens on the DNA Repair Pathways Are Associated With Chemotherapy Resistance in Breast Cancer [frontiersin.org]
- 5. Nongenomic effects of estradiol vs. the birth control estrogen ethinyl estradiol on signaling and cell proliferation in pituitary tumor cells, and differences in the ability of R-equol to neutralize or enhance these effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Robustness in LC-MS/MS Analysis of Ethinyl Estradiol: A Comparative Guide
For researchers, scientists, and drug development professionals relying on precise quantification of ethinyl estradiol, the robustness of the analytical method is paramount. This guide provides a comparative overview of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods utilizing Ethinyl Estradiol-d4 as an internal standard, with a focus on the critical aspects of robustness testing. The data presented here is synthesized from published experimental findings to aid in the selection and validation of reliable bioanalytical methods.
Comparative Performance of Validated LC-MS/MS Methods
The selection of an LC-MS/MS method for ethinyl estradiol quantification is often guided by key performance parameters. The following tables summarize validation data from various published methods, offering a snapshot of their capabilities.
| Method Reference | Linearity Range (pg/mL) | Lower Limit of Quantification (LLOQ) (pg/mL) | Instrument Platform |
| Udhayavani S, et al. (2017)[1][2] | 5.000 – 308.560 | 5.000 | API 5500 LC/MS/MS |
| Shou et al. (2004)[3][4] | 2.5 - 500 | 2.5 | Not Specified |
| Xiong et al. (2010)[5] | 5 - 2,000 | 5.0 | UPLC-MS/MS |
| Dara et al.[6] | 5 - 200 | 5 | TSQ Vantage MS/MS |
| Suryanarayana et al. (2017)[7] | 5 - 500 | 5 | UPLC-ESI-MS/MS |
Table 1: Linearity and Sensitivity of Various LC-MS/MS Methods for Ethinyl Estradiol. This table provides a comparative view of the linear dynamic range and the lowest quantifiable concentration for different validated methods.
| Method Reference | Intra-day Precision (% CV) | Inter-day Precision (% CV) | Accuracy (% Recovery) |
| Udhayavani S, et al. (2017)[1][8] | < 19.74% | < 19.74% | 91.80% to 101.20% (reproducibility)[1] |
| Suryanarayana et al. (2017)[8] | 1.58% to 10.86% | 4.62% to 19.74% | 86.91% - 103.15% (overall recovery)[8] |
| Dara et al.[6] | Within acceptance limits | Within acceptance limits | Within acceptance limits |
| Suryanarayana et al. (2017)[7] | Not specified | Not specified | 68.03% - 84.74% (extraction recovery)[7] |
Table 2: Precision and Accuracy Data. This table highlights the reproducibility and trueness of the methods, which are critical indicators of a method's reliability.
The Critical Role of Robustness Testing
Robustness testing is a deliberate variation of method parameters to assess the method's capacity to remain unaffected by such changes. It is a key component of method validation as per regulatory guidelines from bodies like the FDA.[9][10][11][12] A robust method ensures transferability between laboratories and instruments and guarantees reliability over the lifetime of the method.
Experimental Protocol for Robustness Testing
The following protocol outlines a systematic approach to robustness testing for an LC-MS/MS method for ethinyl estradiol analysis.
Objective: To evaluate the reliability of the LC-MS/MS method when subjected to deliberate, minor variations in key operational parameters.
Materials:
-
Calibrators and Quality Control (QC) samples (low, medium, and high concentrations) of ethinyl estradiol and Ethinyl Estradiol-d4.
-
Blank biological matrix (e.g., human plasma).
-
All necessary reagents and solvents for sample preparation and LC-MS/MS analysis.
Methodology:
-
Define Nominal Conditions: Establish the standard operating procedure (SOP) for the validated LC-MS/MS method. This includes specific settings for sample preparation, chromatographic separation, and mass spectrometric detection.
-
Identify and Vary Key Parameters: Select critical method parameters and define the range of variation for each. Common parameters to investigate include:
-
Chromatographic Conditions:
-
Mobile Phase Composition: ± 2% variation in the organic modifier.
-
Mobile Phase pH: ± 0.2 units.
-
Column Temperature: ± 5°C.
-
Flow Rate: ± 10%.
-
-
Sample Preparation:
-
Extraction Solvent Volume: ± 5%.
-
Incubation Time: ± 10%.
-
-
Mass Spectrometer Settings:
-
Source Temperature: ± 10°C.
-
Gas Flow Rates: ± 5%.
-
-
-
Experimental Design: Analyze a set of QC samples (n=3 for each concentration level) under each of the varied conditions. Compare the results against QC samples analyzed under the nominal (SOP) conditions.
-
Acceptance Criteria: The mean concentration and precision (%CV) of the QC samples under the varied conditions should not deviate by more than 15% from the nominal results.[13]
The following diagram illustrates the logical workflow of a robustness test.
Caption: Logical workflow for conducting a robustness test of an analytical method.
The Importance of a Stable Internal Standard: Ethinyl Estradiol-d4
The use of a stable isotope-labeled internal standard, such as Ethinyl Estradiol-d4, is crucial for a robust LC-MS/MS method.[14][15] Deuterated standards co-elute with the analyte and exhibit similar ionization behavior, effectively compensating for variations in sample preparation, injection volume, and matrix effects.[14][16] This leads to improved precision and accuracy, which are fundamental to a robust assay.
Sample Preparation and Derivatization Considerations
The journey to a robust method begins with sample preparation. For ethinyl estradiol, which is often present at very low concentrations in biological matrices, an efficient extraction and clean-up process is vital. Techniques like Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are commonly employed.[1][8] Furthermore, to enhance sensitivity, derivatization with reagents like dansyl chloride is a frequent strategy.[3][6][7] This chemical modification improves the ionization efficiency of ethinyl estradiol, leading to a lower LLOQ.[3][4]
The general experimental workflow from sample collection to final data analysis is depicted below.
Caption: General experimental workflow for the LC-MS/MS analysis of ethinyl estradiol.
References
- 1. ijpsr.com [ijpsr.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of a high-sensitivity liquid chromatography/tandem mass spectrometry (LC/MS/MS) method with chemical derivatization for the determination of ethinyl estradiol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Sensitive and Robust UPLC-MS/MS Method for Quantitation of Estrogens and Progestogens in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Determination of Ethinyl Estradiol and Levonorgestrel in Human Plasma with Prednisone as Internal Standard Using Ultra-performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. nalam.ca [nalam.ca]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. fda.gov [fda.gov]
- 13. ucimsf.ps.uci.edu [ucimsf.ps.uci.edu]
- 14. Steroid Hormone Analysis by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An LC-MS/MS Methodological Framework for Steroid Hormone Measurement from Human Serum [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Ethinyl Estradiol-d4 vs. Non-Deuterated Ethinyl Estradiol as an Internal Standard: A Comparative Guide
In the landscape of bioanalytical research and drug development, the precise and accurate quantification of analytes is paramount. For steroidal compounds like ethinyl estradiol, a synthetic estrogen widely used in oral contraceptives and hormone therapy, the choice of an appropriate internal standard in liquid chromatography-mass spectrometry (LC-MS) analysis is a critical determinant of data quality. This guide provides an objective comparison between the use of a deuterated internal standard, Ethinyl Estradiol-d4, and a non-deuterated structural analog, prednisone, for the quantification of ethinyl estradiol in biological matrices.
The Gold Standard: Deuterated Internal Standards
Deuterated internal standards are considered the gold standard in quantitative mass spectrometry.[1] By replacing specific hydrogen atoms with their heavier isotope, deuterium, these standards are chemically almost identical to the analyte of interest. This near-identical physicochemical behavior ensures they co-elute during chromatography and experience similar ionization effects, effectively compensating for variations in sample preparation, injection volume, and matrix effects.[2]
Performance Comparison: A Data-Driven Analysis
The following tables summarize key performance metrics from two separate validation studies, providing a comparative overview of Ethinyl Estradiol-d4 and a non-deuterated internal standard (prednisone) in the bioanalysis of ethinyl estradiol.
Table 1: Comparison of Linearity and Sensitivity
| Parameter | Ethinyl Estradiol-d4 as Internal Standard[3] | Prednisone as Internal Standard[4] |
| Linearity Range | 5.000 – 308.560 pg/mL | 5–500 pg/mL |
| Correlation Coefficient (r²) | ≥ 0.9942 | Not explicitly stated, but linearity was "acceptable" |
| Lower Limit of Quantification (LLOQ) | 5.000 pg/mL | 5 pg/mL |
Table 2: Comparison of Recovery and Matrix Effect
| Parameter | Ethinyl Estradiol-d4 as Internal Standard[3] | Prednisone as Internal Standard[4] |
| Mean Extraction Recovery of Ethinyl Estradiol | 68.48% | 68.03% - 84.74% |
| Matrix Effect | Not explicitly quantified, but the method showed good precision and accuracy, suggesting effective compensation. | Negligible ion suppression or enhancement was observed. |
Table 3: Comparison of Precision and Accuracy
| Parameter | Ethinyl Estradiol-d4 as Internal Standard[3] | Prednisone as Internal Standard[4] |
| Intra-day Precision (% CV) | < 19.74% | Not explicitly stated, but accuracy and precision were within acceptable criteria. |
| Inter-day Precision (% CV) | < 19.74% | Not explicitly stated, but accuracy and precision were within acceptable criteria. |
| Accuracy (% Recovery) | 90.63% to 101.44% | Within acceptable criteria. |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are summaries of the experimental protocols used in the referenced studies.
Protocol 1: Quantification of Ethinyl Estradiol using Ethinyl Estradiol-d4 Internal Standard[3]
This method utilizes a combination of solid-phase extraction (SPE) and liquid-liquid extraction (LLE) for sample preparation, followed by LC-MS/MS analysis.
-
Sample Preparation:
-
Plasma samples are subjected to SPE.
-
The eluate from SPE undergoes LLE with tert-butyl methyl ether (TBME).
-
-
Chromatography:
-
Column: SB C18 HT (50mm×3.0mm), 1.8 µm
-
Mobile Phase: Acetonitrile: 2 mM Ammonium Formate Buffer (80:20 v/v)
-
Flow Rate: 0.300 ml/min
-
-
Mass Spectrometry:
-
Instrument: LC/MS/MS-API-5500
-
Interface: Turbo ion spray
-
Ionization Mode: Positive ion
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Protocol 2: Quantification of Ethinyl Estradiol using Prednisone Internal Standard[4]
This method employs protein precipitation followed by LLE for sample clean-up before LC-MS/MS analysis.
-
Sample Preparation:
-
Protein precipitation of plasma samples.
-
LLE of the supernatant.
-
The residue is reconstituted and derivatized with dansyl chloride.
-
-
Chromatography:
-
Column: ACQUITY UPLC ethylene bridged hybrid C18 (1.7 μm, 2.1 × 50mm)
-
Mobile Phase: Gradient of 0.1% formic acid in water and acetonitrile
-
Flow Rate: 0.3 mL/min
-
-
Mass Spectrometry:
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray ionization in positive-ion mode (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transition (derivatized Ethinyl Estradiol): m/z 530.16 → 171.08
-
Visualizing the Mechanism: Estrogen Signaling Pathway
Ethinyl estradiol exerts its biological effects by mimicking endogenous estrogens and interacting with the estrogen receptor (ER). The following diagram illustrates the primary signaling pathways activated by estrogenic compounds.
Caption: Overview of Genomic and Non-Genomic Estrogen Signaling Pathways.
Workflow for Bioanalytical Method Using a Deuterated Internal Standard
The following diagram outlines a typical workflow for the quantification of an analyte in a biological matrix using a deuterated internal standard.
Caption: A streamlined workflow for quantitative bioanalysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. ijpsr.com [ijpsr.com]
- 4. Determination of Ethinyl Estradiol and Levonorgestrel in Human Plasma with Prednisone as Internal Standard Using Ultra-performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Comparative recovery of Ethynyl Estradiol-d4 using different extraction methods
A Comparative Analysis of Extraction Methods for Ethynyl Estradial-d4 Recovery
This guide provides a detailed comparison of different extraction methodologies for Ethynyl Estradiol-d4, a deuterated internal standard crucial for the accurate quantification of Ethynyl Estradiol in biological matrices. The selection of an appropriate extraction technique is paramount for achieving high recovery, minimizing matrix effects, and ensuring the sensitivity and reproducibility of bioanalytical assays. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their sample preparation workflows.
Herein, we compare three prevalent extraction techniques: Solid-Phase Extraction (SPE), a combined Liquid-Liquid Extraction (LLE) with online SPE, and a sequential SPE followed by LLE method. The comparative analysis is supported by experimental data from various studies, with detailed protocols provided for each method.
Data Presentation
The following table summarizes the quantitative recovery data for Ethynyl Estradiol using the different extraction techniques. As this compound is used as an internal standard, its recovery is expected to be comparable to that of the parent compound.
| Extraction Method | Recovery Rate (%) | Matrix | Key Features |
| Solid-Phase Extraction (SPE) | 91.3% | Human Plasma | High recovery, high-throughput potential, and reduced solvent consumption |
| LLE followed by online SPE | 73.1% - 79.0% | Human Plasma | Combines the versatility of LLE with the cleanup efficiency of SPE |
| SPE followed by LLE | 68.48% | Human Plasma | A multi-step cleanup process for complex matrices |
Experimental Protocols
Solid-Phase Extraction (SPE)
This method utilizes a solid sorbent to isolate the analyte of interest from the sample matrix. The following protocol is based on a method developed for the extraction of Ethinyl Estradiol from human plasma.[1]
Materials:
-
SOLA™ SCX 96-well SPE plate (30 mg/2 mL)
-
Methanol
-
Water
-
5 mM Ammonium Formate (pH 4.5)
-
Human Plasma Samples
-
This compound internal standard spiking solution
Procedure:
-
Sample Pre-treatment: To 1000 µL of human plasma, add 50 µL of the this compound internal standard spiking solution. For blank samples, add 75 µL of water. Dilute the samples with 1000 µL of 5 mM ammonium formate at pH 4.5.[1]
-
SPE Plate Conditioning: Condition the wells of the SOLA SCX SPE plate with 1000 µL of methanol, followed by 1000 µL of water.[1]
-
Sample Loading: Load the entire 2000 µL of the pre-treated sample onto the conditioned SPE well.[1]
-
Washing:
-
Elution: Elute the analyte with two aliquots of 500 µL of methanol.[1]
-
Dry Down: Evaporate the eluate to dryness under a stream of nitrogen at 50 °C.[1]
-
Reconstitution: Reconstitute the dried sample in the desired mobile phase for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE) followed by Online SPE
This method combines an initial liquid-liquid extraction with a subsequent online solid-phase extraction for further cleanup. The protocol is adapted from a study quantifying Ethinylestradiol in human plasma.[2]
Materials:
-
Diethyl ether
-
Hexane
-
Acidified Human Plasma Samples
-
This compound internal standard
-
Online SPE system with C18 cartridges
Procedure:
-
Sample Pre-treatment: Acidify the human plasma samples containing this compound.
-
Liquid-Liquid Extraction:
-
Add a mixture of diethyl ether and hexane to the acidified plasma sample.
-
Vortex the mixture to facilitate the transfer of the analyte from the aqueous phase to the organic phase.
-
Centrifuge to separate the layers and collect the organic layer.
-
-
Online SPE:
-
Inject the organic extract into an online SPE system equipped with C18 cartridges.[2]
-
The system will automatically perform the subsequent steps of washing and eluting the analyte onto the analytical column for analysis.
-
Solid-Phase Extraction (SPE) followed by LLE
This method employs an initial solid-phase extraction for primary cleanup, followed by a liquid-liquid extraction for further purification. This protocol is based on a bioanalytical method for Ethinyl Estradiol and its deuterated internal standard.[3][4][5]
Materials:
-
SPE Cartridges
-
Tert-butyl methyl ether (TBME)
-
Human K2-EDTA Plasma Samples
-
This compound internal standard
Procedure:
-
Sample Pre-treatment: Spike the human plasma samples with the this compound internal standard.
-
Solid-Phase Extraction: Perform an initial cleanup of the plasma sample using an appropriate SPE cartridge. The specific steps for conditioning, loading, washing, and eluting will depend on the sorbent chemistry used.
-
Liquid-Liquid Extraction:
-
Reconstitution: Reconstitute the residue in the mobile phase for subsequent analysis.
Methodological Workflow Visualizations
The following diagrams illustrate the general workflows for the described extraction methods.
Caption: Workflow for Solid-Phase Extraction (SPE).
Caption: Workflow for LLE followed by Online SPE.
Caption: Workflow for SPE followed by LLE.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. A novel and sensitive method for ethinylestradiol quantification in human plasma by high-performance liquid chromatography coupled to atmospheric pressure photoionization (APPI) tandem mass spectrometry: application to a comparative pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsr.com [ijpsr.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Ethynyl Estradiol-d4: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling Ethynyl Estradiol-d4 must adhere to stringent disposal procedures to ensure laboratory safety, environmental protection, and regulatory compliance. Ethynyl Estradiol, a synthetic estrogen, is classified as a hazardous substance due to its potential carcinogenic properties and high toxicity to aquatic life.[1][2] The deuterated form, this compound, carries the same intrinsic hazards and requires identical disposal protocols. Improper disposal can lead to significant environmental contamination and may pose risks to human health.[3][4]
This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound in a laboratory setting, in accordance with major regulatory frameworks such as the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[5][6]
Hazard Profile and Safety Data
Understanding the hazard profile of Ethynyl Estradiol is the first step in ensuring safe handling and disposal. The following table summarizes the key quantitative and qualitative hazard information.
| Hazard Classification | GHS Hazard Statement | Precautionary Statement Highlights |
| Acute Oral Toxicity | H302: Harmful if swallowed[1][2] | P264: Wash thoroughly after handling.[2] P270: Do not eat, drink or smoke when using this product.[2] |
| Carcinogenicity | H350: May cause cancer[1][2] | P201: Obtain special instructions before use.[2] P280: Wear protective gloves/protective clothing/eye protection/face protection.[2] |
| Reproductive Toxicity | H360: May damage fertility or the unborn child[2] | P202: Do not handle until all safety precautions have been read and understood.[2] |
| Hazardous to the Aquatic Environment (Acute) | H400: Very toxic to aquatic life[2] | P273: Avoid release to the environment.[2] |
| Hazardous to the Aquatic Environment (Chronic) | H410: Very toxic to aquatic life with long lasting effects[1][2] | P391: Collect spillage. |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the necessary steps for the proper disposal of this compound from a laboratory setting. The primary and ultimate disposal method for this category of hazardous waste is incineration by a licensed environmental management contractor.[7] Under no circumstances should this compound or contaminated materials be disposed of down the drain or in regular trash.[6][7][8]
1. Waste Segregation at the Point of Generation:
-
Immediately segregate all materials that have come into contact with this compound. This includes:
-
Solid Waste: Contaminated personal protective equipment (PPE) such as gloves and lab coats, weigh boats, pipette tips, and any other disposable labware.[7]
-
Liquid Waste: Unused solutions, reaction mixtures, and solvent rinses from cleaning contaminated glassware.[7]
-
Sharps: Contaminated needles, syringes, and scalpels.[7]
-
2. Use of Designated Hazardous Waste Containers:
-
Container Type: All waste must be collected in containers that are chemically compatible with the waste. Recommended options include glass or high-density polyethylene (HDPE) containers with secure, screw-top lids. The original chemical container is often a suitable choice for waste collection.[7]
-
Container Integrity: Ensure containers are in good condition, free from leaks, and have no external contamination.[7]
-
Sharps Containers: All contaminated sharps must be placed in a designated, puncture-resistant sharps container.[7]
-
Color Coding: Where institutional policy dictates, use appropriately colored waste containers. For instance, black containers are often designated for RCRA hazardous pharmaceutical waste.
3. Proper Labeling of Waste Containers:
-
Hazardous Waste Label: As soon as the first piece of waste is added, affix a "Hazardous Waste" label to the container.[7]
-
Content Identification: Clearly list all constituents of the container, including "this compound" and any solvents or other chemicals present.[7]
4. Storage of Hazardous Waste:
-
Designated Area: Store waste in a designated satellite accumulation area, such as a fume hood, away from general laboratory traffic.[7]
-
Secondary Containment: All hazardous waste containers must be stored in a secondary containment system, such as a chemically resistant tub or tray, to prevent the spread of material in case of a leak or spill.[7]
-
Segregation: Ensure that waste containing this compound is segregated from incompatible materials to prevent any chemical reactions.[7]
5. Waste Pickup and Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Ensure all required paperwork is completed for the waste manifest.
6. Decontamination of Reusable Equipment:
-
Initial Rinse: Rinse contaminated glassware and equipment with a suitable solvent (e.g., ethanol, as Ethynyl Estradiol is soluble in it) to remove the bulk of the residue.[9] This rinseate must be collected as hazardous liquid waste.
-
Cleaning: Wash the equipment with a laboratory-grade detergent and hot water.[7]
-
Final Rinse: Perform a final rinse with purified water.[7]
-
Drying: Allow the equipment to air dry completely or dry in an oven as appropriate.[7]
Below is a logical workflow for the disposal decision-making process in a laboratory setting.
Caption: Disposal workflow for this compound waste.
References
- 1. esschemco.com [esschemco.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. mdpi.com [mdpi.com]
- 4. How Do Endocrine-Disrupting Chemicals from Hazardous Waste Affect Human Reproductive Health? → Learn [esg.sustainability-directory.com]
- 5. sdmedwaste.com [sdmedwaste.com]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. benchchem.com [benchchem.com]
- 8. Management Of Hazardous Waste Pharmaceuticals - NYSDEC [dec.ny.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
